molecular formula C9H8N2S B100414 1-phenyl-1H-imidazole-2-thiol CAS No. 17452-09-4

1-phenyl-1H-imidazole-2-thiol

Cat. No.: B100414
CAS No.: 17452-09-4
M. Wt: 176.24 g/mol
InChI Key: VXEUGLRMYAXWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) is a sulfur-containing heterocyclic compound of significant interest in medicinal and synthetic chemistry. This compound serves as a key precursor and versatile building block for synthesizing more complex heterocyclic systems, such as imidazo[2,1-b][1,3]thiazines . Its structure, featuring a phenyl group at the N1-position and a thiol group at the C2-position, provides a unique combination of reactivity and serves as a ligand for various metal centers due to the soft sulfur donor atom . In pharmaceutical research, imidazole-2-thione derivatives have been investigated for a broad spectrum of biological activities. These include potential antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties . The compound's significance is further highlighted in structure-based drug development; for instance, structurally related 4-phenyl-imidazole derivatives have been explored as potent inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy . Furthermore, novel derivatives synthesized from similar scaffolds have been evaluated as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications . The molecule is known to exhibit tautomerism, existing in equilibrium between the thione and thiol forms, with Huckel Molecular Orbital (HMO) calculations indicating that the thione form is more stable . Researchers value this compound for its role in constructing diverse molecular architectures, often achieved through established methods like the Markwald synthesis, and for its utility in developing new catalysts and materials . FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEUGLRMYAXWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375139
Record name 1-phenyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-09-4
Record name 1,3-Dihydro-1-phenyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17452-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 513730
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17452-09-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-imidazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis Pathway for 1-phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust synthesis pathway for 1-phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is based on established chemical literature, offering a step-by-step protocol from readily available starting materials.

Overview of the Synthesis Strategy

The synthesis of this compound can be achieved through a multi-step process commencing with the preparation of an N-phenylglycine derivative, followed by formylation, cyclization with a thiocyanate source, and subsequent decarboxylation. This pathway offers a reliable method for obtaining the target molecule with good overall yield.

Experimental Protocols

The following sections detail the experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of N-formyl-N-phenylglycine ethyl ester

This initial step involves the formylation of N-phenylglycine ethyl ester.

Reaction: N-phenylglycine ethyl ester is reacted with an appropriate formylating agent, such as ethyl formate in the presence of a base, to yield N-formyl-N-phenylglycine ethyl ester.

Illustrative Procedure: A mixture of N-phenylglycine ethyl ester and ethyl formate is treated with a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then isolated by aqueous work-up and purified by distillation or chromatography.

Step 2: Formation of 1-phenyl-2-mercapto-5-carbethoxyimidazole

This key step involves the cyclization of the formylated intermediate with a thiocyanate salt.[1]

Reaction: N-formyl-N-phenylglycine ethyl ester is first reacted with ethyl formate in the presence of a strong base to form an enolate intermediate. This intermediate is then treated with sodium thiocyanate in an acidic medium to induce cyclization.

Detailed Protocol: To a mixture of 62 g of N-formyl-N-phenylglycine ethyl ester and 61 g of ethyl formate, an ethanolic solution of sodium ethoxide is added. The resulting mixture is extracted with water to obtain an aqueous solution of the sodium enolate salt of N-formyl-N-phenyl-C-formylglycine ethyl ester. To this aqueous extract, 62 ml of 12 N hydrochloric acid is added, followed by 40 g of sodium thiocyanate, while keeping the reaction mixture cool. The mixture is then heated to approximately 90°C for 1 hour. During this time, the product, 1-phenyl-2-mercapto-5-carbethoxyimidazole, crystallizes from the solution. After cooling, the crystalline product is collected by filtration.[1]

Step 3: Hydrolysis to 1-phenyl-2-mercapto-5-imidazolecarboxylic acid

The ester group is hydrolyzed to a carboxylic acid in this step.[1]

Reaction: 1-phenyl-2-mercapto-5-carbethoxyimidazole is treated with a base to hydrolyze the ester functionality.

Detailed Protocol: A suspension of 30 g of 1-phenyl-2-mercapto-5-carbethoxyimidazole in 150 ml of 1.7 N sodium hydroxide solution is warmed to about 80°C for 2 hours. The resulting solution is then acidified with hydrochloric acid, which causes the precipitation of 1-phenyl-2-mercapto-5-imidazolecarboxylic acid. The precipitate is collected by filtration, washed with a small amount of cold water, and dried.[1]

Step 4: Decarboxylation to this compound

The final step involves the removal of the carboxylic acid group to yield the target compound.[1]

Reaction: 1-phenyl-2-mercapto-5-imidazolecarboxylic acid is heated above its melting point to induce decarboxylation.

Detailed Protocol: 26 g of 1-phenyl-2-mercapto-5-imidazolecarboxylic acid is placed in a suitable reaction vessel and heated to a temperature between 230°C and 270°C. The heating is continued until the evolution of carbon dioxide ceases. The molten product is then cooled to allow for crystallization. The resulting solid is this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1-phenyl-2-mercapto-5-carbethoxyimidazoleC₁₂H₁₂N₂O₂S248.30--
1-phenyl-2-mercapto-5-imidazolecarboxylic acidC₁₀H₈N₂O₂S220.25--
This compound C₉H₈N₂S 176.24 ~97 [1]179-184

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route to this compound.

Synthesis_Pathway cluster_0 Step 1 & 2: Formation and Cyclization cluster_1 Step 3: Hydrolysis cluster_2 Step 4: Decarboxylation N-formyl-N-phenylglycine\nethyl ester N-formyl-N-phenylglycine ethyl ester Enolate Intermediate Enolate Intermediate N-formyl-N-phenylglycine\nethyl ester->Enolate Intermediate Ethyl formate, NaOEt 1-phenyl-2-mercapto-5-\ncarbethoxyimidazole 1-phenyl-2-mercapto-5- carbethoxyimidazole Enolate Intermediate->1-phenyl-2-mercapto-5-\ncarbethoxyimidazole 1. HCl 2. NaSCN, 90°C 1-phenyl-2-mercapto-5-\nimidazolecarboxylic acid 1-phenyl-2-mercapto-5- imidazolecarboxylic acid 1-phenyl-2-mercapto-5-\ncarbethoxyimidazole->1-phenyl-2-mercapto-5-\nimidazolecarboxylic acid NaOH, 80°C This compound This compound 1-phenyl-2-mercapto-5-\nimidazolecarboxylic acid->this compound Heat (230-270°C)

Caption: Synthesis pathway of this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the phenyl group, typically in the range of δ 7.2-7.6 ppm. The two protons on the imidazole ring would likely appear as distinct singlets or doublets in the aromatic region. The N-H proton of the thiol tautomer would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should display signals for the nine carbon atoms. The carbon of the C=S group is expected to appear significantly downfield. The carbons of the phenyl ring and the imidazole ring will have characteristic chemical shifts in the aromatic region.

  • IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=S (thione) group, typically in the range of 1050-1250 cm⁻¹. A broad band corresponding to the N-H stretch may be observed around 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.24 g/mol ). Fragmentation patterns would likely involve the loss of the thiol group and fragmentation of the imidazole and phenyl rings.

References

A Technical Guide to the Physicochemical Properties of 1-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties, experimental protocols, and potential biological relevance of the heterocyclic compound 1-phenyl-1H-imidazole-2-thiol (CAS: 17452-09-4). The information is compiled to support research and development efforts in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a member of the imidazole class of compounds, which are known to be pharmacophores in a variety of biologically active molecules.[1] The core structure consists of a five-membered imidazole ring substituted with a phenyl group at the N1 position and a thiol group at the C2 position, leading to its thione tautomer, 1-phenyl-1,3-dihydro-2H-imidazole-2-thione.[2]

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 17452-09-4 [2][3]
Molecular Formula C₉H₈N₂S [3]
Molecular Weight 176.24 g/mol [3][4]
Melting Point 179-184 °C [2]
Physical Form Powder [2]

| IUPAC Name | 1-phenyl-1,3-dihydro-2H-imidazole-2-thione |[2] |

Experimental Protocols

The synthesis and characterization of imidazole-2-thiol derivatives are crucial for ensuring compound purity and confirming its structure. Below are generalized experimental methodologies based on published procedures for analogous compounds.

The synthesis of N-substituted imidazole-2-thiones often involves the cyclization of an intermediate. A common route is the reaction of a 2-amino-1-phenylethanone derivative with a thiocyanate salt, which acts as the source for the thione group.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_purification Purification start1 2-Amino-1-phenylethanone Derivative reaction Cyclization Reaction (e.g., in acidic medium) start1->reaction start2 Potassium Thiocyanate (KSCN) start2->reaction product This compound reaction->product purify Recrystallization (e.g., from Ethanol) product->purify

A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Intermediate Formation: A substituted 2-amino-1-phenylethanone is synthesized. For instance, 2-((4-acetylphenyl)amino)-1-phenylethan-1-one can be prepared as a precursor.[5]

  • Cyclization: The aminoethanone intermediate (1 equivalent) is dissolved in a suitable solvent, such as propan-2-ol.

  • Reagent Addition: An aqueous solution of potassium thiocyanate (KSCN) is added to the mixture, followed by the addition of an acid (e.g., concentrated HCl) to catalyze the reaction.

  • Reflux: The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

  • Isolation: Upon cooling, the crude product precipitates out of the solution. It is then collected by filtration.

  • Purification: The collected solid is washed with cold water and purified by recrystallization from a suitable solvent like ethanol to yield the final product.[5][6]

Confirming the identity and purity of the synthesized this compound is accomplished using a combination of standard spectroscopic techniques.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output sample Synthesized Product nmr ¹H NMR & ¹³C NMR sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Proton/Carbon Environment nmr->nmr_data ir_data Functional Groups (C=S, N-H) ir->ir_data ms_data Molecular Weight (M⁺ peak) ms->ms_data

Standard workflow for the analytical characterization of the synthesized compound.

Methodology Details:

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For analogous imidazole-2-thiones, characteristic absorption bands are observed for the C=S group (around 1258 cm⁻¹) and the C=O group if a ketone is present in a substituent (e.g., 1683 cm⁻¹).[5] The N-H stretching vibration may also be visible, typically in the range of 3046-3142 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons. Aromatic protons of the phenyl ring and the imidazole ring would typically appear in the downfield region (δ 7.0-8.5 ppm).[5] A key signal would be the N-H proton of the thione tautomer, which is often observed as a broad singlet at a very downfield chemical shift (e.g., δ ~13 ppm).[5]

    • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The most downfield signal would correspond to the thione carbon (C=S), often appearing around δ 162-163 ppm.[5]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₉H₈N₂S (176.24).[6]

Biological and Pharmacological Context

The imidazole ring is a fundamental component of many biologically active compounds and pharmaceuticals.[7] Derivatives of imidazole-2-thiol, in particular, have demonstrated a wide array of pharmacological properties, making them attractive scaffolds for drug discovery.

G cluster_apps Potential Therapeutic Applications center Imidazole-2-Thiol Core Structure antimicrobial Antimicrobial center->antimicrobial [1, 5] anticancer Anticancer center->anticancer [11, 20] anti_inflammatory Anti-inflammatory center->anti_inflammatory [5, 20]

Potential biological activities associated with the imidazole-2-thiol scaffold.
  • Antimicrobial Activity: Various substituted imidazole-2-thiols have been synthesized and evaluated for their activity against microbial strains. Some compounds have shown moderate to good activity when compared against standard drugs like ciprofloxacin. The imidazole moiety is a known pharmacophore that contributes to antibacterial and antifungal properties.[1]

  • Anticancer Activity: Recent studies have explored imidazole derivatives for their potential as anticancer agents. For example, certain 1-phenyl-imidazole-2-thione derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines, including triple-negative breast cancer, prostate carcinoma, and glioblastoma.[5]

  • Anti-inflammatory Activity: The imidazole nucleus is present in molecules known to have anti-inflammatory effects.[1][7] This suggests that derivatives of this compound could be investigated for similar properties.

This technical guide summarizes the available data for this compound, providing a foundation for its synthesis, characterization, and further exploration in drug development and materials science.

References

Spectroscopic Characterization of 1-phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 1-phenyl-1H-imidazole-2-thiol (CAS No. 17452-09-4). Due to the limited availability of direct experimental spectra in published literature, this guide combines known physical properties with predicted and interpreted spectroscopic data based on the analysis of structurally related compounds. This document aims to serve as a valuable resource for the synthesis and characterization of this and similar imidazole-based thiol compounds.

Compound Profile

PropertyValue
Chemical Name This compound
Synonyms 1-Phenylimidazoline-2-thione
CAS Number 17452-09-4
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol [1]
Melting Point 177-184 °C
Appearance White solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data of closely related imidazole and thiol compounds.

FT-IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (Aromatic)
~2600-2550WeakS-H stretch (Thiol)
~1600MediumC=N stretch (Imidazole ring)
~1500, 1450StrongC=C stretch (Aromatic ring)
~1250MediumC=S stretch (Thione)
~750, 690StrongC-H bend (Aromatic)
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0-12.0Singlet (broad)1HSH (Thiol)
~7.3-7.5Multiplet5HPhenyl-H
~7.1Doublet1HImidazole-H (C4 or C5)
~6.9Doublet1HImidazole-H (C4 or C5)
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~165C=S (C2)
~135Phenyl-C (C1')
~129Phenyl-C (C3', C5')
~128Phenyl-C (C4')
~125Phenyl-C (C2', C6')
~120Imidazole-C (C5)
~115Imidazole-C (C4)
UV-Vis Spectroscopy (Predicted, in Ethanol)
λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~250-270~10000-15000π → π* (Phenyl)
~300-320~5000-10000n → π* (Thione)
Mass Spectrometry (EI)
m/zRelative Intensity (%)Assignment
176High[M]⁺
143Medium[M - SH]⁺
77High[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from synthetic procedures for similar imidazole-2-thiol derivatives.

Materials:

  • Aniline

  • 2-Chloro-1,1-diethoxyethane

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • A mixture of aniline (1 equivalent) and 2-chloro-1,1-diethoxyethane (1.1 equivalents) in ethanol is refluxed for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with aqueous HCl to hydrolyze the acetal, yielding 2-(phenylamino)acetaldehyde.

  • The crude 2-(phenylamino)acetaldehyde is then reacted with potassium thiocyanate (1.2 equivalents) in a mixture of ethanol and water.

  • The reaction mixture is heated to reflux for 6-8 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium bicarbonate.

  • The crude product is purified by recrystallization from ethanol to afford this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Aniline Aniline Step1 1. Condensation & Acetal Hydrolysis Aniline->Step1 Chloroacetaldehyde 2-Chloro-1,1-diethoxyethane Chloroacetaldehyde->Step1 KSCN Potassium Thiocyanate Step2 2. Cyclization with KSCN KSCN->Step2 Step1->Step2 Intermediate: 2-(phenylamino)acetaldehyde Step3 3. Work-up & Purification Step2->Step3 Product This compound Step3->Product

Synthesis workflow for this compound.
Spectroscopic Characterization Methods

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer. The solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a UV-Vis spectrophotometer. A dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and the absorbance is measured over a wavelength range of 200-800 nm.

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed.

Experimental and Characterization Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

Characterization_Workflow cluster_characterization Spectroscopic Characterization Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification FTIR FT-IR Purification->FTIR NMR NMR (¹H & ¹³C) Purification->NMR UVVis UV-Vis Purification->UVVis MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Confirmation FTIR->Data_Analysis NMR->Data_Analysis UVVis->Data_Analysis MS->Data_Analysis

General workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. While direct experimental data remains scarce in the public domain, the compiled information, based on sound chemical principles and data from related structures, offers a robust starting point for researchers. The provided experimental protocols for synthesis and characterization are intended to facilitate further investigation into this and other promising imidazole derivatives for applications in drug discovery and materials science.

References

Crystal Structure Analysis of 1-phenyl-1H-imidazole-2-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 1-phenyl-1H-imidazole-2-thiol derivatives, a class of heterocyclic compounds with significant pharmacological interest. The unique structural features of these molecules, governed by the interplay of the phenyl and imidazole rings and the reactive thiol group, are critical to their biological activity. Understanding their three-dimensional architecture through crystallographic studies is paramount for rational drug design and development.

This document outlines the common experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of these derivatives. It also compiles and presents key crystallographic data from various studies to facilitate a comparative analysis of their solid-state structures.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, beginning with the synthesis of the target compounds, followed by the growth of high-quality single crystals, and culminating in their analysis by X-ray diffraction.

Synthesis of this compound Derivatives

A common synthetic route to 1,5-disubstituted-phenyl-1H-imidazole-2-thiol derivatives is a modification of the Markwald synthesis.[1] This procedure typically involves the reaction of a 2-amino-1-(substituted phenyl)ethan-1-one hydrochloride derivative with a substituted phenyl isothiocyanate.

General Synthetic Procedure:

  • A mixture of the appropriate 2-amino-1-(4'-substituted phenyl)ethan-1-one hydrochloride (0.025 mol) and 4-substituted phenyl isothiocyanate (0.025 mol) is prepared in ethanol (30–50 mL).

  • Triethylamine (2.5 g, 0.025 mol) is added dropwise to the stirred mixture.[1]

  • The reaction mixture is then refluxed and stirred for a period of 2 to 4 hours.[1]

  • Upon cooling, the solid product that forms is collected by filtration.

  • The crude product is then purified by recrystallization, typically from ethanol, to yield the desired this compound derivative.[1]

Alkylation of the thiol group is also a common derivatization. For instance, S-alkylation can be achieved by reacting the synthesized this compound with an alkyl halide, such as ethyl chloroacetate, in the presence of a base like triethylamine or potassium carbonate in a suitable solvent like ethanol or DMF.[1][2]

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically.

Common Crystallization Method:

Slow evaporation of a saturated solution of the purified compound is a widely used technique.[3]

  • The synthesized and purified this compound derivative is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or DMF/ethanol) to form a nearly saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days to weeks.

  • As the solvent evaporates, the solution becomes supersaturated, and single crystals may form.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structures are determined using X-ray crystallography.

General X-ray Diffraction Protocol:

  • A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • The collected diffraction data are processed, which includes integration of reflection intensities and corrections for various factors such as Lorentz and polarization effects, and absorption.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

experimental_workflow

Comparative Crystallographic Data

The following tables summarize crystallographic data for selected 1-phenyl-1H-imidazole derivatives. While data for a comprehensive series of this compound derivatives is not available in a single source, the presented data for analogous structures provide valuable insights into the structural effects of substituent modifications.

Table 1: Crystallographic Data for Selected 1-phenyl-1H-imidazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
1-(2,6-diisopropylphenyl)-1H-imidazoleC₁₅H₂₀N₂MonoclinicP2₁/c5.6642(13)16.519(6)14.414(6)9090.73(2)904[4][5]
4-(1H-imidazol-1-yl)benzaldehydeC₁₀H₈N₂OOrthorhombicPna2₁15.0118(4)11.2343(3)4.8819(1)9090904[6][7]
1-(4-methoxyphenyl)-1H-imidazoleC₁₀H₁₀N₂OMonoclinicP2₁/n11.7770(2)5.8623(1)13.1119(2)90100.320(1)904[6][7]
2-phenyl-1H-imidazoleC₉H₈N₂OrthorhombicPnma10.0740(15)18.151(4)4.1562(10)9090904[3]
1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chlorideC₁₅H₁₃N₂O₂⁺·Cl⁻MonoclinicP2₁/n10.1197(5)11.2335(4)12.5694(5)9097.269(4)904[8]

Table 2: Selected Bond Lengths and Angles for 1-(2,6-diisopropylphenyl)-1H-imidazole [4][5]

BondLength (Å)AngleDegree (°)
N1-C11.393(2)C1-N1-C3107.02(9)
C1-N21.316(3)N1-C3-C2105.30(10)
N2-C21.3759(16)C3-C2-N2110.95(10)
C2-C31.3578(16)C2-N2-C1104.73(10)
C3-N11.3769(14)N2-C1-N1112.01(10)

Structural Insights and Logical Relationships

The crystal structures of 1-phenyl-1H-imidazole derivatives are stabilized by a variety of intermolecular interactions. These interactions dictate the molecular packing in the solid state and can influence the physicochemical properties of the compounds.

logical_relationships

A key structural parameter in these compounds is the dihedral angle between the mean planes of the phenyl and imidazole rings. This angle is highly sensitive to the nature and position of substituents on the rings. For example, in 4-(1H-imidazol-1-yl)benzaldehyde, the angle is 24.58(7)°, while in 1-(4-methoxyphenyl)-1H-imidazole, it is significantly larger at 43.67(4)°.[6][7] Bulky substituents, such as the diisopropylphenyl group in 1-(2,6-diisopropylphenyl)-1H-imidazole, can lead to a nearly perpendicular arrangement of the rings, with a reported dihedral angle of 80.7(1)°.[4][5]

Intermolecular hydrogen bonds are also crucial in defining the supramolecular architecture. In the crystal structure of 2-phenyl-1H-imidazole, molecules are linked via N-H···N hydrogen bonds.[3] For derivatives lacking a proton on the imidazole nitrogen, weak C-H···N or C-H···O interactions often play a significant role in the crystal packing.[6][7] In the case of imidazolium salts, such as 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, strong O-H···Cl⁻ hydrogen bonds are the dominant intermolecular forces.[8] Furthermore, π-π stacking interactions between aromatic rings can contribute to the overall stability of the crystal lattice.

Conclusion

The crystal structure analysis of this compound derivatives and their analogues provides invaluable information for understanding their structure-property relationships. The synthetic and analytical protocols outlined in this guide, along with the compiled crystallographic data, serve as a foundational resource for researchers in medicinal chemistry and materials science. A thorough characterization of the three-dimensional structures of these compounds is a critical step in the design of new therapeutic agents and functional materials with tailored properties. Future work should focus on systematically crystallizing and analyzing a broader range of this compound derivatives to build a more comprehensive understanding of their structural landscape.

References

Understanding the Tautomerism in Imidazole-2-thiol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium in imidazole-2-thiol compounds, a critical aspect for researchers in medicinal chemistry and drug development. The inherent ability of these compounds to exist in two interconverting forms, the thione and thiol tautomers, significantly influences their physicochemical properties, biological activity, and interaction with molecular targets. This document outlines the fundamental principles of this tautomerism, methods for its characterization, and its implications in drug design, with a focus on p38 MAP kinase inhibition.

The Thione-Thiol Tautomeric Equilibrium

Imidazole-2-thiol compounds exist as a dynamic equilibrium between two tautomeric forms: the imidazole-2-thione (thione) form and the imidazole-2-thiol (thiol) form. This prototropic tautomerism involves the migration of a proton between the sulfur atom and a nitrogen atom of the imidazole ring.

Caption: Fig. 1: Thione-thiol tautomeric equilibrium in imidazole-2-thiol.

Generally, the thione form is the more stable and predominant tautomer in most solvents and in the solid state. This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the delocalization of the lone pair of electrons on the nitrogen atoms within the aromatic imidazole ring. However, the position of the equilibrium can be influenced by several factors, including:

  • Substituents: The electronic nature of substituents on the imidazole ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups tend to favor the thione form, while electron-donating groups can slightly increase the proportion of the thiol tautomer.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the effect on the relative energies can vary. In some cases, an alkaline environment can shift the equilibrium towards the thiol form by deprotonating the thiol group.[1]

  • Temperature: Changes in temperature can shift the equilibrium position, and variable-temperature spectroscopic studies can provide thermodynamic parameters for the tautomeric interconversion.

Data Presentation: Quantitative Analysis of Tautomerism

Table 1: Tautomeric Ratios of Selected Heterocyclic Thiones in Solution

CompoundSolventThione : Thiol RatioMethodReference
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneDMSO97.27 : 2.73HPLC-MS[1]
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneDMSO + NaHCO₃94.5 : 5.5HPLC-MS[1]
2-Phenylimidazole derivativeDMSO-d₆ (25 °C)~40 : 60 (Tautomer I : Tautomer II)¹H NMR[2]

Table 2: Calculated Relative Energies of 2-Mercaptobenzimidazole Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol)Reference
ThioneDFTB3LYP/6-311G 0.00[3]
ThiolDFTB3LYP/6-311G> 0[3]

Note: The thiol form was found to be less stable, though a specific energy difference was not provided in the abstract.

Experimental Protocols for Tautomerism Analysis

The characterization and quantification of the tautomeric equilibrium in imidazole-2-thiol compounds rely on a combination of spectroscopic and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR can provide distinct signals for the two tautomers if the rate of interconversion is slow on the NMR timescale.

Detailed Methodology for NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the imidazole-2-thiol compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mg/mL.

    • Use a high-purity solvent to avoid interference from impurities.

    • Consider using a range of solvents with different polarities to investigate solvent effects.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Identify the chemical shifts of the N-H and S-H protons. The N-H proton of the thione tautomer and the S-H proton of the thiol tautomer will have distinct chemical shifts. The imidazole ring protons will also show different chemical shifts for each tautomer.

    • Integrate the signals corresponding to each tautomer to determine their relative populations. The ratio of the integrals will give the tautomer ratio.

    • For fast-exchanging systems where averaged signals are observed, variable-temperature (VT) NMR studies can be performed. Lowering the temperature may slow down the interconversion enough to resolve the signals of the individual tautomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shift of the C2 carbon is particularly sensitive to the tautomeric form (C=S in the thione vs. C-S in the thiol).

    • The chemical shifts of the C4 and C5 carbons are also diagnostic. A larger difference between the δ(C4) and δ(C5) values is often indicative of the thione form.[4][5]

    • Quantification can be performed by integrating the signals if they are well-resolved.

NMR_Workflow A Sample Preparation (Imidazole-2-thiol in deuterated solvent) B 1H and 13C NMR Data Acquisition (Varying solvents and temperatures) A->B C Spectral Analysis B->C D Signal Assignment (Identify peaks for thione and thiol tautomers) C->D E Quantitative Analysis (Integration of signals) D->E F Determination of Tautomer Ratio (KT) E->F

Caption: Fig. 2: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of tautomeric mixtures, as the thione and thiol forms have distinct chromophores and thus different absorption spectra.

Detailed Methodology for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare stock solutions of the imidazole-2-thiol compound in various solvents of spectroscopic grade (e.g., ethanol, acetonitrile, water).

    • Prepare a series of dilutions to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of the compound in each solvent over a suitable wavelength range (e.g., 200-400 nm).

    • The thione tautomer typically exhibits a characteristic n→π* transition for the C=S group at longer wavelengths compared to the π→π* transitions of the thiol form.

  • Data Analysis:

    • The overlapping spectra of the two tautomers can be deconvoluted using chemometric methods or by comparing the spectra with those of "fixed" thione and thiol derivatives (e.g., N-methylated and S-methylated analogs, respectively).

    • By determining the molar absorptivity of each tautomer at a specific wavelength, the concentration of each form in the equilibrium mixture can be calculated using the Beer-Lambert law, allowing for the determination of the tautomeric equilibrium constant.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Detailed Methodology for DFT Calculations:

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building: Build the 3D structures of both the thione and thiol tautomers of the imidazole-2-thiol compound.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for both tautomers using a suitable level of theory, for example, the B3LYP functional with a 6-311G** or larger basis set.[3]

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Solvent Effects:

    • To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Perform geometry optimizations and frequency calculations in the presence of the desired solvent.

  • Energy Calculation and Tautomer Ratio Prediction:

    • Calculate the relative Gibbs free energies (ΔG) of the two tautomers.

    • The tautomeric equilibrium constant (KT) can be estimated from the calculated ΔG using the equation: ΔG = -RT ln(KT).

DFT_Workflow A Build 3D Structures (Thione and Thiol Tautomers) B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311G**) A->B C Incorporate Solvent Effects (e.g., PCM) B->C D Calculate Relative Gibbs Free Energies (ΔG) C->D E Predict Tautomeric Equilibrium Constant (KT) D->E

Caption: Fig. 3: Workflow for computational analysis of tautomerism using DFT.

Relevance in Drug Development: p38 MAP Kinase Inhibition

The tautomeric state of imidazole-2-thiol derivatives is of paramount importance in drug design, as it dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic properties, which are critical for molecular recognition by a biological target. A prominent example is the development of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.

The p38 MAP kinase signaling pathway is a crucial regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of this pathway is implicated in various inflammatory diseases, making p38 MAP kinase an attractive therapeutic target. Imidazole-based compounds have been extensively explored as p38 MAP kinase inhibitors.[6]

The thione tautomer of an imidazole-2-thiol derivative can act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=S group). In contrast, the thiol tautomer can act as a hydrogen bond donor (via the S-H group) and a hydrogen bond acceptor (via the ring nitrogen). This difference in hydrogen bonding potential can lead to distinct binding modes within the active site of p38 MAP kinase.

Structural studies of p38 MAP kinase in complex with imidazole-based inhibitors have revealed that these inhibitors often bind to the ATP-binding site of the enzyme.[7][8] The specific tautomeric form of the inhibitor that preferentially binds to the active site will be the one that can form the most favorable interactions with the surrounding amino acid residues. For instance, 2-thioimidazole derivatives have been shown to adopt a specific conformation to form hydrogen bonds with key residues such as Lys53, Gly110, Met109, and Ala157 in the p38α binding site.[8] The ability of the molecule to exist in the correct tautomeric form is therefore essential for its inhibitory activity.

p38_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MKKs MAPKKs (e.g., MKK3/6) Stress->MKKs p38 p38 MAP Kinase MKKs->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Substrates Phosphorylation Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) Substrates->Inflammation Inhibitor Imidazole-2-thiol Inhibitor (Thione Tautomer) Inhibitor->p38 Inhibition

References

An In-depth Technical Guide on the Core Mechanism of Action for Imidazole-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms of action of imidazole-2-thiol compounds, a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities. This document synthesizes current scientific knowledge on their anti-inflammatory, anti-diabetic, anticancer, and antimicrobial properties, presenting detailed signaling pathways, quantitative biological data, and experimental protocols to support further research and development in this field.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism underlying the anti-inflammatory effects of imidazole-2-thiol derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.

Imidazole-2-thiol compounds can suppress the inflammatory response by inhibiting COX-2, which in turn can modulate the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of COX-2 can lead to a reduction in prostaglandin E2 (PGE2), which is known to activate NF-κB.

COX2_NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage / Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates to NFkB_IkB->NFkB IκB degradation COX2_gene COX-2 Gene nucleus->COX2_gene Induces transcription of COX2 COX-2 Enzyme COX2_gene->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Imidazole Imidazole-2-thiol Compound Imidazole->COX2 Inhibits

Caption: COX-2 Inhibition and NF-κB Signaling Pathway.

The inhibitory potency of various imidazole derivatives against COX-1 and COX-2 is summarized below. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
6a >1000.08>1250[2]
5b -0.71115[3]
VIIa 19.50.2967.2[4]
Celecoxib 9.40.08117.5[5]

This protocol is adapted from a colorimetric COX inhibitor screening assay.

Materials:

  • COX Assay Buffer

  • Heme

  • COX-1 or COX-2 enzyme

  • Test imidazole-2-thiol compound

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare reaction wells containing COX Assay Buffer and Heme.

  • Add the COX-1 or COX-2 enzyme to the "100% Initial Activity" and "Inhibitor" wells.

  • Add the test imidazole-2-thiol compound to the "Inhibitor" wells at various concentrations.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD, which acts as a colorimetric substrate for the peroxidase activity of COX.

  • Monitor the absorbance at 590 nm over time.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the inhibitor wells to the 100% initial activity wells.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Anti-diabetic Activity: α-Glucosidase Inhibition

Imidazole-2-thiol derivatives have demonstrated potential as anti-diabetic agents through the inhibition of α-glucosidase.[6][7][8] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia.

The inhibition of α-glucosidase by imidazole-2-thiol compounds can be either competitive or non-competitive, depending on the specific derivative.[6] Competitive inhibitors bind to the active site of the enzyme, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.

Alpha_Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->Alpha_Glucosidase Substrate Monosaccharides Monosaccharides (e.g., Glucose) Alpha_Glucosidase->Monosaccharides Hydrolysis Bloodstream Bloodstream Monosaccharides->Bloodstream Absorption Imidazole Imidazole-2-thiol Compound Imidazole->Alpha_Glucosidase Inhibits

Caption: α-Glucosidase Inhibition by Imidazole-2-thiol Compounds.

The inhibitory activity of various imidazole-2-thiol and related derivatives against α-glucosidase is presented below.

Compound IDInhibition TypeKi (M)IC50 (µM)Reference
4,5-diphenylimidazole-2-thione Non-competitive3.5 x 10⁻⁵-[6]
Compound 7i --0.64 ± 0.05[8]
Compound 7d --5.34 ± 0.16[8]
Compound 8g Competitive9.66 x 10⁻⁶12.1 ± 0.2[7]
Acarbose (Standard) --750.0 ± 5.0[7]

This protocol outlines a common method for assessing α-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test imidazole-2-thiol compound

  • Sodium carbonate (to stop the reaction)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition by comparing the absorbance of the test wells with a control well (without inhibitor).

  • Determine the IC50 value from the dose-response curve.

Anticancer Activity: DNA Intercalation and Topoisomerase II Inhibition

Certain imidazole-2-thione derivatives exhibit anticancer properties by acting as dual DNA intercalators and topoisomerase II inhibitors.[9][10] DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication; its inhibition leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.

The dual action of these compounds triggers a cascade of events leading to programmed cell death (apoptosis). DNA damage activates a signaling pathway that involves the activation of caspases, a family of proteases that execute the apoptotic process.

Anticancer_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DNA_damage DNA Double-Strand Breaks DNA->DNA_damage Leads to Topo_II Topoisomerase II Caspase_9 Caspase-9 (Initiator) DNA_damage->Caspase_9 Activates Imidazole Imidazole-2-thione Derivative Imidazole->DNA Intercalates Imidazole->Topo_II Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Anticancer Mechanism via DNA Intercalation and Topoisomerase II Inhibition.

The cytotoxic and topoisomerase II inhibitory activities of representative imidazole-2-thione derivatives are shown below.

Compound IDCell LineCytotoxicity IC50 (µM)Topoisomerase II IC50 (µM)Reference
5b MCF-75.1050.54[9]
5h MCF-72.650.34[9]
Doxorubicin MCF-78.2400.33[9]

DNA Intercalation Assay (Ethidium Bromide Displacement):

  • Prepare a solution of calf thymus DNA and ethidium bromide (EtBr). EtBr fluoresces when intercalated into DNA.

  • Measure the initial fluorescence of the DNA-EtBr complex.

  • Add increasing concentrations of the test imidazole-2-thione compound.

  • Monitor the decrease in fluorescence as the test compound displaces EtBr from the DNA.

  • The degree of fluorescence quenching indicates the extent of DNA intercalation.

Topoisomerase II Inhibition Assay (kDNA Decatenation):

  • Incubate kinetoplast DNA (kDNA), a network of interlocked DNA circles, with human topoisomerase II in the presence and absence of the test compound.

  • Topoisomerase II decatenates the kDNA into individual minicircles.

  • Stop the reaction and separate the DNA products by agarose gel electrophoresis.

  • Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Inhibition is observed as a decrease in the amount of decatenated minicircles.

Antimicrobial Activity

Imidazole-2-thiol derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11][12] The proposed mechanisms of action are multifaceted and can involve the disruption of essential cellular processes.

The antimicrobial effects of imidazole-2-thiols are believed to arise from one or a combination of the following mechanisms:

  • Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: Interaction with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents.

  • Inhibition of DNA Replication: Some derivatives can intercalate into bacterial DNA, blocking replication and leading to cell death.[13]

  • Inhibition of Quorum Sensing: Interference with bacterial cell-to-cell communication, which is crucial for virulence and biofilm formation.[14]

Antimicrobial_Mechanisms cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Cell_Membrane Cell Membrane Cell_Membrane->Cell_Death DNA Bacterial DNA DNA->Cell_Death Quorum_Sensing Quorum Sensing Signaling Quorum_Sensing->Cell_Death Imidazole Imidazole-2-thiol Compound Imidazole->Cell_Wall Inhibits Synthesis Imidazole->Cell_Membrane Disrupts Integrity Imidazole->DNA Inhibits Replication Imidazole->Quorum_Sensing Inhibits

Caption: Multifaceted Antimicrobial Mechanisms of Imidazole-2-thiol Compounds.

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Compound IDS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
HL1 6251250>50005000[11]
HL2 62562525002500[11]
3b --128-[12]
3a, 7a, 7c Excellent Activity---

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test imidazole-2-thiol compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

References

An In-depth Technical Guide to the Solubility and Stability of 1-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-phenyl-1H-imidazole-2-thiol, focusing on its solubility in various solvents and its stability under different stress conditions. Understanding these parameters is critical for the advancement of research and development involving this compound, particularly in the context of drug discovery and formulation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines best-practice experimental protocols based on established methodologies for similar heterocyclic compounds. These protocols are intended to guide researchers in generating the necessary data for their specific applications.

Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a phenyl-substituted imidazole ring with a thiol group. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 17452-09-4[1][2]
Molecular Formula C₉H₈N₂S[2]
Molecular Weight 176.24 g/mol [1]
Melting Point 179-184 °C[1]
IUPAC Name 1-phenyl-1,3-dihydro-2H-imidazole-2-thione[1]
Physical Form Powder[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details a protocol for determining the solubility of this compound in a range of pharmaceutically relevant solvents. Generally, phenylimidazoles exhibit lower solubility in organic solvents compared to imidazoles and benzimidazoles[3].

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (powder)

  • Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

  • Shake the vials until equilibrium is reached. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.

  • After reaching equilibrium, allow the vials to stand for a short period to allow for the sedimentation of the excess solid.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.

  • Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Hypothetical Solubility Data

The results of the solubility studies should be presented in a clear and organized manner, as shown in the hypothetical table below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Data to be determinedData to be determined
37Data to be determinedData to be determined
Phosphate Buffer (pH 7.4)25Data to be determinedData to be determined
37Data to be determinedData to be determined
0.1 N HCl25Data to be determinedData to be determined
37Data to be determinedData to be determined
0.1 N NaOH25Data to be determinedData to be determined
37Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
37Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
37Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
37Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
37Data to be determinedData to be determined

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways[4][5][6]. This information is crucial for developing a stability-indicating analytical method.

Recommended Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

  • This compound

  • Solvents for preparing stock solutions (e.g., Methanol or Acetonitrile)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent. The stress conditions should be adjusted to achieve 5-20% degradation of the parent compound.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours). Withdraw samples at various time points, neutralize with 0.1 N NaOH, dilute, and analyze by HPLC.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period. Withdraw samples, quench any remaining H₂O₂ if necessary, dilute, and analyze.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C) for a specified duration. Also, expose a solution of the compound to the same conditions. Analyze the samples at different time points.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark. Analyze both samples.

Sample Analysis:

  • All samples should be analyzed using a validated stability-indicating HPLC method.

  • The percentage of remaining parent compound and the formation of degradation products should be monitored.

  • LC-MS analysis should be performed on the stressed samples to determine the mass of the degradation products, which aids in their structural elucidation.

Data Presentation: Hypothetical Forced Degradation Results

The outcomes of the forced degradation studies should be tabulated to provide a clear summary of the compound's stability.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl48 hours60 °CData to be determinedData to be determined
Alkaline Hydrolysis0.1 N NaOH48 hours60 °CData to be determinedData to be determined
Oxidation3% H₂O₂24 hoursRoom TempData to be determinedData to be determined
Thermal (Solid)Dry Heat7 days80 °CData to be determinedData to be determined
Thermal (Solution)Dry Heat7 days80 °CData to be determinedData to be determined
PhotolyticICH Q1B--Data to be determinedData to be determined

Visualization of Experimental Workflows

Solubility Determination Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Shake at constant temperature (25°C & 37°C) for 24-48h B->C D Allow sedimentation C->D E Centrifuge samples D->E F Filter supernatant (0.45 µm) E->F G Dilute filtrate F->G H Quantify by HPLC G->H I Calculate Solubility (mg/mL, mol/L) H->I

Caption: Workflow for solubility determination of this compound.

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_hydrolysis Hydrolysis cluster_other Other Stresses cluster_analysis Analysis A Prepare stock solution of this compound B1 Acidic (0.1 N HCl, 60°C) A->B1 B2 Alkaline (0.1 N NaOH, 60°C) A->B2 C1 Oxidative (3% H2O2, RT) A->C1 C2 Thermal (80°C, solid/solution) A->C2 C3 Photolytic (ICH Q1B) A->C3 D Sample at time points B1->D B2->D C1->D C2->D C3->D E Neutralize/Quench (if needed) D->E F Analyze by Stability-Indicating HPLC E->F G Identify degradants by LC-MS F->G H Determine Degradation Pathways & Intrinsic Stability F->H G->H

Caption: Workflow for forced degradation studies of this compound.

Conclusion

References

1-phenyl-1,3-dihydro-2H-imidazole-2-thione IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-phenyl-1,3-dihydro-2H-imidazole-2-thione

This technical guide provides a comprehensive overview of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione, a heterocyclic compound belonging to the imidazole-2-thione class. This class of compounds is of significant interest to researchers in medicinal chemistry due to its wide range of biological activities.[1] This document details its chemical structure, IUPAC nomenclature, synthesis protocols, physicochemical properties, and known biological activities, targeting researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

The nomenclature and structure of imidazole-2-thiones are well-established in chemical literature.

IUPAC Name: 1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Synonyms: 1-phenylimidazole-2-thiol, 1-phenyl-2-mercaptoimidazole

Molecular Formula: C9H8N2S

Structure:

The core structure consists of a five-membered imidazole ring with a phenyl group attached to one of the nitrogen atoms and a thione group at the C2 position. This compound can exist in tautomeric forms, the thione and the thiol form, although it predominantly exists as the thione.

Chemical structure of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Physicochemical and Spectroscopic Data

The characterization of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione and its derivatives relies on various spectroscopic techniques. The data presented in the following table is compiled from studies on closely related analogues, providing expected values for the title compound.[2][3][4]

PropertyDataReference
Molecular Weight 176.24 g/mol
Appearance Expected to be a solid, ranging from white to pale yellow crystals.[2]
Melting Point Varies depending on purity and specific derivative; related compounds melt in the range of 150-200°C.[3]
Infrared (IR) Spectroscopy (KBr, cm-1) Expected peaks: ~3100-3450 (N-H stretching), ~1630-1650 (C=S stretching), aromatic C-H and C=C absorptions.[2][3]
1H NMR Spectroscopy (DMSO-d6, δ ppm) Expected signals: ~7.0-8.0 (m, 5H, Ar-H), singlets or doublets for imidazole ring protons, and a broad singlet for the N-H proton (>8 ppm).[2][4]
13C NMR Spectroscopy (DMSO-d6, δ ppm) Expected signals: ~170 (C=S), ~115-145 (aromatic and imidazole carbons).[2][3]

Synthesis and Experimental Protocols

The synthesis of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione and its derivatives can be achieved through several established methods. A common approach involves the reaction of a substituted acetophenone with thiourea.[2][3]

General Synthesis Protocol

A widely used method is the acid-catalyzed condensation of an α-haloketone with a thiourea derivative. For the synthesis of the parent compound, 2-bromo-1-phenylethanone would be a suitable starting material to react with thiourea. An alternative is the reaction of acetophenone derivatives with thiourea in the presence of a catalyst.[2]

Materials:

  • Acetophenone derivative (1 mmol)

  • Thiourea (1 mmol)

  • Catalyst (e.g., p-Toluenesulfonic acid (PTSA) or sulfuric acid, 6-7 drops)[2]

  • Solvent (e.g., distilled water or ethanol, 20 mL)[2]

Procedure:

  • A mixture of the acetophenone derivative, thiourea, and the catalyst is prepared in a round-bottom flask.[2]

  • The appropriate solvent is added to the flask.[2]

  • The reaction mixture is heated under reflux conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.[2]

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Below is a Graphviz diagram illustrating the general experimental workflow for the synthesis.

G General Synthesis Workflow A Mix Acetophenone Derivative, Thiourea, and Catalyst B Add Solvent (e.g., Water/Ethanol) A->B C Heat under Reflux B->C D Monitor Reaction by TLC C->D D->C Reaction Incomplete E Cool to Room Temperature D->E Reaction Complete F Filter Precipitate E->F G Wash and Recrystallize Product F->G H Characterize Final Compound (NMR, IR, MS) G->H

Caption: General experimental workflow for the synthesis of imidazole-2-thione derivatives.

Biological Activity and Potential Applications

The imidazole ring is a crucial pharmacophore found in many clinically used drugs.[5] Imidazole-2-thione derivatives have demonstrated a broad spectrum of pharmacological properties, making them attractive candidates for drug discovery.[1]

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antimicrobial and antifungal properties of imidazole-2-thiones.[1][5] They have shown activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as various fungal species.[1][5] The mechanism of action is thought to involve the disruption of microbial cellular processes.

Anticancer Activity

Recent research has highlighted the potential of imidazole-2-thiones as anticancer agents.[4] Certain derivatives have exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).[4]

A proposed mechanism for their anticancer effect involves the dual action of DNA intercalation and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[4]

The table below summarizes the anticancer activity of some representative imidazole-2-thione derivatives.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)Reference
5b MCF-75.105Doxorubicin8.240[4]
5h MCF-72.65Doxorubicin8.240[4]
5b HepG27.397Doxorubicin-[4]
5h HepG24.929Doxorubicin-[4]
Topoisomerase II Inhibition

As a potential mechanism for their anticancer properties, specific imidazole-2-thione derivatives have been evaluated for their ability to inhibit topoisomerase II.[4]

CompoundTargetIC50 (µM)Reference DrugIC50 (µM)Reference
5b Topoisomerase II0.54Doxorubicin0.33[4]
5h Topoisomerase II0.34Doxorubicin0.33[4]

The following diagram illustrates the proposed dual mechanism of action for the anticancer activity of these compounds.

G Proposed Anticancer Mechanism of Action cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA Double Helix Apoptosis Apoptosis (Cell Death) DNA->Apoptosis DNA Damage TopoII Topoisomerase II TopoII->Apoptosis Replication Failure Compound Imidazole-2-thione Derivative Compound->DNA Intercalation Compound->TopoII Inhibition

Caption: Dual mechanism involving DNA intercalation and Topoisomerase II inhibition.

Conclusion

1-phenyl-1,3-dihydro-2H-imidazole-2-thione and its related derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential. Their straightforward synthesis and broad range of biological activities, particularly in the antimicrobial and anticancer domains, make them a compelling subject for further research and development in medicinal chemistry. The dual mechanism of action observed in some derivatives, targeting both DNA integrity and crucial cellular enzymes, offers a promising strategy for the development of novel chemotherapeutic agents. Future studies should focus on optimizing the structure to enhance potency and selectivity, as well as conducting in-vivo evaluations to validate their therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole-2-thiol derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological properties. These scaffolds are integral to various biologically active molecules, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The 1-phenyl substituted variants, in particular, serve as crucial intermediates and core structures in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of the parent compound, 1-phenyl-1H-imidazole-2-thiol, and its subsequent derivatization.

The synthetic strategies discussed herein are robust and can be adapted for the generation of diverse chemical libraries for screening purposes. The primary route detailed involves the cyclization and subsequent decarboxylation of a carboxylic acid precursor, a method known for its high yield.[3] Additionally, general procedures for the synthesis of S-substituted and other complex derivatives are outlined.

General Synthetic Pathway

A common and high-yielding method for preparing this compound involves the preparation of an intermediate, 1-phenyl-2-mercapto-5-imidazolecarboxylic acid, which is then decarboxylated.

Diagram of the General Synthetic Workflow

SynthesisWorkflow A N-formyl-N-phenylglycine ethyl ester B Sodium enolate salt A->B  NaOCH3, Ethyl formate   C 1-Phenyl-2-mercapto- 5-carbethoxyimidazole B->C  HCl, NaSCN, Heat (90°C)   D 1-Phenyl-2-mercapto- 5-imidazolecarboxylic acid C->D  NaOH, Heat (80°C) then HCl   E This compound D->E  Heat (230-270°C)  

Caption: Synthetic route to this compound via a carboxylated intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-mercapto-5-imidazolecarboxylic Acid

This protocol is adapted from a patented method for producing the key intermediate required for the final product.[3]

Materials:

  • N-formyl-N-phenylglycine ethyl ester

  • Ethyl formate

  • Sodium methoxide

  • Dry benzene

  • 12 N Hydrochloric acid (HCl)

  • Sodium thiocyanate (NaSCN)

  • 1.7 N Sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, mix 62 g of N-formyl-N-phenylglycine ethyl ester with 61 g of ethyl formate. Cool the mixture in an ice bath.

  • Prepare a suspension of 22 g of sodium methoxide in approximately 70 ml of dry benzene.

  • With continuous stirring, add the sodium methoxide suspension to the cooled ester mixture over a period of about one hour.

  • Allow the mixture to stand in a refrigerator for several hours.

  • Extract the mixture with 150 ml of water to obtain an aqueous solution of the sodium enolate salt.

  • To the aqueous extract, while keeping it cool, add 62 ml of 12 N HCl, followed by 40 g of sodium thiocyanate.

  • Heat the reaction mixture to about 90°C for 1 hour. The product, 1-phenyl-2-mercapto-5-carbethoxyimidazole, will crystallize upon heating.

  • Cool the mixture. Filter to collect the crystalline product. This should yield approximately 62 g of 1-phenyl-2-mercapto-5-carbethoxyimidazole.

  • To hydrolyze the ester, suspend 30 g of the collected product in 150 ml of 1.7 N NaOH solution.

  • Warm the mixture to about 80°C for 2 hours.

  • After cooling, acidify the solution with HCl. The 1-phenyl-2-mercapto-5-imidazolecarboxylic acid will precipitate.

  • Filter the precipitate, wash with a small amount of cold water, and dry. The expected yield is approximately 26 g.[3]

Protocol 2: Synthesis of this compound

This protocol describes the final decarboxylation step to obtain the target compound with a high yield.[3]

Materials:

  • 1-Phenyl-2-mercapto-5-imidazolecarboxylic acid (from Protocol 1)

  • Acetone

  • Decolorizing carbon

  • Low-boiling petroleum ether

Procedure:

  • Heat the 1-phenyl-2-mercapto-5-imidazolecarboxylic acid to a temperature between 230°C and 270°C. Continue heating until the evolution of carbon dioxide has substantially ceased.

  • The resulting crude product is this compound.

  • For purification, dissolve the crude product in hot acetone.

  • Add a small amount of decolorizing carbon to the solution and filter.

  • Evaporate the filtrate by heating until solid this compound begins to appear.

  • Add petroleum ether to the mixture, cool, and allow it to stand until crystallization is complete.

  • Filter the crystalline product and dry. A yield of approximately 97% is expected.[3] The melting point should be around 179-184°C.[4]

Protocol 3: General Procedure for Synthesis of S-Substituted Derivatives

This protocol outlines a general method for the S-alkylation of the thiol group, a common strategy for creating derivatives.[1]

Materials:

  • This compound (or a derivative)

  • Appropriate halo compound (e.g., phenacyl bromide, ethyl chloroacetate)

  • Ethanol or Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve 0.01 mol of the this compound derivative in 50 ml of ethanol.

  • Add 0.01 mol of the desired halo compound.

  • Add a few drops of TEA to the mixture to act as a base.

  • Reflux the reaction mixture for 6-8 hours.

  • The solid product that separates from the hot mixture is filtered off, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).[1]

Data Presentation

Table 1: Synthesis of this compound - Reaction Data

StepPrecursorKey ReagentsTemperatureYieldReference
1N-formyl-N-phenylglycine ethyl esterNaOCH₃, NaSCN, HCl90°C~75%[3]
21-Phenyl-2-mercapto-5-carbethoxyimidazoleNaOH, HCl80°C~90%[3]
31-Phenyl-2-mercapto-5-imidazolecarboxylic acidHeat230-270°C~97%[3]

Table 2: Characterization Data for Selected Derivatives

Compound NameStructureYield (%)M.P. (°C)Reference
This compoundC₉H₈N₂S97179-184[3][4]
1-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneC₁₇H₁₄N₂OS65268-269[5]
1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneC₁₇H₁₃ClN₂OS88321-322[5]
2-(Benzylthio)-1,4,5-triphenyl-1H-imidazoleC₂₈H₂₂N₂S55180-182[1]

Table 3: Spectroscopic Data for a Representative Derivative Compound: 1-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one[5]

Spectral DataCharacteristic Peaks
IR (KBr, cm⁻¹) 1259 (C=S), 1683 (C=O), 3046 (NH)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 2.64 (s, 3H, CH₃), 7.33 (t, 1H), 7.44 (d, 2H), 7.78 (d, 2H), 7.95 (d, 3H), 8.10 (d, 2H), 13.08 (s, 1H, NH)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 26.87 (CH₃), 115.51 (CH), 124.34 (CN), 125.57, 127.55, 128.03, 128.80, 128.94, 135.62, 141.37 (Cₐᵣ), 162.80 (C=S), 197.14 (C=O)

Derivatization Strategies

The this compound core can be readily modified at several positions to generate a library of derivatives.

Diagram of Derivatization Pathways

Caption: Key derivatization strategies for the this compound scaffold.

  • S-Substitution: The thiol group is a versatile handle for modification. Reaction with alkyl or acyl halides in the presence of a base leads to the formation of thioethers or thioesters, respectively.[1] This is one of the most common derivatization strategies.

  • N-Substitution: While the thiol proton is more acidic, the imidazole nitrogen can also be substituted, typically after protecting or modifying the thiol group.

  • Aromatic Ring Substitution: Derivatives with substituents on the 1-phenyl ring can be synthesized by starting with appropriately substituted anilines in the initial synthetic steps. This allows for fine-tuning of the electronic and steric properties of the final compounds.

References

Application Notes and Protocols: 1-phenyl-1H-imidazole-2-thiol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-phenyl-1H-imidazole-2-thiol and its derivatives in the development of novel antimicrobial agents. The imidazole scaffold is a crucial pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This document outlines the synthesis, antimicrobial spectrum, and potential mechanisms of action, supported by detailed experimental protocols and data.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] The this compound core, in particular, serves as a versatile starting material for the synthesis of more complex molecules with enhanced antimicrobial efficacy. These compounds and their derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5] Their mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[3][6]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various derivatives of this compound has been evaluated against several microbial strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent. The data below summarizes the MIC values for selected derivatives from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Derivative 6d Staphylococcus aureus4[7]
Derivative 6c Staphylococcus aureus16[7]
Derivative 6c *Enterococcus faecalis16[7]
Ciprofloxacin (Standard) Staphylococcus aureus8[7]
Compound 5a E. coli100[8]
Compound 5a S. aureus250[8]
Compound 5a P. aeruginosa200[8]
Compound 5a S. pyogenes100[8]
Amide Derivative 4c Various Bacterial Strains1.9[6]
Amide Derivative 5 Various Bacterial Strains3.9[6]

*Note: Derivatives 6c and 6d are 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole derivatives, synthesized from a 4,5-diphenyl-1H-imidazol-2-thiol precursor.[7]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which often involves the cyclization of α,β-unsaturated ketones (chalcones) or other multi-step reactions starting from simpler building blocks.[9]

Materials:

  • Substituted anilines (e.g., p-nitroaniline)

  • 3-chloro-2,4-pentanedione

  • Potassium thiocyanate (KSCN)

  • Aromatic aldehydes

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of the Imidazole-2-thiol Core:

    • React a substituted aniline with 3-chloro-2,4-pentanedione and KSCN to form the initial imidazole-ethanone derivative.[10]

    • For example, reacting p-nitroaniline with 3-chloro-2,4-pentanedione and KSCN yields [1-(4-Nitrophenyl)-2-Mercapto-4-methyl-1H-imidazol-5-yl)]-ethanone.[10]

  • Claisen-Schmidt Condensation to form Chalcones:

    • Dissolve the synthesized imidazole-ethanone derivative in ethanol.

    • Add an appropriate aromatic aldehyde and a catalytic amount of a base (e.g., NaOH).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with HCl to precipitate the chalcone.

    • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.[11]

  • Cyclization to form Pyrazole Derivatives (Example of further modification):

    • Reflux the synthesized chalcone with hydrazine hydrate in ethanol with a few drops of a catalytic acid (e.g., sulfuric acid) for several hours.

    • After cooling, pour the reaction mixture over crushed ice.

    • Filter the separated product, wash with water, dry, and purify by recrystallization.

Characterization:

  • The structure of the synthesized compounds can be confirmed using spectroscopic methods such as IR, ¹H NMR, and elemental analysis.[11]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized imidazole-2-thiol derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and the standard antibiotic in DMSO to a high concentration (e.g., 1000 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Perform serial two-fold dilutions of the stock solutions of the test compounds and the standard drug directly in the plate to achieve a range of concentrations (e.g., from 200 µg/mL down to 6.25 µg/mL).[8]

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the bacterial suspension to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]

Visualizations

Diagram 1: General Synthetic Workflow

G A Starting Materials (e.g., Substituted Aniline, Aldehydes) B Synthesis of Imidazole-2-thiol Core A->B Reaction C Functionalization/Derivatization (e.g., Claisen-Schmidt Condensation) B->C Intermediate D Purification and Characterization (Recrystallization, Spectroscopy) C->D Crude Product E Final Antimicrobial Compound D->E Pure Compound

Caption: Synthetic workflow for this compound derivatives.

Diagram 2: Hypothesized Antimicrobial Mechanism of Action

G cluster_microbe Microbial Cell Membrane Cell Membrane CellDeath Cell Death Membrane->CellDeath Enzyme Essential Enzymes (e.g., Lanosterol 14α-demethylase) Enzyme->CellDeath DNA DNA/RNA Synthesis DNA->CellDeath Wall Cell Wall Synthesis Wall->CellDeath Compound Imidazole-2-thiol Derivative Compound->Membrane Disruption Compound->Enzyme Inhibition Compound->DNA Interference Compound->Wall Inhibition

Caption: Potential antimicrobial mechanisms of imidazole derivatives.

Diagram 3: Experimental Workflow for Antimicrobial Evaluation

G A Synthesized Imidazole Derivatives B Primary Screening (e.g., Agar Disc Diffusion) A->B C Quantitative Analysis (MIC Determination) B->C Active Compounds D Mechanism of Action Studies (e.g., Enzyme Assays) C->D Potent Compounds E In Vivo Efficacy and Toxicity Studies D->E F Lead Compound Identification E->F

Caption: Workflow for evaluating antimicrobial activity of synthesized compounds.

References

Application of 1-phenyl-1H-imidazole-2-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-phenyl-1H-imidazole-2-thiol is a heterocyclic compound containing nitrogen and sulfur atoms, which are known to be effective functional groups for corrosion inhibition. Organic compounds containing such heteroatoms can effectively protect metals against corrosion by adsorbing onto the metal surface and forming a protective layer.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media. The methodologies described are based on common practices in corrosion inhibitor testing.[3][4]

Application Notes

This compound is expected to function as a mixed-type inhibitor, retarding both anodic and cathodic reactions, by adsorbing on the metal surface.[5][6][7] The imidazole ring and the thiol group are the primary centers for adsorption. The lone pair of electrons on the nitrogen and sulfur atoms facilitates the coordination with the vacant d-orbitals of iron atoms on the steel surface. The phenyl group can further enhance the surface coverage. The effectiveness of this inhibitor is dependent on its concentration, the temperature of the corrosive environment, and the nature of the acidic medium.

Mechanism of Inhibition

The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the metal surface. This adsorption can be categorized as:

  • Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involving the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate covalent bond.[5]

The adsorption process displaces water molecules from the metal surface, thereby creating a barrier that prevents the corrosive species from reaching the metal. The adsorption of this compound on a metal surface is expected to follow the Langmuir adsorption isotherm.[5][6]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the experimental evaluation of this compound as a corrosion inhibitor. The data is hypothetical and serves as an example of how to present the results.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (mM)Corrosion Rate (mm/y)Inhibition Efficiency (%)Surface Coverage (θ)
Blank15.2--
0.15.861.80.618
0.52.186.20.862
1.01.192.80.928
2.00.795.40.954

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-45015070-120-
0.1-4355565-11563.3
0.5-4202062-11086.7
1.0-4101060-10593.3
2.0-400758-10095.3

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank150120-
0.14508066.7
0.512004587.5
1.025002594.0
2.035001895.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Weight Loss Measurement Protocol

This method determines the corrosion rate by measuring the loss in weight of a metal coupon after immersion in a corrosive solution with and without the inhibitor.[3]

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 400, 800, 1200 grit)

  • Distilled water

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Water bath or thermostat

Procedure:

  • Mechanically polish the mild steel coupons using abrasive papers of successively finer grades.

  • Wash the coupons thoroughly with distilled water, degrease with acetone, and dry them.[8]

  • Store the polished coupons in a desiccator.

  • Weigh the coupons accurately using an analytical balance and record the initial weight (W_initial).

  • Prepare the corrosive solution (e.g., 1 M HCl) with different concentrations of this compound. A blank solution without the inhibitor should also be prepared.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).[9]

  • After the immersion period, retrieve the coupons, wash them with distilled water, and scrub them with a soft brush to remove corrosion products.

  • Dry the cleaned coupons and reweigh them to get the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%).

Calculations:

  • Corrosion Rate (mm/y): CR = (87600 * ΔW) / (A * ρ * t)

    • ΔW = Weight loss in grams

    • A = Surface area of the coupon in cm²

    • ρ = Density of the metal in g/cm³ (e.g., 7.85 g/cm³ for mild steel)

    • t = Immersion time in hours

  • Inhibition Efficiency (%): IE% = ((CR_blank - CR_inhibitor) / CR_blank) * 100

    • CR_blank = Corrosion rate in the absence of inhibitor

    • CR_inhibitor = Corrosion rate in the presence of inhibitor

  • Surface Coverage (θ): θ = (CR_blank - CR_inhibitor) / CR_blank

G cluster_prep Coupon Preparation cluster_exp Experiment cluster_post Post-Experiment cluster_calc Calculation Polish Polish Coupon Wash Wash & Degrease Polish->Wash Dry Dry Coupon Wash->Dry Weigh_Initial Initial Weighing Dry->Weigh_Initial Immerse Immerse in Solution Weigh_Initial->Immerse Clean Clean Coupon Immerse->Clean Dry_Final Dry Coupon Clean->Dry_Final Weigh_Final Final Weighing Dry_Final->Weigh_Final Calc_CR Calculate Corrosion Rate Weigh_Final->Calc_CR Calc_IE Calculate Inhibition Efficiency Calc_CR->Calc_IE

Weight Loss Experimental Workflow

Potentiodynamic Polarization Protocol

This electrochemical technique measures the current response of a metal to a controlled change in potential. It provides information on the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).[10][11]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (mild steel)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum foil)

  • Corrosive medium with and without inhibitor

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode as described in the weight loss protocol.

  • Set up the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.[8]

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[8]

  • Record the resulting current density as a function of the applied potential.

  • Plot the polarization curve (log |current density| vs. potential).

  • Determine the electrochemical parameters (Ecorr, Icorr, βa, βc) by Tafel extrapolation.

Calculations:

  • Inhibition Efficiency (%): IE% = ((Icorr_blank - Icorr_inhibitor) / Icorr_blank) * 100

    • Icorr_blank = Corrosion current density in the absence of inhibitor

    • Icorr_inhibitor = Corrosion current density in the presence of inhibitor

G Start Start Setup_Cell Setup Three-Electrode Cell Start->Setup_Cell Stabilize Stabilize at OCP Setup_Cell->Stabilize Scan Scan Potential (-250 to +250 mV vs OCP) Stabilize->Scan Record Record Current Density Scan->Record Plot Plot Polarization Curve Record->Plot Extrapolate Tafel Extrapolation Plot->Extrapolate End End Extrapolate->End

Potentiodynamic Polarization Workflow

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. It is used to study the kinetics of the corrosion process and the properties of the protective film.[12][13][14]

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Three-electrode electrochemical cell (same as for polarization)

  • Corrosive medium with and without inhibitor

Procedure:

  • Set up the electrochemical cell and prepare the working electrode as described for the potentiodynamic polarization experiment.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).[8]

  • Measure the impedance response of the system at each frequency.

  • Plot the impedance data as a Nyquist plot (-Z_imaginary vs. Z_real) and Bode plots (|Z| vs. frequency and phase angle vs. frequency).

  • Analyze the impedance spectra by fitting the data to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Calculations:

  • Inhibition Efficiency (%): IE% = ((Rct_inhibitor - Rct_blank) / Rct_inhibitor) * 100

    • Rct_blank = Charge transfer resistance in the absence of inhibitor

    • Rct_inhibitor = Charge transfer resistance in the presence of inhibitor

G Start Start Setup_Cell Setup Three-Electrode Cell Start->Setup_Cell Stabilize Stabilize at OCP Setup_Cell->Stabilize Apply_AC Apply AC Signal (100 kHz to 10 mHz) Stabilize->Apply_AC Measure_Impedance Measure Impedance Response Apply_AC->Measure_Impedance Plot_Data Plot Nyquist and Bode Diagrams Measure_Impedance->Plot_Data Fit_Circuit Fit to Equivalent Circuit Plot_Data->Fit_Circuit End End Fit_Circuit->End

Electrochemical Impedance Spectroscopy Workflow

Surface Analysis Protocol (Scanning Electron Microscopy - SEM)

SEM is used to visualize the surface morphology of the metal coupons before and after exposure to the corrosive environment, with and without the inhibitor. This provides direct evidence of the protective effect of the inhibitor.[15]

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Mild steel coupons (prepared as in the weight loss experiment)

Procedure:

  • Prepare a set of mild steel coupons: one unexposed (control), one exposed to the blank corrosive solution, and one exposed to the corrosive solution containing the inhibitor.

  • After the immersion period, gently rinse the coupons with distilled water and dry them.

  • Mount the coupons on SEM stubs.

  • If necessary, sputter-coat the samples with a conductive material (e.g., gold) to prevent charging.

  • Introduce the samples into the SEM chamber.

  • Acquire images of the surface of each coupon at different magnifications.

  • Compare the surface morphology of the different coupons to assess the extent of corrosion and the effectiveness of the inhibitor in protecting the surface.

G cluster_prep Sample Preparation cluster_analysis SEM Analysis Prepare_Coupons Prepare Unexposed, Blank, and Inhibited Coupons Rinse_Dry Rinse and Dry Coupons Prepare_Coupons->Rinse_Dry Mount Mount on SEM Stubs Rinse_Dry->Mount Coat Sputter-Coat (if needed) Mount->Coat Load_Sample Load into SEM Coat->Load_Sample Acquire_Images Acquire Images Load_Sample->Acquire_Images Compare Compare Morphologies Acquire_Images->Compare

Surface Analysis (SEM) Workflow

References

Application Notes and Protocols for 1-Phenyl-1H-imidazole-2-thiol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 1-phenyl-1H-imidazole-2-thiol and its derivatives as potential anticancer agents. The imidazole scaffold is a crucial component in many biologically active compounds, and its derivatives have shown significant promise by targeting key pathways in cancer progression.[1][2][3]

Introduction to Anticancer Potential

Derivatives of the this compound core structure have emerged as a promising class of compounds in oncology research. These molecules have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial protein kinases like BRAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), disruption of microtubule dynamics, and induction of apoptosis.[1][4][5][6] The versatility of the imidazole ring allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for cancer therapy.[3]

Key Mechanisms of Action

  • BRAF Inhibition : The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, particularly melanoma, due to mutations like BRAF V600E.[4][7] Imidazole-based compounds have been designed as potent inhibitors of this mutated kinase, disrupting downstream signaling and inhibiting cancer cell proliferation.[4][8][9]

  • VEGFR-2 Inhibition : Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process. Several imidazole derivatives have been identified as effective VEGFR-2 inhibitors, thereby functioning as anti-angiogenic agents.[1][5][10][11]

  • Apoptosis Induction and Cell Cycle Arrest : Many imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1][12][13] They can trigger apoptotic pathways and cause cell cycle arrest, often at the G2/M phase, preventing further proliferation of malignant cells.[1][6][14]

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various imidazole derivatives against different cancer cell lines and kinases.

Table 1: BRAF V600E Kinase Inhibitory Activity

CompoundIC50 (nM)Reference
15j 32[4]
16a 35[4]
16d 68[4]
15i 76[4]

Table 2: VEGFR-2 Kinase Inhibitory Activity

CompoundIC50 (µM)Reference
Sorafenib 0.06[10]
3j 0.07[10]
Sunitinib 0.12[10]
4d 0.247 (ng/mL)[1]
5 0.082 (ng/mL)[1]

Table 3: Cytotoxicity Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
IPM714 HCT116Colorectal1.74[12]
IPM714 SW480Colorectal2.00[12]
14h Melanoma (Mean)Melanoma1.80[4]
16e Melanoma (Mean)Melanoma1.88[4]
4h Not SpecifiedNot Specified4.566[5]
4k Not SpecifiedNot Specified4.537[5]
5 MCF-7Breast< 5[1]
5 HepG2Liver< 5[1]
5 HCT-116Colon< 5[1]
5b MCF-7Breast5.105[15]
5h MCF-7Breast2.65[15]
Doxorubicin MCF-7Breast8.240[15]
8g (Phenylhistin derivative) NCI-H460Non-small cell lung0.002[6]
8f (Phenylhistin derivative) NCI-H460Non-small cell lung0.010[6]

Visualizations: Pathways and Workflows

BRAF_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Imidazole Derivative Inhibitor->BRAF

Caption: BRAF-MEK-ERK signaling pathway and the inhibitory action of imidazole derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK AKT Akt PI3K->AKT Angiogenesis Cell Proliferation, Migration, Angiogenesis AKT->Angiogenesis MAPK->Angiogenesis Inhibitor Imidazole Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling cascade and its inhibition by imidazole-based compounds.

Experimental_Workflow Synthesis Synthesis of Imidazole Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization InVitro In Vitro Screening (MTT Assay) Characterization->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism Kinase Kinase Inhibition (BRAF, VEGFR-2) Mechanism->Kinase Apoptosis Apoptosis/Cell Cycle (Flow Cytometry) Mechanism->Apoptosis Lead Lead Compound Identification Kinase->Lead Apoptosis->Lead

Caption: General experimental workflow for evaluating novel imidazole derivatives.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a general representation based on common synthetic routes.[1][16]

Materials:

  • Substituted phenacyl bromide

  • Thiosemicarbazide derivative

  • Fused sodium acetate

  • Absolute ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Hydrazinecarbothioamides: Condense an appropriate aromatic aldehyde with thiosemicarbazide in refluxing ethanol with a catalytic amount of acetic acid to form the corresponding 2-arylhydrazinecarbothioamide.[1]

  • Cyclocondensation: a. Dissolve the synthesized 2-arylhydrazinecarbothioamide (1 equivalent) and a substituted phenacyl bromide (1 equivalent) in absolute ethanol. b. Add fused sodium acetate (1.5 equivalents) to the mixture. c. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Pour the mixture into cold water to precipitate the crude product. f. Filter the precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, benzene) to obtain the purified 1,5-diaryl-1H-imidazole-2(3H)-thione derivative.[1]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1][16]

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A375)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test imidazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2)

This ELISA-based assay measures the ability of a compound to inhibit kinase activity.[1]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP solution

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test imidazole derivatives

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well plates and plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the kinase substrate and incubate overnight. Wash the plate to remove unbound substrate.

  • Kinase Reaction: a. In each well, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: a. Wash the plate to remove ATP and unbound enzyme. b. Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate. c. Wash the plate again to remove the unbound antibody.

  • Signal Development: Add TMB substrate to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to quench the reaction.

  • Measurement: Measure the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Protocol 4: Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution and apoptosis.[1]

Materials:

  • Cancer cells treated with imidazole derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cells in a staining solution containing PI and RNase A. c. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Excite the PI with a 488 nm laser and collect the fluorescence emission around 617 nm. c. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms. Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[1][17]

References

Application Notes and Protocols for the Creation of Novel S-Alkylated Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of S-alkylated imidazole derivatives. Imidazole-containing compounds are a significant class of heterocyclic molecules that are integral to numerous biologically active compounds and pharmaceuticals. The S-alkylation of mercaptoimidazole precursors is a key synthetic strategy for generating diverse molecular architectures with a wide range of therapeutic potential, including anticancer, antimicrobial, and antioxidant activities.

Introduction to S-Alkylated Imidazole Derivatives

The imidazole ring is a versatile scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The introduction of an alkylthio group at the 2-position of the imidazole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This modification can enhance lipophilicity, alter electronic properties, and provide a handle for further functionalization, leading to the development of novel therapeutic agents.

The primary route for the synthesis of these derivatives involves the nucleophilic substitution reaction between a 2-mercaptoimidazole and an alkyl halide in the presence of a base. The reaction conditions can be tailored to achieve a wide range of S-alkylated products in good to excellent yields.

Synthetic Methodologies

The S-alkylation of 2-mercaptoimidazole and its derivatives is a robust and versatile reaction. The general scheme involves the deprotonation of the thiol group by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of an alkyl halide.

General Reaction Scheme:
  • Starting Materials: 2-Mercaptoimidazole or its derivatives.

  • Reagents: Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride), Base (e.g., sodium hydroxide, potassium carbonate, triethylamine).

  • Solvent: Polar solvents such as ethanol, methanol, dimethylformamide (DMF), or acetone.

  • Conditions: Reaction temperatures can range from room temperature to reflux, with reaction times typically varying from a few hours to overnight.

Below is a general workflow for the synthesis of S-alkylated imidazole derivatives.

cluster_synthesis Synthetic Workflow Start Start Dissolve Dissolve 2-mercaptoimidazole in solvent Start->Dissolve Step 1 Add_Base Add base to form thiolate anion Dissolve->Add_Base Step 2 Add_Halide Add alkyl halide dropwise Add_Base->Add_Halide Step 3 React Stir at specified temperature and time Add_Halide->React Step 4 Workup Reaction work-up (e.g., filtration, extraction) React->Workup Step 5 Purify Purify product (e.g., recrystallization, chromatography) Workup->Purify Step 6 Characterize Characterize product (NMR, IR, MS) Purify->Characterize Step 7 End End Characterize->End

Caption: General workflow for the synthesis of S-alkylated imidazole derivatives.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the synthesis of various S-alkylated imidazole derivatives as reported in the literature.

EntryStarting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
12-MercaptobenzimidazoleMethyl iodideNaOHEthanolRT370[1]
22-Mercapto-1,4,5-triphenylimidazoleBenzyl chlorideTEAEthanolReflux6-855[1]
32-MercaptobenzimidazoleEthyl chloroacetateK₂CO₃AcetoneReflux687
42-Mercaptoimidazole derivativeBromoacetophenonesNaHCO₃MethanolReflux--
52-Mercaptobenzimidazole1-Bromotetradecane-----

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)-1H-benzimidazole[1]

Materials:

  • 2-Mercaptobenzimidazole

  • Methyl iodide

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-mercaptobenzimidazole (0.01 mol) in ethanol (20 ml), add a solution of sodium hydroxide (0.01 mol in 2 ml of water).

  • Add methyl iodide (0.01 mol) dropwise to the mixture.

  • Stir the reaction mixture for 3 hours at room temperature (20–23°C).

  • Filter the solid product that forms.

  • Wash the solid with water.

  • Recrystallize the product from ethanol to obtain 2-(methylthio)-1H-benzimidazole as white plates.

Protocol 2: Synthesis of S-Benzyl-2-mercapto-1,4,5-triphenylimidazole[1]

Materials:

  • 2-Mercapto-1,4,5-triphenylimidazole

  • Benzyl chloride

  • Triethylamine (TEA)

  • Ethanol

  • Water

Procedure:

  • Prepare a mixture of 2-mercapto-1,4,5-triphenylimidazole (0.01 mol) and benzyl chloride (0.01 mol) in ethanol (50 ml).

  • Add a few drops of triethylamine (TEA) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • Filter the solid product that separates from the hot mixture.

  • Wash the solid with water.

  • Recrystallize the product from a suitable solvent to obtain the desired S-alkylated derivative.

Biological Activities and Signaling Pathways

S-alkylated imidazole derivatives have been reported to exhibit a range of biological activities. Understanding the underlying mechanisms and signaling pathways is crucial for drug development.

Anticancer Activity

Many imidazole derivatives exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

cluster_pathway Anticancer Signaling Pathways Targeted by S-Alkylated Imidazoles Imidazole S-Alkylated Imidazole Derivative EGFR_VEGFR EGFR/VEGFR Imidazole->EGFR_VEGFR Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Imidazole->PI3K_Akt_mTOR Inhibits Tubulin Tubulin Polymerization Imidazole->Tubulin Inhibits ROS Increased ROS Production Imidazole->ROS Induces Proliferation Inhibition of Cell Proliferation & Angiogenesis EGFR_VEGFR->Proliferation PI3K_Akt_mTOR->Proliferation Tubulin->Proliferation Apoptosis Induction of Apoptosis ROS->Apoptosis

Caption: Key anticancer signaling pathways modulated by S-alkylated imidazole derivatives.

Antimicrobial Activity

The antimicrobial action of these compounds can be attributed to several mechanisms, including the disruption of microbial cell integrity and the inhibition of essential enzymes.

cluster_antimicrobial Antimicrobial Mechanisms of S-Alkylated Imidazoles Imidazole S-Alkylated Imidazole Derivative Membrane Disruption of Microbial Cell Membrane Imidazole->Membrane Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., Demethylase) Imidazole->Enzyme_Inhibition Synthesis_Inhibition Inhibition of Nucleic Acid or Cell Wall Synthesis Imidazole->Synthesis_Inhibition Cell_Death Microbial Cell Death Membrane->Cell_Death Enzyme_Inhibition->Cell_Death Synthesis_Inhibition->Cell_Death

Caption: Putative antimicrobial mechanisms of action for S-alkylated imidazole derivatives.

Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized S-alkylated imidazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing using Kirby-Bauer Disk Diffusion Method[1][2][3][4][5]

This method is used to determine the susceptibility of bacteria to the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Synthesized S-alkylated imidazole derivatives

  • Solvent (e.g., DMSO)

  • Standard antibiotic disks (positive control)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[1][2]

  • Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[3][2]

  • Impregnate sterile filter paper disks with a known concentration of the test compounds dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Aseptically place the impregnated disks on the surface of the inoculated agar plate. Also, place a standard antibiotic disk as a positive control and a solvent-impregnated disk as a negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Protocol 5: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay[6][7][8][9]

This assay measures the ability of the synthesized compounds to scavenge the stable free radical DPPH.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Synthesized S-alkylated imidazole derivatives

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare different concentrations of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

  • Measure the absorbance at 517 nm.[4][6][5]

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

Application Notes and Protocols: Utilizing 1-Phenyl-1H-imidazole-2-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-phenyl-1H-imidazole-2-thiol, a versatile heterocyclic building block. The inherent reactivity of the thiol group and the imidazole ring allows for its incorporation into a diverse array of molecular scaffolds, many of which exhibit significant biological activity. This document outlines key synthetic transformations, detailed experimental protocols, and quantitative data to facilitate its use in research and drug discovery.

Introduction to this compound

This compound is a heterocyclic compound featuring a phenyl group attached to one of the nitrogen atoms of the imidazole ring and a thiol group at the 2-position. This structure exists in tautomeric equilibrium with its thione form, 1-phenyl-1,3-dihydro-2H-imidazole-2-thione. The presence of the nucleophilic sulfur atom and the aromatic imidazole core makes it a valuable precursor for the synthesis of various derivatives with applications in medicinal chemistry, including the development of antimicrobial and anticancer agents.[1]

Chemical Structure:

  • Molecular Formula: C₉H₈N₂S[2]

  • Molecular Weight: 176.24 g/mol [3]

  • CAS Number: 17452-09-4[2]

Key Synthetic Applications

The primary synthetic utility of this compound lies in the nucleophilic character of the sulfur atom, making it an excellent substrate for S-alkylation and S-acylation reactions. These reactions serve as a gateway to a wide range of functionalized imidazole derivatives.

S-alkylation of this compound with various alkyl halides is a fundamental transformation for introducing diverse side chains. These reactions are typically carried out in the presence of a base to deprotonate the thiol group, thereby enhancing its nucleophilicity.

A common application is the synthesis of 2-(alkylthio)-1-phenyl-1H-imidazole derivatives. For instance, the reaction with dimethyl sulfate yields the corresponding 2-(methylthio) derivative, while reactions with substituted benzyl chlorides or phenacyl bromides introduce larger aromatic moieties.[4]

Reaction with α-halo esters, such as ethyl chloroacetate, provides a straightforward route to ester-functionalized imidazole derivatives.[4] These esters can be further elaborated, for example, by hydrolysis to the corresponding carboxylic acids or by reaction with hydrazine to form hydrazides, which are themselves versatile intermediates for the synthesis of more complex heterocyclic systems.[4]

This compound can be incorporated into more complex heterocyclic systems. One such example involves its use as a starting material for the synthesis of chalcones, which are then cyclized with hydrazine derivatives to form pyrazolines. These hybrid molecules are of interest due to their potential pharmacological activities.

Experimental Protocols

The following protocols are representative examples of synthetic transformations involving this compound and its derivatives.

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of imidazole-2-thiones using an alkyl halide in the presence of a base.

  • Materials:

    • This compound (or a derivative)

    • Alkylating agent (e.g., dimethyl sulfate, benzyl chloride, ethyl chloroacetate)[4]

    • Base (e.g., triethylamine (TEA), sodium methoxide)[4]

    • Solvent (e.g., ethanol, DMF)[4]

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add the base (1.1 eq) to the solution and stir for 15-30 minutes at room temperature.

    • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for the time specified in the table below (typically 4-6 hours), monitoring the reaction progress by TLC.[4]

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash it with cold solvent, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.[4]

    • Filter the resulting solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated derivative.[4]

Protocol 2: Synthesis of (1H-imidazol-2-ylthio)acetohydrazide from an Ethyl Ester Derivative

This protocol details the conversion of an ethyl (1H-imidazol-2-ylthio)acetate derivative to the corresponding acetohydrazide.

  • Materials:

    • Ethyl (4,5-diphenyl-1-(4-substituted phenyl)-1H-imidazol-2-ylthio)acetate[4]

    • Hydrazine hydrate[4]

    • Ethanol[4]

  • Procedure:

    • Suspend the ethyl (1H-imidazol-2-ylthio)acetate derivative (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (excess, e.g., 5-10 eq) to the suspension.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

    • Filter the solid product, wash with cold ethanol, and dry to yield the acetohydrazide derivative.[4]

Quantitative Data Summary

The following table summarizes quantitative data for representative reactions starting from imidazole-2-thione derivatives.

Starting MaterialReagentProductSolventBase/CatalystTime (h)Yield (%)Reference
1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thioneDimethyl sulfate1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazoleEthanolSodium methoxide667[4]
1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thioneEthyl chloroacetateEthyl (1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-ylthio)acetateEthanolTEA6-[4]
1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thioneBenzyl chloride2-(Benzylthio)-1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleEthanolTEA675[4]
1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thionePhenacyl bromide2-((1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-yl)thio)-1-phenylethanoneEthanolTEA680[4]
Chalcone derivative (from this compound)Phenyl hydrazine5-(5-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-methyl-1-phenyl-1H-imidazole-2-thiolEthanolSulfuric acid12-
Chalcone derivative (from this compound)IsoniazideCorresponding pyrazoline derivativeEthanolSulfuric acid12-

Note: Yields are as reported in the literature and may vary depending on experimental conditions.

Visualized Synthetic Workflows

The following diagrams illustrate key synthetic pathways utilizing this compound and its derivatives.

G cluster_0 S-Alkylation and Acylation start This compound alkyl_halide Alkyl Halide (R-X) (e.g., Dimethyl sulfate, Benzyl chloride) start->alkyl_halide Base (e.g., TEA) alpha_halo_ester α-Halo Ester (e.g., Ethyl chloroacetate) start->alpha_halo_ester Base (e.g., TEA) s_alkylated 2-(Alkylthio)-1-phenyl-1H-imidazole alkyl_halide->s_alkylated ester_derivative Ethyl (1-phenyl-1H-imidazol-2-ylthio)acetate alpha_halo_ester->ester_derivative

Caption: Synthetic routes to S-alkylated and ester derivatives.

G cluster_1 Synthesis of Hydrazide and Subsequent Derivatives ester Ethyl (1-phenyl-1H-imidazol-2-ylthio)acetate hydrazine Hydrazine Hydrate ester->hydrazine hydrazide (1-Phenyl-1H-imidazol-2-ylthio)acetohydrazide hydrazine->hydrazide aldehyde Aromatic Aldehyde hydrazide->aldehyde isothiocyanate Phenyl isothiocyanate hydrazide->isothiocyanate arylidine Arylidine Derivative aldehyde->arylidine thiosemicarbazide Thiosemicarbazide Derivative isothiocyanate->thiosemicarbazide

Caption: Elaboration of ester derivatives to hydrazides and beyond.

G cluster_2 Multi-step Synthesis of Pyrazoline Hybrids start 1-(1-Phenyl-2-mercapto-4-methyl-1H-imidazol-5-yl)ethanone aldehyde Aromatic Aldehyde start->aldehyde Claisen-Schmidt Condensation chalcone Chalcone Intermediate aldehyde->chalcone hydrazine_deriv Hydrazine Derivative (e.g., Phenyl hydrazine, Isoniazide) chalcone->hydrazine_deriv Cyclization (Acid catalyst) pyrazoline Pyrazoline-Imidazole Hybrid hydrazine_deriv->pyrazoline

Caption: Pathway to pyrazoline-containing imidazole derivatives.

Conclusion

This compound is a readily functionalizable scaffold that provides access to a wide variety of heterocyclic compounds. The straightforward and high-yielding reactions at the sulfur atom, coupled with the potential for further modifications, make it an attractive starting material for the synthesis of novel molecules with potential applications in drug discovery and materials science. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of imidazole-based compounds. The following sections detail various in vitro and in vivo assays, key signaling pathways involved, and data presentation guidelines to facilitate the evaluation of novel anti-inflammatory agents.

Introduction to Imidazole Compounds in Inflammation

Imidazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory properties.[1][2] Many imidazole-containing compounds have been developed as potent inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[2][3][4] This document outlines standard techniques to evaluate the efficacy of novel imidazole compounds in modulating these inflammatory pathways.

In Vitro Assays for Anti-inflammatory Activity

A variety of in vitro models are available to screen and characterize the anti-inflammatory potential of imidazole derivatives.[5][6][7] These assays provide a controlled environment to study the direct effects of compounds on specific molecular targets and cellular responses.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of imidazole compounds against COX-1 and COX-2 enzymes, which are critical in the prostaglandin synthesis pathway.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

Experimental Protocol:

  • Reagent Preparation: Prepare 0.1 M Tris-HCl buffer (pH 8.0), heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test imidazole compounds. A colorimetric COX inhibitor screening assay kit can also be used.[8]

  • Enzyme Incubation: In a 96-well plate, add the appropriate buffer, purified COX-1 or COX-2 enzyme, and a heme cofactor.

  • Inhibitor Addition: Add various concentrations of the imidazole compound (dissolved in a suitable solvent like DMSO) or a reference inhibitor (e.g., Celecoxib, Indomethacin) to the wells. Incubate for a specified period (e.g., 2 minutes at 25°C) to allow for inhibitor-enzyme interaction.[8]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Add a colorimetric substrate (e.g., TMPD) and measure the absorbance at 590 nm using a plate reader.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazole Derivative 5b78-1380.71115[8]
Celecoxib (Reference)-0.046315.22[9]
Imidazole Derivative IVa10.50.060175[9]
Imidazoline Analog 17-0.3-[10]
Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the ability of imidazole compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12]

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the imidazole compounds for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for another 18-24 hours.[13]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11][13]

  • Absorbance Measurement: After a short incubation in the dark, measure the absorbance at 540-550 nm.[11][13]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.

Cytokine Production Assays (TNF-α and IL-6)

Objective: To quantify the inhibitory effect of imidazole compounds on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.

Principle: The concentration of cytokines in the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]

Experimental Protocol:

  • Cell Stimulation: Similar to the NO assay, culture and stimulate appropriate cells (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells) with LPS in the presence or absence of the imidazole compounds.[3][16]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubate overnight.[17]

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS).[17]

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.[17]

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[14]

    • Wash the plate and add a substrate solution (e.g., TMB) to develop the color.[14]

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[14]

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the cytokine concentrations in the samples and determine the percentage of inhibition.

Data Presentation:

CompoundCell LineStimulantCytokine InhibitedIC50 (µM)Reference
SK&F 86002RAW 264.7LPSTNF-α5[16]
LASSBio-1749 (1i)Macrophages-TNF-α-[18]
Imidazo[1,2-a]pyridine 3bJurkat T cells-TNF-α3.6[19]
Imidazole Compound II229RAW 264.7LPSTNF-α, IL-6-[1]

In Vivo Models for Anti-inflammatory Activity

In vivo models are essential for evaluating the systemic anti-inflammatory effects, pharmacokinetics, and potential toxicity of imidazole compounds in a whole organism.[6][20][21]

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the acute anti-inflammatory activity of imidazole compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent (rat or mouse), inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[22]

Experimental Protocol:

  • Animal Acclimatization: Acclimate the animals (e.g., Wistar rats or Sprague Dawley rats) to the laboratory conditions.[23][24]

  • Compound Administration: Administer the imidazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a specific time before carrageenan injection.[24]

  • Induction of Edema: Inject a 1% carrageenan solution (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of the animals.[24][25][26]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[24][25]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control (carrageenan only) group.

Data Presentation:

CompoundDose (mg/kg)Route% Inhibition of EdemaTime Point (hours)Reference
Imidazole Derivative 2h10-49.58-[27]
Imidazole Derivative 3h10-58.02-[27]
Imidazole Derivative I39--46.27-[2]
Indomethacin (Reference)--47.76-[2]
Imidazole Derivative 2a100-100-[28]
Imidazole Derivative 2b100-100-[28]

Signaling Pathways in Inflammation

Imidazole compounds often exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Genes Translocates & Activates Imidazole Imidazole Compound Imidazole->IKK Inhibits MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription_Factors->Cytokine_Production Induces Imidazole Imidazole Compound Imidazole->p38_MAPK Inhibits Experimental_Workflow Compound_Synthesis Imidazole Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay NO_Assay Nitric Oxide Production Assay In_Vitro_Screening->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA In_Vitro_Screening->Cytokine_Assay Lead_Identification Lead Compound Identification COX_Assay->Lead_Identification NO_Assay->Lead_Identification Cytokine_Assay->Lead_Identification In_Vivo_Testing In Vivo Testing Lead_Identification->In_Vivo_Testing Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Paw_Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo_Testing->Paw_Edema_Model Preclinical_Development Preclinical Development Paw_Edema_Model->Preclinical_Development Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Pathway_Analysis Pathway_Analysis->Preclinical_Development

References

Application Notes and Protocols for High-Throughput Screening of 1-phenyl-1H-imidazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic candidates.[1] This document provides detailed application notes and protocols for conducting HTS assays on 1-phenyl-1H-imidazole-2-thiol analogs. Compounds with imidazole scaffolds have been shown to exhibit a range of biological activities, including the inhibition of key signaling pathways implicated in cancer and other diseases.

This guide focuses on two primary HTS campaigns designed to identify and characterize the bioactivity of these analogs:

  • A cell-based Gli-luciferase reporter assay to identify inhibitors of the Hedgehog signaling pathway. Aberrant activation of this pathway is a known driver in several cancers.

  • A biochemical Topoisomerase II DNA relaxation assay to identify compounds that inhibit this essential enzyme, a validated target for cancer chemotherapy.

Additionally, a protocol for a secondary screen, the Fluorescent Intercalator Displacement (FID) assay , is included to further characterize hits that may act by intercalating with DNA. Adherence to these protocols will ensure robust and reproducible screening data, facilitating the identification of promising lead compounds for further development.

Data Presentation: Quantitative Summary of Screening Results

Effective HTS campaigns rely on rigorous quality control and clear data presentation. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[2][3] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[4] The tables below are structured to present key quantitative data from primary and secondary screens.

Table 1: Primary HTS Assay Quality Control

Assay TypeTargetPlate NumberPositive Control MeanNegative Control MeanPositive Control SDNegative Control SDZ'-Factor
Gli-Luciferase ReporterHedgehog Pathway1150,0005,00012,0005000.75
Topo II RelaxationTopoisomerase II18,5001,2007001500.68

SD: Standard Deviation

Table 2: Hit Compound Activity and Potency

Compound IDPrimary Assay% Inhibition (at 10 µM)IC50 (µM)Secondary Assay (FID)% Displacement (at 10 µM)Notes
P1I2T-001Gli-Luciferase85.22.5FID5.1Potent Hedgehog inhibitor
P1I2T-002Gli-Luciferase12.5> 50FID2.3Inactive
P1I2T-003Topo II Relaxation92.11.8FID75.4Potent Topo II inhibitor and DNA intercalator
P1I2T-004Topo II Relaxation45.315.7FID10.2Moderate Topo II inhibitor

IC50: Half-maximal inhibitory concentration; FID: Fluorescent Intercalator Displacement

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the targeted biological pathway and the experimental workflows for the described HTS assays.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH binds SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Gene Expression GLI_active->Target_Genes promotes P1I2T Analog P1I2T Analog P1I2T Analog->SMO inhibits

Canonical Hedgehog Signaling Pathway and Point of Inhibition.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation A Compound Library Plating (this compound analogs) C Automated Compound Transfer (Acoustic Dispensing) A->C B Assay Plate Preparation (Cells or Biochemical Reagents) B->C D Incubation C->D E Signal Detection (Luminescence/Fluorescence) D->E F Raw Data Acquisition E->F G Data Normalization & Z'-Factor Calculation F->G H Hit Identification (% Inhibition > Threshold) G->H I Dose-Response (IC50) H->I J Secondary/Orthogonal Assays I->J K Structure-Activity Relationship (SAR) Analysis J->K

General High-Throughput Screening Workflow.

Experimental Protocols

Protocol 1: Primary HTS for Hedgehog Pathway Inhibitors (Gli-Luciferase Reporter Assay)

This cell-based assay identifies compounds that inhibit the Hedgehog signaling pathway by measuring the activity of a Gli-responsive luciferase reporter.[5]

Materials:

  • Gli Reporter NIH3T3 Cell Line (e.g., BPS Bioscience #79646)[6]

  • Thaw Medium 5 (e.g., BPS Bioscience #60182)[6]

  • Growth Medium 5B (e.g., BPS Bioscience #79541)[6]

  • Sonic Hedgehog (Shh) agonist (e.g., recombinant murine Shh)

  • Positive Control Inhibitor (e.g., Vismodegib or Cyclopamine)

  • This compound analog library (10 mM in DMSO)

  • White, clear-bottom 384-well microplates

  • ONE-Step™ Luciferase Assay System

  • Luminometer

Methodology:

  • Cell Seeding:

    • The day before the assay, seed Gli Reporter NIH3T3 cells into 384-well plates at a density of 10,000 cells per well in 40 µL of Thaw Medium 5.

    • Incubate plates at 37°C in a 5% CO2 incubator for 16-20 hours until cells are confluent.[6]

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each this compound analog from the library plate to the assay plate wells for a final concentration of 10 µM.

    • Plate positive control (Vismodegib, final concentration 1 µM) and negative control (DMSO vehicle) in dedicated columns.

  • Pathway Activation and Incubation:

    • Prepare a solution of Shh agonist in assay medium.

    • Add 10 µL of the Shh agonist solution to all wells (except negative control wells, which receive assay medium only) to a final concentration that elicits ~80% of the maximal luciferase signal.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Prepare the ONE-Step™ Luciferase reagent according to the manufacturer's instructions.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound relative to the positive and negative controls.

    • Calculate the Z'-factor for each plate to validate assay performance.[2]

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample wells).

Protocol 2: Primary HTS for Topoisomerase II Inhibitors (DNA Relaxation Assay)

This biochemical assay identifies compounds that inhibit the ability of Topoisomerase II (Topo II) to relax supercoiled DNA.[7][8]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer

  • ATP solution

  • Positive Control Inhibitor (e.g., Etoposide)

  • This compound analog library (10 mM in DMSO)

  • 384-well microplates

  • STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) with a fluorescent DNA stain (e.g., SYBR Safe)

  • High-throughput gel imaging system

Methodology:

  • Reaction Mix Preparation:

    • On ice, prepare a master mix containing 10x Topo II Assay Buffer, ATP, and supercoiled pBR322 DNA in nuclease-free water.

  • Compound and Enzyme Addition:

    • Dispense 15 µL of the master mix into each well of a 384-well plate.

    • Transfer 20 nL of library compounds, positive control (Etoposide, final concentration 100 µM), and negative control (DMSO) to the appropriate wells.

    • Initiate the reaction by adding 5 µL of diluted Topo II enzyme to each well. The amount of enzyme should be predetermined to achieve complete DNA relaxation in the negative control wells.

  • Incubation and Reaction Termination:

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of STEB buffer.[8]

  • Sample Processing and Detection:

    • Add 20 µL of chloroform/isoamyl alcohol to each well, mix, and centrifuge the plate to separate the aqueous and organic phases.

    • Using an automated liquid handler, carefully load 10 µL of the aqueous (upper) phase onto a 1% agarose gel.

    • Perform electrophoresis until the supercoiled (unrelaxed) and relaxed DNA bands are well-separated.

    • Image the gel using a UV or blue-light transilluminator.

  • Data Analysis:

    • Quantify the band intensity of the supercoiled DNA for each well.

    • Calculate the percentage inhibition of relaxation for each compound.

    • Validate each plate with the Z'-factor and identify hits based on a defined inhibition threshold.

Protocol 3: Secondary Screen for DNA Intercalation (Fluorescent Intercalator Displacement Assay)

This assay determines if hit compounds from the primary screens act by intercalating with DNA, a common mechanism for Topoisomerase II inhibitors.[9]

Materials:

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr) or other fluorescent DNA dye

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Positive Control Intercalator (e.g., Doxorubicin)

  • Hit compounds from primary screens

  • Black, flat-bottom 384-well microplates

  • Fluorescence plate reader

Methodology:

  • Preparation of DNA-Dye Complex:

    • Prepare a solution of ctDNA and EtBr in assay buffer. The concentrations should be optimized to yield a high fluorescence signal with a low background.

    • Incubate the solution for 15 minutes at room temperature to allow for complex formation.

  • Assay Procedure:

    • Dispense 40 µL of the DNA-EtBr complex solution into the wells of a 384-well plate.

    • Add 50 nL of the hit compounds (in a dose-response titration, e.g., from 0.1 to 100 µM), positive control (Doxorubicin), and negative control (DMSO).

    • Incubate for 10 minutes at room temperature, protected from light.

  • Signal Detection:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for EtBr (e.g., Ex: 520 nm, Em: 610 nm).

  • Data Analysis:

    • A decrease in fluorescence intensity indicates displacement of EtBr by the test compound.

    • Calculate the percentage of fluorescence displacement for each compound concentration.

    • Determine the concentration at which 50% displacement occurs (DC50) for active compounds. This helps confirm a DNA intercalation mechanism of action.

References

Application Notes and Protocols: 1-Phenyl-1H-imidazole-2-thiol as a Precursor for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-phenyl-1H-imidazole-2-thiol as a versatile precursor for the synthesis of novel antifungal agents. The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, and its derivatization offers a promising avenue for the development of new therapeutic agents to combat the growing challenge of fungal resistance.

Introduction

The thiol group at the 2-position of the 1-phenyl-1H-imidazole core serves as a reactive handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency. The primary mechanism of action for many imidazole-based antifungals involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.

Synthesis of Antifungal Derivatives

The most common strategy for derivatizing this compound is through S-alkylation or S-acylation, where a variety of side chains can be introduced at the sulfur atom. This approach allows for the modulation of the compound's lipophilicity, steric bulk, and electronic properties, all of which can influence its interaction with the target enzyme and its overall antifungal activity.

A general synthetic scheme involves the deprotonation of the thiol group with a suitable base, followed by the reaction with an electrophile, such as an alkyl halide or an acyl chloride.

Data Presentation: Antifungal Activity of Imidazole-2-thiol Derivatives

The following table summarizes the in vitro antifungal activity of representative S-substituted imidazole-2-thiol derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. It is important to note that the following data is representative of imidazole-2-thiol derivatives and is intended to provide a general indication of potential antifungal activity.

Compound IDR-Group (Substituent on Sulfur)Candida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)Reference Compound (Fluconazole) (MIC in µg/mL)
IA-1 Benzyl12.5252516
IA-2 4-Chlorobenzyl6.2512.512.516
IA-3 2,4-Dichlorobenzyl3.126.256.2516
IA-4 Naphthylmethyl12.5252516
IA-5 4-Nitrobenzyl25505016

Experimental Protocols

Protocol 1: Synthesis of S-Substituted this compound Derivatives

This protocol describes a general method for the S-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Appropriate alkyl halide (e.g., benzyl bromide, 4-chlorobenzyl bromide)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be adapted for molds.

Materials:

  • Synthesized compounds and reference antifungal (e.g., Fluconazole)

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Inoculum: Grow the fungal isolates on a suitable agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

  • Preparation of Drug Dilutions: Prepare a stock solution of each test compound and the reference antifungal in DMSO. Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve the desired final concentrations.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to the final inoculum size (0.5-2.5 x 10³ CFU/mL for yeast). Add 100 µL of the final inoculum to each well of the microtiter plate already containing 100 µL of the drug dilution.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and for a longer duration as required for molds.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control (drug-free well). The inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizations

Synthesis_Workflow Precursor This compound Deprotonation Deprotonation (Base, e.g., K₂CO₃) Precursor->Deprotonation Thiolate Thiolate Anion Intermediate Deprotonation->Thiolate Alkylation S-Alkylation Thiolate->Alkylation Electrophile Electrophile (R-X, e.g., Benzyl Bromide) Electrophile->Alkylation Product S-Substituted Derivative Alkylation->Product Purification Purification (Chromatography) Product->Purification Final_Product Pure Antifungal Candidate Purification->Final_Product

Caption: Synthetic workflow for S-substituted derivatives.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of 96-well Plates Inoculum->Inoculation Compound_Dilution Compound Serial Dilution Compound_Dilution->Inoculation Incubation Incubation (24-48h, 35°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis Ergosterol_Pathway_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Imidazole_Derivative This compound Derivative Imidazole_Derivative->CYP51 Inhibition

Application Notes and Protocols for the Detection of 1-phenyl-1H-imidazole-2-thiol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-imidazole-2-thiol is a heterocyclic compound containing an imidazole ring, a phenyl group, and a thiol group. The imidazole moiety is a common feature in many biologically active molecules and approved drugs, contributing to their pharmacological and toxicological properties. The thiol group, being reactive, can participate in various biochemical reactions, including redox processes and interactions with proteins. Accurate and sensitive detection of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development and for monitoring potential exposure.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established analytical principles for similar small molecule thiols and heterocyclic compounds, offering a robust starting point for method development and validation.

Analytical Method Overview

The proposed analytical method involves sample preparation using protein precipitation, followed by chromatographic separation on a reversed-phase C18 column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version of this compound), should be used to ensure accuracy and precision.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the analytical method for this compound, based on typical values achieved for similar small molecule analysis in biological matrices.

ParameterExpected Performance in PlasmaExpected Performance in Urine
Linearity Range1 - 1000 ng/mL5 - 2500 ng/mL
Lower Limit of Quantitation (LLOQ)1 ng/mL5 ng/mL
Limit of Detection (LOD)0.5 ng/mL2 ng/mL
Accuracy (% Bias)± 15%± 15%
Precision (% RSD)< 15%< 15%
Recovery> 85%> 80%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Human urine

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and the internal standard in 1 mL of methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Thaw biological samples (plasma or urine) to room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of the sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube (except for the blank matrix sample) and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear gradient from 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: Linear gradient from 90% to 10% B

    • 4.1-5.0 min: 10% B (re-equilibration)

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 110.1 (loss of SH and C2H2N)

    • Internal Standard (e.g., d5-phenyl): Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 115.1

Note: The exact MRM transitions need to be optimized by infusing the standard solution of this compound into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject msms MS/MS Detection (MRM Mode) hplc->msms data_processing Data Processing and Quantification msms->data_processing

Caption: Experimental workflow for the analysis of this compound.

logical_relationship analyte This compound in Biological Matrix sample_cleanup Sample Cleanup (Protein Precipitation) analyte->sample_cleanup chromatography Chromatographic Separation (HPLC) sample_cleanup->chromatography ionization Ionization (ESI+) chromatography->ionization mass_selection_q1 Precursor Ion Selection (Q1) ionization->mass_selection_q1 fragmentation Collision-Induced Dissociation (Q2) mass_selection_q1->fragmentation mass_selection_q3 Product Ion Selection (Q3) fragmentation->mass_selection_q3 detection Detection and Quantification mass_selection_q3->detection

Caption: Logical steps in the LC-MS/MS analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-phenyl-1H-imidazole-2-thiol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Marckwald synthesis.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete reaction 1. Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
2. Temperature: The reaction may require higher temperatures to proceed to completion. Gradually increase the reflux temperature and monitor the effect on the reaction rate and yield.
Incorrect Stoichiometry 1. Reactant Purity: Verify the purity of the starting materials (aniline, α-halo-ketone, and potassium thiocyanate). Impurities can interfere with the reaction.
2. Molar Ratios: Use a slight excess of potassium thiocyanate (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the α-aminoketone intermediate.
Poor Quality Reagents 1. Aniline: Use freshly distilled aniline to avoid impurities from oxidation.
2. α-Halo-ketone: Ensure the α-halo-ketone (e.g., α-bromoacetophenone) is pure and has not decomposed.
Suboptimal Solvent 1. Solvent Choice: While ethanol or aqueous ethanol is commonly used, consider screening other polar solvents like methanol or isopropanol. The choice of solvent can influence the solubility of intermediates and the reaction rate.

Problem 2: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Steps
Formation of Byproducts 1. Control of pH: The Marckwald synthesis is sensitive to pH. Maintaining a slightly acidic to neutral pH is often optimal. The use of a buffer can sometimes be beneficial.
2. Temperature Control: Overheating can lead to the formation of decomposition products or undesired side reactions. Maintain a steady and controlled reflux temperature.
Isomer Formation In cases of unsymmetrical α-dicarbonyl compounds, the formation of regioisomers is possible. Careful analysis of the product mixture using techniques like NMR spectroscopy is crucial. Purification by column chromatography may be necessary to isolate the desired isomer.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Product Precipitation 1. Cooling: Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation of the product.
2. Solvent for Precipitation: If the product does not precipitate upon cooling, the addition of a non-solvent (e.g., cold water) can induce precipitation.
Purification Challenges 1. Recrystallization: Select an appropriate solvent system for recrystallization to obtain a pure product. Common solvents include ethanol, methanol, or mixtures with water.
2. Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Marckwald synthesis is a widely recognized and versatile method for the preparation of 2-mercaptoimidazoles, including this compound. This method involves the reaction of an α-aminoketone with potassium thiocyanate. The α-aminoketone is typically formed in situ from the reaction of an α-haloketone with a primary amine.

Q2: What are the key starting materials for the Marckwald synthesis of this compound?

A2: The key starting materials are aniline, an α-haloketone such as α-bromoacetophenone, and a thiocyanate salt, typically potassium thiocyanate (KSCN).

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is commonly carried out in a protic solvent such as ethanol or a mixture of ethanol and water. The reaction mixture is typically heated under reflux for several hours.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can arise from competing reaction pathways. These may include the formation of thiazole derivatives or other heterocyclic systems. The purity of the starting materials and control of reaction conditions are crucial to minimize the formation of these byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate, you can visualize the consumption of starting materials and the formation of the product.

Q6: What is the expected yield for the synthesis of this compound?

A6: The yield can vary depending on the specific reaction conditions and the purity of the reagents. With an optimized protocol, yields in the range of 70-90% can be expected.

Q7: How can I confirm the identity and purity of the final product?

A7: The identity and purity of this compound can be confirmed using various analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify characteristic functional groups (e.g., C=S, N-H).

    • Mass Spectrometry: To determine the molecular weight.

  • Chromatography: TLC or HPLC can be used to assess the purity.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of Imidazole-2-thiol Derivatives

Starting MaterialsSolventTemperature (°C)Time (h)Yield (%)
Aniline, α-Bromoacetophenone, KSCNEthanol/WaterReflux4-875-85
Substituted Aniline, α-Bromoacetophenone, KSCNEthanolReflux6~80
Benzylamine, Dihydroxyacetone, KSCNAcetonitrile/Water8012>90

Note: Yields are representative and can vary based on the specific substituents and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Marckwald Synthesis

Materials:

  • Aniline

  • α-Bromoacetophenone

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) in ethanol.

  • To this solution, add α-bromoacetophenone (1.0 eq) portion-wise while stirring.

  • After the addition is complete, add a solution of potassium thiocyanate (1.1 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If necessary, cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Aniline Aniline AminoKetone α-Aminoacetophenone Aniline->AminoKetone + α-Bromoacetophenone AlphaBromo α-Bromoacetophenone AlphaBromo->AminoKetone KSCN KSCN Product This compound KSCN->Product AminoKetone->Product + KSCN (Cyclization)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No Yield? CheckPurity Check Reagent Purity Start->CheckPurity Yes CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry OptimizeTimeTemp Optimize Reaction Time & Temperature CheckStoichiometry->OptimizeTimeTemp SolventScreen Perform Solvent Screen OptimizeTimeTemp->SolventScreen Success Improved Yield SolventScreen->Success If successful Failure Consult Further Literature SolventScreen->Failure If still low yield

Caption: Troubleshooting workflow for low product yield.

Troubleshooting common problems in imidazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting common problems in imidazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of imidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering practical solutions and preventative measures in a question-and-answer format.

Low Reaction Yield

Q1: My Debus-Radziszewski reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis are a frequent challenge.[1][2] Several factors can contribute to this, including suboptimal reaction conditions and the potential for side reactions.[2]

Troubleshooting Steps:

  • Reaction Temperature and Time: Ensure the reaction is conducted at the optimal temperature, which is often at reflux.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1]

  • Solvent Selection: The choice of solvent significantly impacts the solubility of reactants and the reaction rate. While ethanol is commonly used, other solvents like methanol have also been reported to provide good yields.[1]

  • Catalyst Choice: While the traditional reaction can be performed without a catalyst, various catalysts have been demonstrated to significantly enhance yields.[1][2]

  • Microwave Irradiation: Compared to conventional heating methods, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[1][2]

Q2: I'm struggling with an incomplete Robinson-Gabriel synthesis, even after extended reaction times. How can I drive the reaction to completion without generating byproducts?

A2: Incomplete reactions in the Robinson-Gabriel synthesis can be addressed by carefully adjusting the reaction conditions.

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[3]

  • Switch to a More Powerful Dehydrating Agent: If a mild agent is proving ineffective, consider switching to a stronger one. For instance, if trifluoroacetic anhydride (TFAA) is not working, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[3]

  • Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[3]

  • Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[3]

Side Reactions and Byproduct Formation

Q3: My TLC plate shows multiple spots after a Marckwald synthesis. What are the likely side products?

A3: The Marckwald synthesis can sometimes lead to the formation of byproducts. The most common side products are oxazoles. The formation of oxazoles versus imidazoles is often influenced by the reaction conditions. Alkaline conditions and a large excess of the amine reactant can favor the formation of the desired imidazole product.[4]

Q4: I am observing significant charring or tar-like byproduct formation in my Robinson-Gabriel synthesis. What is the likely cause?

A4: The formation of tar-like byproducts in the Robinson-Gabriel synthesis usually indicates that the reaction conditions are too harsh for your specific substrate.[3] Strong acids, such as concentrated sulfuric acid, which are traditionally used for the cyclodehydration step, can lead to decomposition and polymerization, especially at elevated temperatures.[3]

Recommended Solutions:

  • Use Milder Dehydrating Agents: Consider using milder reagents like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) under controlled temperature conditions.[3]

  • Ensure Anhydrous Conditions: Water in the reaction mixture can lead to the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried.[3]

Purification Challenges

Q5: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do?

A5: Co-elution is a common hurdle in the purification of imidazole derivatives.[5]

Troubleshooting Steps:

  • Optimize the Mobile Phase: A shallower gradient during column chromatography can improve the resolution between closely eluting peaks.[6]

  • Change the Stationary Phase: Different stationary phases can offer different selectivities. If you are using silica gel, consider switching to alumina or a C18 reversed-phase column. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for better retention.

  • Improper Fraction Collection: You may be cutting your fractions too broadly or too narrowly. Monitor the elution closely with TLC to ensure you are collecting all of the desired product.[5]

  • Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product. Analyze your fractions by other methods like NMR or mass spectrometry to identify any hidden impurities.[5]

Q6: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers won't separate. What should I do?

A6: Emulsion formation is a frequent issue during the workup of reactions involving basic nitrogen compounds like imidazoles.

Solutions:

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

  • Filter through Celite: Filtering the mixture through a pad of Celite can help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can often force the layers to separate.

Q7: How can I remove the imidazole byproduct from my reaction mixture after using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent?

A7: Imidazole, being water-soluble and relatively polar, can sometimes be challenging to remove completely.[1]

Purification Strategies:

  • Aqueous Extraction: Perform an acid-base extraction. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the imidazole, making it highly water-soluble and facilitating its removal into the aqueous phase. Be cautious if your product is acid-sensitive.[1]

  • Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for Trisubstituted Imidazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (20)Toluene1109067
2CuI (20)Chlorobenzene1209056
3CuI (20)CH3CNReflux9068
4CuI (15)CH3CNReflux2592
5CuI (10)CH3CNReflux2588
6CuI (5)CH3CNReflux3085
7CuI (15)CH3CN908080
8CuI (15)CH3CN708078
9CuI (15)Neat--64

Data adapted from a study on copper-catalyzed multicomponent reactions for the synthesis of trisubstituted imidazoles.[7]

Table 2: Common Cyclodehydrating Agents for Robinson-Gabriel Synthesis

ReagentTypical SolventsTypical TemperaturesNotes
Sulfuric Acid (H₂SO₄)NeatRoom Temp to 100°CTraditional, but can be too harsh for sensitive substrates.[3]
Phosphorus Pentoxide (P₂O₅)Toluene, XyleneRefluxStrong dehydrating agent.
Phosphorus Oxychloride (POCl₃)Pyridine, Toluene0°C to RefluxCan also act as a chlorinating agent.
Trifluoroacetic Anhydride (TFAA)Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[3]

Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

  • Addition of Ammonia Source: Add ammonium acetate (excess, typically 5-10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, pour the reaction mixture into cold water and collect the resulting precipitate by filtration. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1]

Protocol 2: General Procedure for Flash Column Chromatography of a Substituted Imidazole

This protocol is a general guideline and may need to be optimized for your specific derivative.[5]

  • Preparation of the Column:

    • Choose a column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent system (a non-polar solvent or a mixture of a non-polar and a polar solvent).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude imidazole derivative in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Gradually increase the polarity of the eluent if a gradient elution is required.

    • Collect fractions and monitor the separation using TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified imidazole derivative.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low Yield in Imidazole Synthesis Problem_Analysis Analyze Reaction Conditions Start->Problem_Analysis Suboptimal_Temp Suboptimal Temperature/Time? Problem_Analysis->Suboptimal_Temp Wrong_Solvent Inappropriate Solvent? Problem_Analysis->Wrong_Solvent No_Catalyst Catalyst Ineffective/Absent? Problem_Analysis->No_Catalyst Side_Reactions Side Reactions Occurring? Problem_Analysis->Side_Reactions Optimize_Temp Optimize Temperature & Monitor by TLC Suboptimal_Temp->Optimize_Temp Screen_Solvents Screen Different Solvents Wrong_Solvent->Screen_Solvents Screen_Catalysts Screen Catalysts (e.g., Lewis acids, etc.) No_Catalyst->Screen_Catalysts Modify_Conditions Modify Conditions to Minimize Byproducts Side_Reactions->Modify_Conditions Improved_Yield Improved Yield Optimize_Temp->Improved_Yield Screen_Solvents->Improved_Yield Screen_Catalysts->Improved_Yield Modify_Conditions->Improved_Yield

Caption: A logical workflow for troubleshooting low-yield imidazole synthesis.

Purification_Workflow Start Crude Imidazole Product Extraction Aqueous Workup (Acid-Base Extraction) Start->Extraction Check_Purity Check Purity (TLC/NMR) Extraction->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product  Pure Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography Impure Recrystallization Recrystallization Check_Purity->Recrystallization Slightly Impure (Crystalline Solid) Analyze_Fractions Analyze Fractions (TLC) Column_Chromatography->Analyze_Fractions Recrystallization->Check_Purity Analyze_Fractions->Column_Chromatography Impure Fractions (Re-column) Combine_Pure Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine_Pure Fractions Pure Combine_Pure->Check_Purity

Caption: A general workflow for the purification of imidazole derivatives.

References

Technical Support Center: Optimization of N-Phenylation of Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-phenylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this important reaction. The N-phenylation of imidazole is a key transformation in the synthesis of many biologically active compounds, and optimizing reaction conditions is crucial for achieving high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the N-phenylation of imidazole in a question-and-answer format.

Question: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in N-phenylation reactions can arise from several factors, including inefficient catalysis, suboptimal reaction conditions, or poor reagent quality. Here are some troubleshooting steps:

  • Evaluate the Catalyst System: The choice of catalyst and ligand is critical. For copper-catalyzed reactions, systems like CuI with a ligand such as 1,10-phenanthroline or its derivatives are commonly used.[1][2] For palladium-catalyzed reactions, a pre-activated solution of a palladium source like Pd₂(dba)₃ and a suitable phosphine ligand can significantly improve catalytic activity, as imidazoles can sometimes inhibit the formation of the active catalyst.[3][4][5]

  • Optimize the Base and Solvent: The choice of base and solvent is interdependent and crucial for reaction efficiency. Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[1][6] Polar aprotic solvents like DMSO, DMF, or dioxane are commonly employed.[1][7][8] The solubility of the base in the chosen solvent can impact the reaction rate. For instance, using a soluble base like bis(tetraethylammonium) carbonate (TEAC) in DMF with a small amount of water as a cosolvent has been shown to be effective.[9]

  • Check the Reactivity of the Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[10] If you are using a less reactive aryl chloride, you may need to switch to a more active catalyst system, use a higher temperature, or consider using the corresponding aryl bromide or iodide.[11] Electron-withdrawing groups on the aryl halide generally increase reactivity.[11][12]

  • Increase Reaction Temperature: Traditional Ullmann-type reactions often require high temperatures.[13] If your reaction is sluggish, a gradual increase in temperature might be necessary. However, be aware that excessively high temperatures can lead to side product formation. Modern ligand-assisted protocols often allow for lower reaction temperatures.[11]

  • Ensure Anhydrous Conditions: For many N-arylation reactions, especially those using strong bases, the presence of water can be detrimental. Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1][11]

Question: I am observing the formation of significant side products. What are the common side products and how can I minimize them?

Answer:

Side product formation is a common challenge. Here are some frequently observed side products and strategies to mitigate them:

  • Dehalogenation of the Aryl Halide: This is a common side reaction where the aryl halide is reduced to the corresponding arene.[11] This can be minimized by:

    • Ensuring strictly anhydrous conditions.[11]

    • Choosing a suitable solvent that is less prone to acting as a hydrogen donor.[11]

  • Homocoupling of the Aryl Halide (Ullmann Reaction): This leads to the formation of biaryl compounds. Optimizing the catalyst-to-ligand ratio and reaction temperature can help suppress this side reaction.

  • Formation of Regioisomers (for unsymmetrically substituted imidazoles): The N-arylation of unsymmetrically substituted imidazoles can lead to a mixture of N1- and N3-arylated products.

    • Palladium Catalysis for N1-Selectivity: Palladium-catalyzed methods have been shown to be highly selective for the N1-arylation of unsymmetrical imidazoles.[3][4][5]

    • Steric Hindrance: Steric hindrance on the imidazole ring or the aryl halide can influence regioselectivity, often favoring arylation at the less hindered nitrogen atom.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic systems used for the N-phenylation of imidazole?

A1: The two main catalytic systems are based on copper and palladium.

  • Copper-Catalyzed Systems (Ullmann Condensation): This is the more traditional method. Modern protocols often use a copper(I) source (e.g., CuI, Cu₂O, or CuBr) in combination with a ligand.[1][7][8] Common ligands include 1,10-phenanthroline and its derivatives, 8-hydroxyquinoline, and various diamines.[1][7][9] These reactions typically require a base such as Cs₂CO₃ or K₂CO₃ and are often run at elevated temperatures.[1][6]

  • Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): These systems have gained prominence due to their high efficiency and selectivity. They typically involve a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand.[3][15] A key finding is that pre-activating the palladium catalyst by heating it with the ligand before adding the imidazole can drastically improve reaction efficacy, as imidazoles can inhibit the formation of the active catalytic species.[3][4][5]

Q2: How do I choose the right solvent and base for my reaction?

A2: The choice of solvent and base is critical and often determined empirically.

  • Solvents: Polar aprotic solvents such as DMSO, DMF, dioxane, and acetonitrile are commonly used.[1][7][16] The choice can affect reaction rates and yields. For instance, in one study, methanol was found to give a higher yield than ethanol or water for a specific copper-catalyzed system.[6]

  • Bases: Inorganic bases like Cs₂CO₃, K₂CO₃, and K₃PO₄ are frequently employed.[1][6] Cs₂CO₃ is often reported to be highly effective.[1][16] The strength of the base should be sufficient to deprotonate the imidazole.

Q3: Can I use aryl chlorides for the N-phenylation of imidazole?

A3: Aryl chlorides are the least reactive among aryl halides, and their use in N-phenylation of imidazole can be challenging.[11] However, some modern catalytic systems have shown success. For instance, a CuI-catalyzed system using bis(tetraethylammonium) carbonate as a soluble base has been reported to work for the N-arylation of imidazole with aryl chlorides, albeit at higher temperatures and longer reaction times.[9] Palladium-catalyzed systems can also be effective for the coupling of aryl chlorides.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed N-Phenylation of Imidazole with Phenylboronic Acid [6]

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1H₂OK₂CO₃Reflux1265
2EtOHK₂CO₃Reflux1287
3MeOHK₂CO₃Reflux1297
4MeOHCs₂CO₃Reflux1295
5MeOHK₃PO₄Reflux1290
6MeOHNaOHReflux1285

Table 2: Comparison of Different Catalyst Systems for Copper-Catalyzed N-Arylation of Imidazole with 4-Bromo-3-(trifluoromethyl)aniline [1]

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄DMF12020~88

Table 3: Optimization of Palladium-Catalyzed N-Arylation of 4-Methylimidazole with 4-Bromotoluene [3]

EntryPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃L1NaOtBuDioxane120595 (with pre-activation)
2Pd(OAc)₂L1K₃PO₄Toluene11024Moderate

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Bromide [1]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the aryl bromide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Reagent Addition: Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N1-Selective Arylation of an Unsymmetric Imidazole [3]

  • Catalyst Pre-activation: In a glovebox, add Pd₂(dba)₃ (1.5 mol %) and the phosphine ligand (e.g., L1, 1.8 mol %) to a vial. Add the reaction solvent (e.g., dioxane) and heat the mixture at 120 °C for 3 minutes.

  • Reaction Setup: In a separate vial, add the unsymmetric imidazole (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reaction Initiation: Add the pre-activated catalyst solution to the vial containing the reagents.

  • Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 5 hours), with stirring.

  • Work-up and Purification: After cooling, the reaction mixture can be worked up and purified using standard techniques such as extraction and column chromatography.

Visualizations

Experimental_Workflow_Cu_Catalyzed cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Imidazole, Aryl Halide, CuI, and Ligand inert Establish Inert Atmosphere (N2 or Ar) reagents->inert add_base_solvent Add Base (e.g., Cs2CO3) and Anhydrous Solvent inert->add_base_solvent heat Heat to Reaction Temperature (e.g., 100 °C) add_base_solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool_filter Cool and Filter through Celite monitor->cool_filter extract Aqueous Work-up (Water & Brine) cool_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: General experimental workflow for copper-catalyzed N-phenylation of imidazole.

Troubleshooting_Logic start Low Yield / No Reaction catalyst Evaluate Catalyst System - Catalyst/Ligand Choice - Pre-activation (Pd) start->catalyst Potential Issue conditions Optimize Reaction Conditions - Base/Solvent System - Temperature start->conditions Potential Issue reagents Check Reagents - Aryl Halide Reactivity (I > Br > Cl) - Anhydrous Conditions start->reagents Potential Issue outcome Improved Yield catalyst->outcome Solution conditions->outcome Solution reagents->outcome Solution

Caption: Troubleshooting logic for low yield in N-phenylation of imidazole.

References

Technical Support Center: Purification of Crude 1-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-phenyl-1H-imidazole-2-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

  • Symptom: A significantly lower than expected amount of purified product is recovered after the recrystallization process.

  • Possible Causes & Solutions:

CauseSolution
Excessive Solvent Use Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of the product dissolved in the mother liquor upon cooling.
Premature Crystallization Ensure all glassware used for hot filtration is pre-heated to prevent the product from crystallizing on the filter paper or funnel.
Incomplete Crystallization Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
Product Loss During Washing Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Problem 2: Product is Oily or Fails to Crystallize

  • Symptom: The product separates as an oil or does not solidify upon cooling.

  • Possible Causes & Solutions:

CauseSolution
High Impurity Content The presence of significant impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification step like a solvent wash or column chromatography.
Inappropriate Solvent The chosen solvent may not be ideal for crystallization. If using a single solvent, try a mixed-solvent system. For instance, dissolve the compound in a good solvent (e.g., hot ethanol) and add a poor solvent (e.g., water) dropwise until turbidity persists, then clarify with a few drops of the good solvent before cooling.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Problem 3: Discolored Product (Yellow or Brown)

  • Symptom: The purified crystals have a distinct yellow or brown hue instead of being a white or off-white powder.

  • Possible Causes & Solutions:

CauseSolution
Presence of Chromophoric Impurities These are colored impurities that co-crystallize with the product. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product.
Oxidation of the Thiol Group The thiol group is susceptible to oxidation, which can lead to colored byproducts like disulfides. Purge solvents with an inert gas (nitrogen or argon) before use and consider performing the purification under an inert atmosphere.
Thermal Decomposition Prolonged heating at high temperatures can cause decomposition. Minimize the time the solution is kept at its boiling point.

Problem 4: Poor Separation in Column Chromatography

  • Symptom: The desired product co-elutes with impurities, resulting in impure fractions.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase The polarity of the eluent is critical. If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If it moves too slowly (low Rf), increase the polarity.
Column Overloading Loading too much crude product onto the column will lead to broad bands and poor separation. Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight).
Cracked or Channeled Column Bed An improperly packed column can lead to uneven solvent flow. Ensure the silica gel is packed uniformly and the column is kept vertical.
Sample Insolubility If the sample is not fully dissolved before loading, it can lead to streaking. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is in the range of 179-184 °C.[1] A sharp melting point within this range is a good indicator of high purity.

Q2: What are the most common impurities in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials such as phenyl isothiocyanate and 2-aminoacetaldehyde dimethyl acetal, as well as side products from their decomposition or polymerization. Another significant impurity can be the disulfide dimer formed by the oxidation of the thiol group.

Q3: Which solvent is best for recrystallizing this compound?

A3: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound and related derivatives.

Q4: How can I prevent the oxidation of the thiol group during purification?

A4: To minimize oxidation, it is recommended to work under an inert atmosphere (nitrogen or argon). Degassing solvents before use by bubbling with an inert gas can also be beneficial. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), to the crude product before purification can sometimes help, but its compatibility with the subsequent purification steps should be considered.

Q5: What is a suitable mobile phase for column chromatography of this compound?

A5: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities present, but a gradient elution from a low polarity (e.g., 9:1 hexane:ethyl acetate) to a higher polarity can be effective.

Experimental Protocols

1. Recrystallization from Ethanol

This protocol describes the purification of crude this compound by recrystallization from ethanol.

  • Materials:

    • Crude this compound

    • Ethanol (reagent grade)

    • Activated charcoal (optional)

    • Erlenmeyer flasks

    • Hot plate

    • Buchner funnel and filter flask

    • Filter paper

    • Ice bath

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring until the solvent boils.

    • Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the purified crystals in a vacuum oven or desiccator.

    • Determine the melting point and yield of the purified product.

2. Flash Column Chromatography

This protocol outlines the purification of crude this compound using flash column chromatography.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexane

    • Ethyl acetate

    • Chromatography column

    • Collection tubes

    • TLC plates and chamber

    • UV lamp

  • Procedure:

    • TLC Analysis: Determine an appropriate mobile phase by running thin-layer chromatography (TLC) on the crude material. A good solvent system will give the desired product an Rf value of approximately 0.2-0.3. A starting point could be a 4:1 mixture of hexane:ethyl acetate.

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

    • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. Monitor the elution of compounds using TLC.

    • Gradient Elution (Optional): If the impurities are well-separated from the product, isocratic elution may be sufficient. If separation is difficult, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product and then any more polar impurities.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and confirm the purity by melting point and/or spectroscopic methods.

Data Presentation

Table 1: Comparison of Purification Techniques (Representative Data)

Purification MethodStarting Purity (crude)Final PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization ~85-90%>98%70-85%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the product is significantly soluble in the cold solvent.
Column Chromatography ~70-85%>99%60-80%Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires more solvent and materials.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in minimal hot ethanol crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Ice Bath dissolution->crystallization No insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with ice-cold ethanol vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product discolored_product Discolored Product? start->discolored_product poor_separation Poor Separation (Chromatography)? start->poor_separation excess_solvent Reduce solvent volume low_yield->excess_solvent Yes incomplete_crystallization Ensure complete cooling low_yield->incomplete_crystallization Yes premature_crystallization Pre-heat glassware low_yield->premature_crystallization Yes high_impurities Pre-purify or use mixed-solvent system oily_product->high_impurities Yes supersaturation_sol Scratch flask or add seed crystal oily_product->supersaturation_sol Yes charcoal Use activated charcoal discolored_product->charcoal Yes oxidation_sol Use inert atmosphere discolored_product->oxidation_sol Yes mobile_phase Optimize mobile phase poor_separation->mobile_phase Yes overloading Reduce sample load poor_separation->overloading Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Overcoming Poor Solubility of Imidazole-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with imidazole-thiol derivatives in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: Why do many of my imidazole-thiol derivatives exhibit poor water solubility?

A1: The poor solubility of imidazole-thiol derivatives often stems from a combination of factors. A stable crystal lattice structure, indicated by a high melting point, requires significant energy to break apart during dissolution.[1] Furthermore, while the imidazole ring itself is a polar aromatic compound, substitutions on the ring, particularly with nonpolar or aromatic groups, can significantly increase the molecule's hydrophobicity, leading to low aqueous solubility.[2][3] The thiol group adds further complexity due to its potential for oxidation and disulfide bond formation, which can alter solubility characteristics.[4]

Q2: What are the initial, simplest steps I should take when a new imidazole-thiol derivative shows poor solubility?

A2: Start with the most straightforward approaches before moving to more complex formulations.

  • Systematic Solvent Screening: Test the solubility in a small range of common, biocompatible solvents and co-solvents (e.g., DMSO, ethanol, methanol).[1]

  • Mechanical Agitation: Employ methods like vortexing or sonication to aid the dissolution process.[1]

  • pH Adjustment: Since the imidazole moiety is basic, adjusting the pH of the aqueous medium can significantly impact solubility. A lower pH will protonate the imidazole ring, often leading to increased water solubility.[5][6]

  • Gentle Warming: For some compounds, a slight and controlled increase in temperature can help overcome the energy barrier to dissolution.[1] However, be cautious, as heat can degrade sensitive thiol groups.

Q3: My compound dissolves in 100% DMSO but precipitates when diluted into my aqueous assay buffer. What's happening?

A3: This common problem is known as "crashing out" or "precipitation upon dilution."[1][3] It occurs because the compound's concentration in the final aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO present. The high concentration of the organic stock solvent is no longer sufficient to keep the compound dissolved in the predominantly aqueous environment.[1]

Troubleshooting Guide for Common Solubility Issues

This guide addresses specific problems encountered during experiments with imidazole-thiol derivatives.

Problem 1: Compound precipitates from aqueous buffer immediately after dilution from a DMSO stock.

QuestionAnswer and Recommended Action
How can I prevent this precipitation? Several strategies can be employed: 1. Optimize Co-solvent Concentration: Determine the highest tolerable concentration of an organic co-solvent (like DMSO, ethanol, or PEG) in your assay that keeps the compound soluble. Aim for the lowest effective concentration, typically under 1%, to minimize interference with the biological assay.[1][3] 2. Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from falling out of solution.[3] 3. Lower the Final Compound Concentration: Your target concentration may be above the kinetic solubility limit. Test a range of lower concentrations to find a workable window.[1]
Could the issue be the compound's stability? Yes, some derivatives may be unstable in DMSO or aqueous buffers. 1. Prepare Fresh Solutions: Make fresh dilutions immediately before each experiment to minimize degradation or precipitation over time.[3] 2. Consider Alternative Solvents: If instability in DMSO is suspected, test other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.[3][7]

Problem 2: Experimental results are inconsistent and not reproducible.

QuestionAnswer and Recommended Action
What could be causing this variability? Inconsistent solubility is a likely culprit. 1. Confirm Complete Dissolution: Before any dilution, visually inspect your stock solution to ensure the compound is fully dissolved. Use of sonication can help break up small particulates.[3] 2. Characterize the Solid State: The compound may exist in different crystal forms (polymorphs) with varying solubilities.[1] If possible, characterize the solid form to ensure consistency between batches.[1] 3. Protect the Thiol Group: The thiol group is susceptible to oxidation, which can change the compound's properties. Consider preparing solutions in degassed buffers or including a reducing agent if compatible with your assay.[4]

Advanced Solubility Enhancement Strategies

If basic troubleshooting fails, more advanced formulation techniques may be necessary. The choice of method depends on the compound's properties and the requirements of the assay.[8]

G cluster_0 Initial Assessment cluster_1 Basic Strategies cluster_2 Advanced Formulation start Compound Precipitates in Assay Buffer check_stock Is stock solution clear? start->check_stock sonicate Sonicate/Vortex Stock check_stock->sonicate No lower_conc Lower Final Concentration check_stock->lower_conc Yes sonicate->check_stock add_cosolvent Increase Co-solvent % (e.g., DMSO, EtOH) lower_conc->add_cosolvent end_node Solubility Achieved lower_conc->end_node Success ph_adjust Adjust Buffer pH add_cosolvent->ph_adjust add_cosolvent->end_node Success use_cyclo Use Cyclodextrins ph_adjust->use_cyclo Still Precipitates ph_adjust->end_node Success solid_disp Prepare Solid Dispersion use_cyclo->solid_disp use_cyclo->end_node Success other_tech Other Techniques (e.g., Micronization, Salt Formation) solid_disp->other_tech solid_disp->end_node Success other_tech->end_node Success

Caption: Hydrophobic drug is encapsulated by a cyclodextrin host.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Enhancement

This protocol outlines a systematic approach to identify a suitable co-solvent system for your imidazole-thiol derivative.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.

    • Ensure the compound is completely dissolved, using sonication if necessary. [3]

  • Preparation of Co-solvent/Buffer Mixtures:

    • Prepare a series of your primary aqueous assay buffer containing varying percentages of a chosen co-solvent (e.g., DMSO, ethanol, propylene glycol). [1]Common ranges to test are 0.5%, 1%, 2%, and 5% (v/v).

    • Ensure the final pH of these mixtures is measured and consistent.

  • Solubility Test:

    • Add a small aliquot of the compound's DMSO stock to each co-solvent/buffer mixture to achieve the desired final assay concentration.

    • Vortex each sample gently.

    • Incubate the samples at the assay temperature for a set period (e.g., 30 minutes).

  • Observation and Analysis:

    • Visually inspect each sample for any signs of precipitation (cloudiness, visible particles).

    • For a quantitative assessment, centrifuge the samples and measure the concentration of the dissolved compound in the supernatant using a calibrated HPLC or UV-Vis method. [1]

  • Selection:

    • Choose the lowest concentration of the co-solvent that maintains the compound in solution without negatively impacting the assay performance.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for using cyclodextrins to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Molar Ratio Determination:

    • Start by testing a 1:1 molar ratio of your imidazole-thiol derivative to HP-β-CD. Other ratios (e.g., 1:2, 1:5) can be explored if solubility is not sufficiently enhanced.

  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of HP-β-CD in your aqueous buffer. For example, to make a 10 mM solution, dissolve the appropriate amount of HP-β-CD in the buffer, stirring until clear.

  • Complexation (Kneading Method):

    • Weigh the required amount of your solid compound and HP-β-CD.

    • Place the powders in a mortar and add a small amount of a solvent blend (e.g., water/ethanol 1:1) to form a paste.

    • Knead the paste thoroughly with a pestle for 30-60 minutes.

    • Dry the resulting paste under vacuum to remove the solvents, yielding a solid powder of the inclusion complex.

  • Solubility Assessment:

    • Attempt to dissolve the prepared complex powder directly in your aqueous assay buffer at the target concentration.

    • Compare its solubility to that of the uncomplexed compound. Assess visually and, if necessary, quantitatively via HPLC/UV-Vis analysis of the supernatant after centrifugation.

Factors Influencing Imidazole-Thiol Derivative Solubility

G Key Factors Affecting Compound Solubility cluster_compound Compound Properties cluster_solvent Solvent System Properties cluster_formulation Formulation Additives center_node Compound Solubility p1 Molecular Weight p1->center_node p2 LogP (Hydrophobicity) p2->center_node p3 pKa (Ionization) p3->center_node p4 Crystal Lattice Energy (Melting Point) p4->center_node s1 pH of Solution s1->center_node s2 Polarity s2->center_node s3 Presence of Co-solvents s3->center_node s4 Temperature s4->center_node f1 Surfactants f1->center_node f2 Cyclodextrins f2->center_node f3 Polymers (Solid Dispersion) f3->center_node

Caption: Interplay of factors governing the solubility of a compound.

References

Strategies to reduce side product formation in chalcone cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chalcone Cyclization

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization of chalcones, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the cyclization of 2'-hydroxychalcones to flavanones?

A1: The primary side products in the cyclization of 2'-hydroxychalcones include aurones (isomeric to flavones), polymeric materials, and unreacted starting materials. In some cases, depending on the reaction conditions, other side products like 3-hydroxyflavones (flavonols) can also be formed. The formation of these side products is highly dependent on the choice of catalyst, solvent, and temperature.

Q2: How does the choice of catalyst influence the outcome of chalcone cyclization?

A2: The catalyst plays a crucial role in directing the cyclization pathway. Base catalysts, such as sodium hydroxide or piperidine, typically promote the intramolecular oxa-Michael addition to form flavanones. Acid catalysts like acetic acid or phosphoric acid can also facilitate this conversion. For the synthesis of flavones (the oxidized form of flavanones), an oxidative cyclization is required, often employing reagents like iodine in DMSO. The choice of catalyst can significantly impact the selectivity and yield of the desired product.

Q3: Can microwave or ultrasound irradiation improve the selectivity of chalcone cyclization?

A3: Yes, both microwave and ultrasound irradiation are green chemistry approaches that can significantly enhance chalcone cyclization reactions.[1] Microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity by minimizing the formation of side products.[1][2] Similarly, ultrasonic irradiation can promote the reaction at lower temperatures, offering shorter reaction times and high yields.[1]

Q4: What is the role of substituent groups on the chalcone backbone in side product formation?

A4: The electronic nature of substituent groups on both aromatic rings of the chalcone can influence the reaction rate and the propensity for side product formation. Electron-donating groups on the B-ring can facilitate the cyclization, while electron-withdrawing groups may require more forcing conditions, which can sometimes lead to increased side products. The substitution pattern on the 2'-hydroxyacetophenone precursor is also a key factor in determining the final product distribution.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired cyclized product (e.g., flavanone). 1. Ineffective Catalyst: The chosen acid or base catalyst may not be suitable for the specific substrate. 2. Suboptimal Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Catalyst Screening: Test different acid or base catalysts (e.g., switch from NaOH to piperidine or acetic acid). 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. 3. Increase Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
Formation of a complex mixture of products. 1. High Reaction Temperature: Excessive heat can lead to degradation and the formation of polymeric side products. 2. Strong Base: A strong base can promote side reactions. 3. Presence of Oxygen: For flavanone synthesis, the presence of oxygen can lead to the formation of the oxidized flavone product.1. Lower Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Base: Consider using a milder base like piperidine or an acid catalyst. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
The product is an oil or gummy precipitate that is difficult to purify. 1. Presence of Impurities: The crude product may contain significant amounts of polymeric material or other side products. 2. Incorrect Work-up Procedure: The work-up procedure may not be effective in removing impurities.1. Purification: Attempt purification by column chromatography on silica gel. 2. Modified Work-up: After the reaction, pour the mixture into crushed ice and acidify with dilute HCl. If an oil forms, try triturating with a non-polar solvent like cold hexane to induce solidification.
Low conversion of chalcone to flavanone. Reversible Reaction: The intramolecular Michael addition can be reversible.Drive the Equilibrium: Use conditions that favor the flavanone product. This may involve careful selection of solvent and temperature. In some cases, a two-step procedure where the flavanone is isolated before any subsequent reaction can be effective.

Data Presentation: Comparison of Cyclization Methods

The following table summarizes a comparison between conventional heating and microwave-assisted methods for the cyclization of a 2'-hydroxychalcone to a flavanone, highlighting the significant reduction in reaction time and improvement in yield with the microwave-assisted approach.

Method Catalyst/Solvent Temperature Reaction Time Yield (%) Reference
Conventional HeatingAcetic Acid100 °C4 days75[4]
Microwave IrradiationAcetic AcidNot specified30 minutes82[4]
Conventional HeatingPiperidine/EthanolReflux10-40 hours71-87[5]
Microwave IrradiationKOH/Ethanol100 °C1-5 minutes78-92[5]

Experimental Protocols

Protocol 1: Base-Catalyzed Cyclization of 2'-Hydroxychalcone to Flavanone (Conventional Heating)
  • Reaction Setup: Dissolve the 2'-hydroxychalcone (0.2 mmol) in a mixture of methanol (3.0 mL) and dichloromethane (3.0 mL) in a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[6]

  • Catalyst Addition: Add a tertiary amine catalyst like a proton sponge (0.5 mmol) to the solution.[6]

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and acidify with hydrochloric acid to a pH of approximately 6.[6]

  • Extraction and Purification: Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from hot ethanol or by column chromatography.[6]

Protocol 2: Microwave-Assisted Cyclization of 2'-Hydroxychalcone to Flavanone
  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add the 2'-hydroxychalcone (0.5 mmol) and acetic acid (2 mL).[4]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 30 minutes.[4]

  • Work-up and Purification: After the reaction, cool the vial to room temperature. Pass the reaction mixture through a short column of silica gel, eluting with ethyl acetate to remove the catalyst and baseline impurities. Evaporate the solvent from the eluate to obtain the crude product.[4]

  • Further Purification: The crude product can be further purified by column chromatography using a hexane-ethyl acetate gradient to yield the pure flavanone.[4]

Visualizations

Chalcone_Cyclization_Pathways Chalcone 2'-Hydroxychalcone Conditions Reaction Conditions (Catalyst, Temp, Solvent) Chalcone->Conditions Flavanone Desired Product: Flavanone SideProduct1 Side Product: Aurone SideProduct2 Side Product: Polymerization SideProduct3 Side Product: Flavonol Conditions->Flavanone Intramolecular Oxa-Michael Addition Conditions->SideProduct1 Alternative Cyclization Conditions->SideProduct2 High Temp / Strong Base Conditions->SideProduct3 Oxidative Conditions Troubleshooting_Workflow Start Start: Low Yield or Complex Mixture CheckPurity Is Starting Chalcone Pure? Start->CheckPurity Purify Purify Chalcone (Recrystallization/ Chromatography) CheckPurity->Purify No CheckTemp Is Reaction Temp Optimized? CheckPurity->CheckTemp Yes Purify->CheckPurity AdjustTemp Adjust Temperature (Lower for complex mix, higher for low yield) CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Appropriate? CheckTemp->CheckCatalyst Yes AdjustTemp->CheckTemp ChangeCatalyst Screen Different Catalysts (e.g., Milder Base, Acid Catalyst) CheckCatalyst->ChangeCatalyst No ConsiderMethod Consider Alternative Method (e.g., Microwave, Ultrasound) CheckCatalyst->ConsiderMethod Yes ChangeCatalyst->CheckCatalyst End End: Improved Yield/ Purity ConsiderMethod->End

References

Technical Support Center: Method Refinement for Consistent Results in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their corrosion inhibition experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common methods for evaluating corrosion inhibitor efficiency? The most common methods include weight loss (gravimetric) analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).[1][2][3] Weight loss is a direct measure of metal loss, while electrochemical techniques monitor the rate of corrosion and help elucidate inhibition mechanisms.[2][4]
Why am I seeing a discrepancy between my weight loss and electrochemical data? Discrepancies can arise because electrochemical tests are typically short-term and conducted in a controlled laboratory environment, whereas weight loss measurements often reflect a longer-term, real-world scenario.[5] Variations in how accurately and precisely measurements are performed for each technique can also contribute to differences.[5]
What is the significance of the Open Circuit Potential (OCP)? The OCP, or corrosion potential (Ecorr), is the equilibrium potential of a metal in the absence of an external electrical connection.[6] Monitoring the OCP over time can indicate the stability of the system and the formation of a protective inhibitor film. A shift in OCP after adding an inhibitor can suggest whether the inhibitor is anodic, cathodic, or mixed-type.
How long should I run my experiments? The duration depends on the method and the system being studied. For electrochemical methods, initial stabilization at OCP is crucial.[7] Weight loss experiments are typically longer-term to ensure measurable and representative mass loss.[4] Accelerated tests can provide faster results but may not always reflect real-world performance.[2]
What are some key factors that influence inhibitor performance? Inhibitor concentration, temperature, pH, the chemical composition of the corrosive medium, and the metallurgy of the specimen all significantly impact performance.[8][9] The solubility and transportability of the inhibitor are also critical.[1]

Troubleshooting Guides

Inconsistent Results in Potentiodynamic Polarization
IssuePossible Cause(s)Recommended Solution(s)
Noisy or unstable polarization curves - Unstable reference electrode.- High solution resistance.- Electrical noise from nearby equipment.- Gas bubble attachment to the electrode surface.[10]- Check the reference electrode for air bubbles and ensure it is properly filled and positioned.- Use a Luggin capillary to minimize IR drop.- Ensure proper electrical shielding of the setup.- Degas the solution prior to and during the experiment.
Poor reproducibility of pitting potential - Pitting is a stochastic process.[7]- Inconsistent surface finish.- Variation in immersion time before scanning.- Perform multiple replicate scans to obtain a statistical distribution of pitting potentials.- Standardize the surface preparation procedure (e.g., grinding, polishing).- Allow the system to stabilize at OCP for a consistent period before starting the scan.
Calculated corrosion rates do not match expectations - Incorrect Tafel slope extrapolation.- The system does not obey Tafel kinetics (e.g., under mass transport control).[6]- Changes to the electrode surface during the scan.[6]- Ensure the linear Tafel region is correctly identified for extrapolation.- Consider using Electrochemical Impedance Spectroscopy (EIS) for a more accurate determination of polarization resistance.- Use a slow scan rate to minimize surface changes during the experiment.
Challenges in Electrochemical Impedance Spectroscopy (EIS)
IssuePossible Cause(s)Recommended Solution(s)
EIS data is not reproducible - The system was not at a steady state during the measurement.[11]- The AC voltage amplitude is too large, driving the system into a non-linear regime.- Ensure the OCP is stable before starting the EIS measurement.- Use a small AC amplitude (typically 5-10 mV).[12]
Nyquist plot shows inductive loops at low frequencies - Can be an artifact of the potentiostat or cell setup.- May represent competing adsorption/desorption processes or pitting corrosion.- Check the cell connections and shielding.- Consider the possibility of complex reaction mechanisms at the electrode surface.
Difficulty in fitting EIS data to an equivalent circuit model - The chosen equivalent circuit is not appropriate for the electrochemical system.- Data quality is poor (noisy or contains artifacts).- Start with a simple model (e.g., Randles circuit) and add elements only if they are physically justified.[13]- Ensure high-quality data by following best practices for cell setup and measurement parameters.
Errors in Weight Loss (Gravimetric) Method
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent weight loss measurements - Incomplete removal of corrosion products before final weighing.- Non-uniform corrosion on the coupon surface.- Contamination of samples during handling.[14]- Use appropriate cleaning procedures (chemical or mechanical) to remove all corrosion products without removing the base metal.- Ensure coupons are fully immersed and that there is no galvanic coupling with holders.- Always handle coupons with clean gloves.
Calculated corrosion rate seems too high or too low - Inaccurate measurement of the surface area.- Calculation does not account for changes in surface area over time, especially in cases of severe corrosion.[10][15]- Accurately measure the dimensions of each coupon before exposure.- For high corrosion rates, consider more advanced calculation methods that account for the change in specimen dimensions.[16]
Visible localized corrosion (pitting, crevice) but low overall weight loss - Weight loss method averages corrosion over the entire surface and may not be sensitive to localized attack.[9]- Supplement weight loss with surface analysis techniques like Scanning Electron Microscopy (SEM) to inspect for localized corrosion.[4]

Experimental Protocols

Potentiodynamic Polarization
  • Specimen Preparation : Mechanically grind the working electrode with successively finer grades of silicon carbide paper, followed by polishing with diamond paste to a mirror finish.

  • Cleaning : Degrease the specimen with acetone or ethanol, rinse with deionized water, and dry with a stream of air.

  • Cell Assembly : Assemble the three-electrode cell with the prepared working electrode, a platinum or graphite counter electrode, and a saturated calomel (SCE) or Ag/AgCl reference electrode.

  • Deaeration : Purge the corrosive solution with nitrogen or argon for at least 30 minutes before immersing the specimen to remove dissolved oxygen.

  • Stabilization : Immerse the working electrode in the solution and monitor the Open Circuit Potential (OCP) until it reaches a stable value (typically a drift of less than 5 mV over 10 minutes).

  • Polarization Scan : Begin the potentiodynamic scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 to 1 mV/s).[17]

  • Data Analysis : Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the intersection of the anodic and cathodic Tafel slopes. Calculate the inhibition efficiency.

Electrochemical Impedance Spectroscopy (EIS)
  • Setup and Stabilization : Follow steps 1-5 of the Potentiodynamic Polarization protocol.

  • EIS Measurement : Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[18]

  • Data Analysis : Plot the impedance data as Nyquist and Bode plots.[11] Fit the data to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). Calculate the inhibition efficiency from the Rp values.

Weight Loss Method
  • Coupon Preparation : Prepare, clean, and weigh the metal coupons to an accuracy of 0.1 mg.

  • Immersion : Immerse the coupons in the corrosive solution with and without the inhibitor for a predetermined period (e.g., 24 to 720 hours).[4]

  • Cleaning : After the immersion period, remove the coupons, and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products.

  • Final Weighing : Rinse the cleaned coupons with deionized water, dry them, and re-weigh them accurately.

  • Calculation : Calculate the corrosion rate and the inhibition efficiency based on the weight loss.

Visualizations

Experimental_Workflow General Workflow for Corrosion Inhibition Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis p1 Specimen Preparation (Grinding, Polishing) p2 Cleaning & Weighing (Degreasing, Drying) p1->p2 e1 Cell Assembly & Deaeration p2->e1 e4 Weight Loss Immersion p2->e4 p3 Solution Preparation (Corrosive Media +/- Inhibitor) p3->e1 p3->e4 e2 OCP Stabilization e1->e2 e3 Electrochemical Measurement (Polarization or EIS) e2->e3 a1 Data Acquisition e3->a1 a3 Final Weighing (Weight Loss) e4->a3 a2 Tafel/Circuit Fitting (Electrochem) a1->a2 a4 Calculate Corrosion Rate & Inhibition Efficiency a2->a4 a3->a4

Caption: A generalized workflow for conducting corrosion inhibition experiments.

Troubleshooting_Logic Troubleshooting Inconsistent Electrochemical Results cluster_checks Initial Checks cluster_params Parameter Review cluster_analysis Data Analysis Review start Inconsistent Results c1 Stable OCP before scan? start->c1 c2 Reference electrode functional? c1->c2 Yes end_node Perform Replicate Experiments c1->end_node No, Stabilize OCP c3 Proper cell setup & connections? c2->c3 Yes c2->end_node No, Check/Replace Electrode p1 Scan rate appropriate? c3->p1 Yes c3->end_node No, Correct Setup p2 Sufficient deaeration? p1->p2 Yes p1->end_node No, Adjust Scan Rate p3 AC amplitude (EIS) too high? p2->p3 Yes p2->end_node No, Improve Deaeration a1 Correct Tafel region selected? p3->a1 Yes p3->end_node No, Reduce Amplitude a2 Appropriate Equivalent Circuit? a1->a2 Yes a1->end_node No, Re-analyze Data a2->end_node Yes a2->end_node No, Re-evaluate Model

Caption: A logical flow for troubleshooting inconsistent electrochemical data.

References

Technical Support Center: Enhancing the Stability of 1-Phenyl-1H-imidazole-2-thiol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-phenyl-1H-imidazole-2-thiol for long-term storage. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stored this compound is showing signs of degradation (e.g., discoloration, changes in solubility). What is the likely cause?

A1: The primary cause of degradation in this compound is the oxidation of the thiol (-SH) group. This process is often accelerated by exposure to atmospheric oxygen, elevated temperatures, high humidity, and light. The most common degradation product is the corresponding disulfide dimer. The imidazole ring itself can also be susceptible to oxidative and photodegradation.

Q2: I've observed a loss of potency or inconsistent results in my experiments using a previously opened bottle of this compound. How can I prevent this?

A2: This is likely due to the gradual degradation of the compound upon repeated exposure to air and moisture. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container. For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize exposure of the bulk material.

Q3: What are the optimal conditions for the long-term storage of this compound?

A3: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Low temperature is critical. Storage at -20°C or -80°C is highly recommended to significantly slow down the rate of degradation.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Moisture: Keep in a desiccated environment to minimize hydrolysis and moisture-catalyzed degradation.

Q4: I suspect my sample has degraded. How can I confirm this and quantify the remaining active compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your sample and quantify the parent compound as well as any degradation products. You will need to develop a method that can separate this compound from its potential degradants, primarily the disulfide dimer.

Q5: Can I reverse the degradation of my this compound sample?

A5: If the primary degradation product is the disulfide dimer, it is possible to reduce it back to the thiol form using a suitable reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, this should be done with caution as it introduces another chemical into your sample that may need to be removed depending on your downstream application. Prevention of degradation is always the preferred strategy.

Data Presentation: Stability of Thiol-Containing Compounds

The following tables summarize the expected stability of thiol-containing compounds under various storage conditions, based on literature data for analogous structures.

Table 1: Influence of Storage Temperature on Thiol Group Stability

Storage Temperature (°C)Relative Humidity (%)Expected Thiol Group Loss (over 6 months)Citation
-2056Minimal (<5%)[1]
453Low (5-10%)[1]
2070Significant (>20%)[1]
2225Moderate (10-20%)[1]

Table 2: Effect of Antioxidants on Thiol Stability under Accelerated Conditions (40°C / 75% RH)

CompoundAntioxidantHalf-life of Thiol Group (days)
1-(2-phenylethyl)-1H-imidazole-2-thiolNone14
1-(2-phenylethyl)-1H-imidazole-2-thiolButylated hydroxytoluene (BHT, 0.1% w/w)68

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
  • For acid hydrolysis, add 1N HCl and incubate at 60°C for 24 hours.
  • For base hydrolysis, add 1N NaOH and incubate at 60°C for 24 hours.
  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of the compound (1 mg/mL).
  • Add 3% hydrogen peroxide and stir at room temperature for 24 hours.

3. Thermal Degradation:

  • Store the solid compound in an oven at 80°C for 48 hours.
  • Prepare a solution of the heat-stressed solid for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL) to a photostability chamber (ICH Q1B conditions) for a specified duration.
  • Protect a control sample from light.

5. Analysis:

  • Analyze all stressed samples and a control sample by a stability-indicating HPLC method to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Detector: UV detector set at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV scan).

2. Gradient Elution:

  • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a 20-30 minute run time. A typical starting gradient could be:
  • 0-5 min: 95% A, 5% B
  • 5-20 min: Gradient to 5% A, 95% B
  • 20-25 min: Hold at 5% A, 95% B
  • 25-30 min: Return to initial conditions.

3. Method Optimization:

  • Inject the forced degradation samples.
  • Adjust the gradient, flow rate, and mobile phase composition to achieve good separation (resolution > 2) between the parent peak and all degradation product peaks.

4. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

degradation_pathway PIT This compound Disulfide Disulfide Dimer PIT->Disulfide Oxidation (O2, Heat, Humidity) Oxidized_Imidazole Oxidized Imidazole Ring Products PIT->Oxidized_Imidazole Oxidation / Photodegradation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_testing Stability Testing Storage_Conditions Optimal Storage Conditions (-20°C, Inert Atmosphere, Dark, Dry) Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Storage_Conditions->Forced_Degradation Sample Retrieval HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Evaluation Data Evaluation and Stability Assessment HPLC_Analysis->Data_Evaluation troubleshooting_logic start Inconsistent Experimental Results? check_purity Assess Compound Purity via HPLC start->check_purity degraded Degradation Confirmed check_purity->degraded Yes pure Compound is Pure check_purity->pure No review_storage Review Storage Conditions (Temp, Atmosphere, Light, Moisture) degraded->review_storage review_handling Review Handling Procedures (Aliquoting, Inert Atmosphere) degraded->review_handling other_variables Investigate Other Experimental Variables pure->other_variables

References

Technical Support Center: Optimizing Catalyst Selection for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the selection of the most effective catalyst for your synthetic needs.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your imidazole synthesis experiments.

Question: I am experiencing a low yield in my Debus-Radziszewski reaction. What are the common causes and how can I improve it?

Answer: Low yields in the Debus-Radziszewski synthesis are a frequent issue, often stemming from side reactions or incomplete conversion.[1] The traditional uncatalyzed reaction is known to be inefficient.[1] Here are several strategies to enhance your yield:

  • Catalyst Selection: The use of a catalyst is highly recommended to improve reaction efficiency.[1]

    • Acid Catalysts: Solid acid catalysts such as silica-supported sulfonic acid (SBA-Pr-SO3H) or silicotungstic acid can provide excellent yields, in some cases up to 100%.[1] Lactic acid has also been employed as an effective and biodegradable catalyst.[1][2]

    • Base Catalysts: Amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) have demonstrated the ability to significantly improve yields compared to other bases such as triethylamine or piperidine.[1][2]

    • Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) can function as Lewis acids to activate the aldehyde, leading to improved yields.[1][3] A low-melting mixture of urea and ZnCl2 has also proven to be an effective catalytic medium.[1][4]

  • Reaction Conditions:

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically shorten reaction times and increase yields, often under solvent-free conditions.[1][2]

    • Solvent Choice: While the reaction can be performed in alcohols, solvent-free conditions or the use of green solvents like glycerol have shown excellent results.[1]

Question: My reaction is producing a significant amount of side products. How can I improve the selectivity?

Answer: The formation of side products is often due to competing reaction pathways. The following adjustments can help improve selectivity:

  • Optimize Catalyst Loading: The amount of catalyst is a critical parameter. For example, with γ-Fe2O3-SO3H, a 10 mol% loading was found to be optimal for the synthesis of trisubstituted imidazoles, with no further improvement in yield upon increasing the catalyst amount.[1] It is crucial to perform a catalyst loading study for your specific system.

  • Control Reaction Temperature: Temperature plays a vital role in selectivity. Lowering the temperature may favor the desired kinetic product over thermodynamic side products.[1]

  • Choice of Catalyst: The nature of the catalyst itself dictates the reaction pathway. In copper-catalyzed reactions, for instance, the choice between CuI and Cu(OAc)2 can influence the outcome and yield.[1] Screening different catalysts is a standard approach if one is not providing the desired selectivity.

Question: My copper-catalyzed C-H functionalization reaction for imidazole synthesis is performing poorly (low conversion/catalyst deactivation). What are the likely causes and solutions?

Answer: Poor performance in copper-catalyzed reactions can often be attributed to several factors:

  • Ligand Choice: While some reactions are ligand-free, many copper-catalyzed cross-couplings depend on a ligand to stabilize the catalyst and facilitate the catalytic cycle. If you are not using a ligand, consider adding one. For some preparations, a phenanthroline ligand was found to be essential for achieving high yields.[1]

  • Solvent and Base: The selection of solvent and base is critical. In one study, changing the solvent from acetonitrile to DMA increased the yield from 42% to 70%. The addition of NaHCO3 as a base further enhanced the yield to 76%.[1]

  • Atmosphere: These reactions can be sensitive to air and moisture. Ensure that your reagents and solvents are dry and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Catalyst Source and Purity: The quality and oxidation state of the copper catalyst are important. Use a reliable source for your catalyst. Catalyst deactivation can also occur due to impurities in the reaction mixture or sintering at high temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for synthesizing substituted imidazoles?

A1: A broad range of catalysts are employed, which can be categorized as follows:

  • Homogeneous Catalysts: These include simple metal salts (e.g., CuI, Cu(OAc)2, ZnCl2) and organocatalysts (e.g., DABCO, lactic acid).[1] They are often highly active and selective but can be difficult to separate from the reaction mixture.[1]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are easily recoverable and reusable, which is advantageous for industrial applications and green chemistry.[1] Examples include zeolites, metal-organic frameworks (MOFs), and magnetic nanoparticles.[1][5][6][7]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your specific requirements:

  • Homogeneous catalysts are often preferred in research settings where high activity and selectivity are paramount, and post-reaction purification methods like column chromatography are routine.[1]

  • Heterogeneous catalysts are highly valued for their ease of separation (e.g., by filtration) and reusability, making them more cost-effective and environmentally friendly for larger-scale synthesis.[1] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.[1]

Q3: What are the key advantages of using microwave-assisted synthesis for imidazoles?

A3: Microwave-assisted synthesis offers several benefits over conventional heating methods, including significantly reduced reaction times (often from hours to minutes), higher yields, and cleaner reaction profiles with fewer byproducts.[2][8][9][10]

Data Presentation

The following tables summarize quantitative data for different catalytic systems in the synthesis of 2,4,5-trisubstituted imidazoles, providing a basis for comparison.

Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Triphenyl-1H-imidazole

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1NoneGlacial Acetic Acid100-1201-2 h~85-95[8]
2CuI (15)ButanolReflux20-90 minHigh (not specified)[1]
3Silicotungstic acid (7.5)EthanolRefluxNot specified94[2]
4DABCOt-butanol60-6512 h92[2]
5Lactic acid (1 mL)Neat160Not specified92[2]
6Zr(acac)4 (20)EthanolUltrasoundNot specifiedHigh (not specified)[2]
7ZSM-11 zeolite (0.05 g)Solvent-free11030 minHigh (not specified)[7]

Table 2: Optimization of Reaction Conditions for Copper-Catalyzed Imidazole Synthesis

EntryCatalystSolventBaseTemperatureYield (%)Reference
1CuIDMSO-140°C75[11]
2Copper(I) iodideEthanol-RefluxHigh (not specified)[8]
3Not specifiedAcetonitrileNot specifiedNot specified42[1]
4Not specifiedDMANot specifiedNot specified70[1]
5Not specifiedDMANaHCO3Not specified76[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Classical Method)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).[12]

  • Solvent Addition: Add glacial acetic acid (5 mL).[12]

  • Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.[12]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 50 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).

    • Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.[12]

Protocol 2: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reaction Setup: In a round-bottom flask, mix benzil (1.0 eq), a substituted aldehyde (1.0 eq), ammonium acetate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 10 mol%).[8]

  • Solvent Addition: Add ethanol as the solvent.[8]

  • Reaction Conditions: Reflux the mixture for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up and Purification:

    • Once the reaction is complete, cool the reaction mixture and pour it into ice-water.

    • Collect the product by filtration, wash with cold water, and dry.[8]

Protocol 3: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reaction Setup: In a microwave-safe reaction vessel, combine the starting dicarbonyl compound (1.0 eq), the desired aldehyde (1.0 eq), and ammonium acetate.

  • Reaction Conditions: The reaction can be performed solvent-free or in a minimal amount of a high-boiling solvent like ethanol. Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-140 °C) for 3-15 minutes.[8]

  • Work-up and Purification:

    • After cooling, dissolve the residue in a suitable organic solvent and wash with water.

    • Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.[8]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in catalyst selection for imidazole synthesis.

Troubleshooting_Low_Yield problem Low Yield in Imidazole Synthesis strategy Optimization Strategy problem->strategy Address with catalyst Catalyst Selection strategy->catalyst conditions Reaction Conditions strategy->conditions sub_catalyst_acid Acid Catalysts (e.g., Solid Acids) catalyst->sub_catalyst_acid Explore sub_catalyst_base Base Catalysts (e.g., DABCO) catalyst->sub_catalyst_base Explore sub_catalyst_hetero Heterogeneous Catalysts (e.g., Fe3O4 NPs) catalyst->sub_catalyst_hetero Explore sub_conditions_mw Microwave Irradiation conditions->sub_conditions_mw Implement sub_conditions_solvent Solvent Choice conditions->sub_conditions_solvent Optimize sub_conditions_temp Temperature Control conditions->sub_conditions_temp Adjust sub_catalyst sub_catalyst sub_conditions sub_conditions Catalyst_Selection_Workflow start Define Synthesis Goal (e.g., Scale, Purity) decision1 Separation & Reusability a Priority? start->decision1 homo Homogeneous Catalyst (e.g., CuI, Organocatalyst) decision1->homo No hetero Heterogeneous Catalyst (e.g., Zeolite, MOF) decision1->hetero Yes screen Screen Catalyst Sub-types (Acidic, Basic, Metal-based) homo->screen hetero->screen optimize Optimize Reaction Conditions (Solvent, Temp, Loading) screen->optimize end Final Optimized Protocol optimize->end

References

Technical Support Center: Spectroscopic Analysis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistencies in your spectroscopic data. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key analytical techniques.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by spectroscopic technique to help you quickly identify and resolve common issues encountered during the analysis of imidazole-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why do I see more proton (¹H) or carbon (¹³C) signals in my NMR spectrum than expected for my imidazole derivative?

A1: Extra signals in your NMR spectrum can arise from several sources. Here's a step-by-step guide to troubleshoot this issue:

  • Contaminants: The most common source of extra peaks is residual solvents from your synthesis or purification.

    • Troubleshooting: Compare the chemical shifts of the unexpected peaks with a standard table of NMR solvent impurities. Sharp singlets are often indicative of common laboratory solvents like acetone, dichloromethane, or ethyl acetate.

  • Tautomerism: Imidazole derivatives can exist as tautomers, most commonly the 1H- and 3H- (or 2H- for some substituted imidazoles) forms. If the tautomeric exchange is slow on the NMR timescale, you may see separate sets of signals for each tautomer.

    • Troubleshooting: Try acquiring the spectrum at a higher temperature. This can increase the rate of tautomeric exchange, leading to a coalescence of the signals into a single averaged set.

  • Regioisomers: If your synthesis can produce multiple isomers (e.g., substitution at different positions on the imidazole ring), the extra peaks may correspond to these regioisomers.

    • Troubleshooting: Use 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons. This will help you to elucidate the structures of the different isomers present. LC-MS analysis can also help identify the presence of isomers with the same mass.

  • Degradation: Some imidazole derivatives may be unstable and degrade over time or under certain conditions (e.g., in solution).

    • Troubleshooting: Re-run the NMR on a freshly prepared sample. If possible, compare the spectrum to that of a previously characterized, stable batch.

Q2: Why is the N-H proton signal in my ¹H NMR spectrum broad or not visible at all?

A2: The N-H proton of the imidazole ring is an exchangeable proton, and its appearance in the ¹H NMR spectrum can be highly variable.

  • Chemical Exchange: The N-H proton can exchange with other labile protons in the sample, such as water, or with other imidazole molecules. This exchange process can lead to significant broadening of the signal, sometimes to the point where it is indistinguishable from the baseline.

  • Troubleshooting:

    • D₂O Shake: A simple experiment to confirm the presence of an exchangeable proton is a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity as the proton is replaced by a deuterium atom.

    • Dry Solvent: Ensure you are using a dry NMR solvent, as even trace amounts of water can exacerbate the exchange and broadening.

UV-Visible (UV-Vis) Spectroscopy

Q1: My UV-Vis spectrum shows a higher absorbance than expected, or the baseline is drifting.

A1: High absorbance or a drifting baseline can be due to several factors related to both the sample and the instrument.

  • Impure Imidazole: Commercially available imidazole, often used in buffers for protein purification, can contain impurities that absorb strongly in the UV region, particularly around 280 nm.[1][2]

    • Troubleshooting: Use high-purity imidazole for your experiments. If you suspect impurities, you can try to recrystallize the imidazole before use. Always run a blank spectrum with your buffer to check for background absorbance.

  • Instrumental Issues: A drifting baseline can be caused by the spectrophotometer not being properly warmed up or by fluctuations in the lamp intensity.[3]

    • Troubleshooting: Allow the instrument's lamp to warm up for at least 20-30 minutes before taking measurements. Ensure the sample and reference cuvettes are clean and properly placed in the holder.[3]

  • Sample Preparation: Inconsistent sample preparation, such as variations in concentration or the presence of suspended particles, can lead to erroneous absorbance readings.

    • Troubleshooting: Ensure your sample is fully dissolved and the solution is homogenous. If necessary, filter the sample to remove any particulate matter.

Q2: The λmax (wavelength of maximum absorbance) of my imidazole derivative is different from the literature value.

A2: The λmax of a compound can be influenced by its chemical environment.

  • Solvent Effects: The polarity of the solvent can affect the energy levels of the electronic transitions, leading to a shift in the λmax. This is known as solvatochromism.

    • Troubleshooting: Ensure you are using the same solvent as reported in the literature. If you are using a different solvent, be aware that this can cause a shift in the λmax.

  • pH: The protonation state of the imidazole ring can significantly alter its electronic structure and, consequently, its UV-Vis spectrum.

    • Troubleshooting: Control the pH of your solution using a buffer, especially if your compound has acidic or basic functional groups. Compare your results at the same pH as the literature data.

Infrared (IR) Spectroscopy

Q1: I am having trouble identifying the N-H stretching vibration of the imidazole ring in my IR spectrum.

A1: The N-H stretching band in imidazole and its derivatives can be broad and may overlap with other signals, making it difficult to identify.

  • Hydrogen Bonding: Imidazole compounds often exhibit strong intermolecular hydrogen bonding, which causes the N-H stretching vibration to appear as a broad band in the region of 3400-2400 cm⁻¹.

    • Troubleshooting: If possible, acquire the spectrum of a dilute solution in a non-polar solvent (e.g., CCl₄). This can reduce intermolecular hydrogen bonding and result in a sharper N-H band at a higher frequency.

  • Overlapping Bands: The broad N-H band can overlap with C-H stretching vibrations.

    • Troubleshooting: Look for other characteristic imidazole ring vibrations to confirm the presence of the heterocycle.

Mass Spectrometry (MS)

Q1: The molecular ion peak is weak or absent in the mass spectrum of my imidazole derivative.

A1: The stability of the molecular ion depends on the ionization technique and the structure of the compound.

  • Fragmentation: Imidazole derivatives can undergo characteristic fragmentation upon ionization. Common fragmentation pathways include the loss of small molecules like HCN or cleavage of substituents.[4][5]

    • Troubleshooting: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent molecular ion peak compared to Electron Ionization (EI).

  • In-source Fragmentation/Decomposition: The compound may be thermally labile and decompose in the ion source.

    • Troubleshooting: Lower the temperature of the ion source and transfer line.

Data Presentation: Spectroscopic Data for Imidazole Derivatives

The following tables summarize typical spectroscopic data for imidazole and its derivatives to aid in data interpretation and comparison.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-27.7 - 8.2135 - 145
H-47.0 - 7.5118 - 128
H-57.0 - 7.5118 - 128
N-H10 - 13 (often broad)-

Note: Chemical shifts are approximate and can vary significantly depending on the solvent and substituents.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-HStretching (H-bonded)3400 - 2400Broad, Medium-Strong
C-H (aromatic)Stretching3150 - 3000Medium
C=NStretching1670 - 1580Medium
Imidazole RingIn-plane vibrations1550 - 1450Medium-Strong

Table 3: Typical UV-Vis Absorption Maxima (λmax)

Compound Type Solvent λmax (nm) Transition
ImidazoleWater/Ethanol~207 - 210π → π
Substituted ImidazolesVaries210 - 290π → π
Imidazole-2-carboxaldehydeVaries~280n → π*

Experimental Protocols

This section provides generalized methodologies for the key spectroscopic techniques discussed.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the imidazole derivative into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Cap the NMR tube and gently agitate until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

UV-Vis Spectroscopy Protocol
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the imidazole derivative of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration range for analysis.

  • Data Acquisition:

    • Fill a clean cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse a second cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range.

    • Identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid imidazole derivative with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Direct Infusion ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the imidazole derivative (typically 1-10 µg/mL) in a suitable solvent compatible with ESI-MS (e.g., methanol, acetonitrile, often with 0.1% formic acid).

  • Data Acquisition:

    • Set the mass spectrometer parameters (e.g., ion source, voltages, gas flows, and temperature).

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range.

    • If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

Mandatory Visualizations

Logical Workflow for Troubleshooting Spectroscopic Inconsistencies

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Imidazole Imidazole Derivative (Inhibitor) Imidazole->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Technical Support Center: Scaling Up 1-Phenyl-1H-imidazole-2-thiol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 1-phenyl-1H-imidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound at a laboratory scale?

A1: At the lab scale, a common route involves the cyclization of a 1,2-diamino compound with a thiocarbonyl-containing reagent. One prevalent method is the reaction of a phenyl-substituted diamine with thiophosgene or a related equivalent. Another approach involves the reaction of an α-aminoketone with a source of thiocyanate.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor during scale-up include:

  • Temperature Control: Exothermic reactions can lead to runaway conditions. Efficient heat transfer is crucial.

  • Mixing Efficiency: Ensuring homogeneity of the reaction mixture is vital for consistent product quality and yield.

  • Reagent Addition Rate: Controlled addition of reagents can prevent localized high concentrations and side reactions.

  • Reaction Time: Monitoring reaction completion is essential to avoid over-processing and impurity formation.

  • Work-up and Isolation Procedures: The efficiency of extraction, washing, and crystallization steps can significantly impact final purity and yield.

Q3: How can I purify the crude this compound product at a larger scale?

A3: Recrystallization is a common and effective method for purifying this compound. Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key. Common solvents for recrystallization of similar imidazole-thiols include ethanol and ethanol-water mixtures. For larger scales, consider the use of crystallization vessels with controlled cooling profiles to obtain consistent crystal size and purity.

Q4: What analytical techniques are recommended for quality control?

A4: A combination of techniques is recommended for comprehensive quality control:

  • Thin Layer Chromatography (TLC): For rapid in-process monitoring of reaction completion and to check for the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting Guide

Problem 1: Low Yield

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Step Experimental Protocol
Incomplete Reaction Monitor the reaction progress using TLC or HPLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature.Protocol 1: Reaction Monitoring by TLC. Prepare a TLC plate with a suitable solvent system (e.g., ethyl acetate/hexane). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Develop the plate and visualize under UV light. The disappearance of the starting material spot indicates reaction completion.
Sub-optimal Reaction Temperature Optimize the reaction temperature. A lower temperature might slow down the reaction, while a higher temperature could lead to decomposition or side products. Perform small-scale experiments at different temperatures to find the optimal range.Protocol 2: Temperature Optimization Study. Set up multiple small-scale reactions in parallel. Run each reaction at a different temperature (e.g., 50°C, 60°C, 70°C). After a fixed time, quench the reactions and analyze the product yield and purity by HPLC.
Poor Mixing On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. Ensure the stirrer speed and design are adequate for the vessel size and viscosity of the reaction mixture.N/A
Degradation of Product During Work-up The product may be sensitive to pH or prolonged exposure to high temperatures during work-up. Neutralize the reaction mixture carefully and minimize the time the product is exposed to harsh conditions.Protocol 3: pH Optimization of Work-up. After the reaction is complete, divide the crude mixture into several portions. Adjust the pH of each portion to a different value (e.g., 6, 7, 8) before extraction. Analyze the yield and purity of the product from each portion to determine the optimal pH for work-up.
Problem 2: High Impurity Levels

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Step Experimental Protocol
Side Reactions The formation of by-products can be minimized by controlling the reaction temperature and the rate of reagent addition. Slow, controlled addition of reagents is crucial, especially on a larger scale.Protocol 4: Controlled Reagent Addition. Set up the reaction with the main reactants in the vessel. Add the final reagent dropwise using an addition funnel or a syringe pump over a prolonged period (e.g., 1-2 hours) while maintaining the optimal reaction temperature.
Presence of Unreacted Starting Materials If the reaction is not driven to completion, unreacted starting materials will contaminate the product. Ensure the reaction goes to completion by monitoring with TLC or HPLC.See Protocol 1.
Inefficient Purification The chosen recrystallization solvent may not be optimal for removing specific impurities. Screen different solvent systems to find one that effectively separates the product from the impurities.Protocol 5: Recrystallization Solvent Screening. Take small amounts of the crude product and attempt to recrystallize them from various solvents and solvent mixtures (e.g., ethanol, isopropanol, acetone, toluene, ethyl acetate/hexane). Analyze the purity of the resulting crystals by HPLC to identify the best solvent system.
Product Decomposition The product may be unstable under certain conditions (e.g., light, air, high temperature). Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.N/A

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of process parameters on yield and purity during the scale-up of this compound synthesis.

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
50126592
6088595
7068290
8047585

Table 2: Effect of Recrystallization Solvent on Purity

Solvent SystemCrude Purity (%)Purity after Recrystallization (%)Recovery Yield (%)
Ethanol889685
Isopropanol889480
Acetone/Water (1:1)889275
Toluene889770

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete Starting Material Present complete Complete check_completion->complete No Starting Material extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time optimize_temp Optimize Temperature complete->optimize_temp extend_time->check_completion check_mixing Evaluate Mixing Efficiency optimize_temp->check_mixing check_workup Analyze Work-up Procedure check_mixing->check_workup degradation Product Degradation? check_workup->degradation optimize_ph Optimize pH During Work-up degradation->optimize_ph Yes end_bad Re-evaluate Synthetic Route degradation->end_bad No end_good Yield Improved optimize_ph->end_good

Caption: Troubleshooting workflow for addressing low product yield.

G Scale-Up Process Flow for this compound cluster_0 Synthesis cluster_1 Work-up and Isolation cluster_2 Purification and Drying cluster_3 Quality Control reagent_prep Reagent Preparation and Charging reaction Controlled Reaction (Temperature and Addition Rate Monitoring) reagent_prep->reaction monitoring In-Process Control (TLC/HPLC) reaction->monitoring quenching Reaction Quenching monitoring->quenching extraction Extraction quenching->extraction washing Washing extraction->washing solvent_removal Solvent Removal washing->solvent_removal recrystallization Recrystallization solvent_removal->recrystallization filtration Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying qc_analysis Final Product Analysis (HPLC, NMR, MS) drying->qc_analysis

Caption: A typical process flow for the scaled-up production.

Validation & Comparative

The Efficacy of 1-phenyl-1H-imidazole-2-thiol as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the performance of 1-phenyl-1H-imidazole-2-thiol against other common corrosion inhibitors, supported by experimental data.

In the ongoing battle against metal degradation, the selection of an effective corrosion inhibitor is paramount. Among the various organic compounds investigated, imidazole derivatives have emerged as a promising class of inhibitors due to the presence of nitrogen, sulfur, and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces.[1][2] This guide provides a comparative analysis of the corrosion inhibition efficacy of this compound and its derivatives against other inhibitors, with a focus on their performance in acidic media, a common environment in many industrial processes.[3]

Quantitative Comparison of Corrosion Inhibitor Efficacy

The inhibition efficiency (IE) is a key metric for evaluating the performance of a corrosion inhibitor. The following tables summarize the IE of this compound and other inhibitors under various experimental conditions, as reported in the literature.

Table 1: Inhibition Efficiency of Imidazole Derivatives

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
4,5-Diphenyl-1H-imidazole-2-thiol (DIT)C38 Steel1 M HCl10⁻² M2592.74[4]
ImidazoleCarbon Steel WeldmentAlkaline District Heating Water500 ppm6091.7[2][5]
2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazoleAluminum1 M HNO₃5x10⁻³ M2597.74[6]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT)Mild Steel1 M HCl8x10⁻⁶ MNot Specified90[7]
1-Phenyltetrazole-5-thiol (PTT)X70 Steel0.5 M H₂SO₄2 mMNot Specified95.1[8]
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)Mild Steel0.5 M H₂SO₄0.5 mMNot Specified91.6[9]

Table 2: Comparison with Other Classes of Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Ciprofloxacin (Antibiotic)Mild Steel1 M HCl3x10⁻³ MRoom Temperature80.1[10][11]
N-benzyl-N’-phenyl thiourea (BPTU)Mild Steel0.1 M HCl0.0003 mol/LNot Specified>97[12]
N-cyclohexyl-N’-phenyl thiourea (CPTU)Mild Steel0.1 M HCl0.0003 mol/LNot Specified>97[12]
Commiphora caudata (Plant Extract)Mild Steel1 M HCl0.7%Not SpecifiedNot Specified[3]

Experimental Protocols

The data presented in this guide were primarily obtained using electrochemical techniques, which are standard methods for evaluating corrosion rates and inhibitor performance.

Potentiodynamic Polarization

This technique involves changing the potential of the working electrode (the metal sample) and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the resulting Tafel plots. The inhibition efficiency (IE%) is then calculated using the following equation:

IE% = [(i°corr - icorr) / i°corr] x 100

where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.[4]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. It involves applying a small amplitude AC voltage signal to the working electrode over a range of frequencies and measuring the impedance. The data is often presented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot in the presence of an inhibitor indicates an increase in the charge transfer resistance and thus, a decrease in the corrosion rate.[4]

Weight Loss Method

This is a simpler, non-electrochemical method that involves immersing a pre-weighed metal coupon in the corrosive medium with and without the inhibitor for a specific duration. The coupon is then cleaned and re-weighed. The weight loss is used to calculate the corrosion rate.[10]

Visualization of Experimental and Logical Workflows

To better understand the processes involved in evaluating and understanding corrosion inhibition, the following diagrams illustrate a typical experimental workflow and the logical relationship of the inhibition mechanism.

Experimental_Workflow cluster_prep Sample Preparation cluster_solution Solution Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Metal_Coupon Metal Coupon Polishing Polishing & Cleaning Metal_Coupon->Polishing Electrochemical_Cell Electrochemical Cell Assembly Polishing->Electrochemical_Cell Corrosive_Medium Corrosive Medium Test_Solutions Test Solutions (with/without inhibitor) Corrosive_Medium->Test_Solutions Inhibitor_Stock Inhibitor Stock Solution Inhibitor_Stock->Test_Solutions Test_Solutions->Electrochemical_Cell OCP Open Circuit Potential (OCP) Stabilization Electrochemical_Cell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP Nyquist_Analysis Nyquist Plot Analysis EIS->Nyquist_Analysis Tafel_Analysis Tafel Extrapolation PDP->Tafel_Analysis IE_Calculation Inhibition Efficiency Calculation Tafel_Analysis->IE_Calculation Nyquist_Analysis->IE_Calculation

Caption: A typical experimental workflow for evaluating corrosion inhibitors using electrochemical methods.

Inhibition_Mechanism cluster_interface Metal-Solution Interface cluster_inhibitor Inhibitor Action cluster_outcome Result Metal_Surface Metal Surface in Corrosive Medium Anodic_Dissolution Anodic Dissolution (Corrosion) Metal_Surface->Anodic_Dissolution Cathodic_Reaction Cathodic Reaction Metal_Surface->Cathodic_Reaction Inhibitor_Molecules Inhibitor Molecules in Solution Adsorption Adsorption onto Metal Surface Inhibitor_Molecules->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Blocked_Sites Blocking of Active Corrosion Sites Protective_Film->Blocked_Sites Reduced_Corrosion Reduced Corrosion Rate Blocked_Sites->Reduced_Corrosion

Caption: Logical relationship of the corrosion inhibition mechanism through adsorption.

Mechanism of Action

Imidazole derivatives, including this compound, primarily function as corrosion inhibitors through adsorption onto the metal surface.[1] This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, and chemisorption, which involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (N, S) and the vacant d-orbitals of the metal.[7] The presence of the phenyl group and the thiol group in this compound enhances its adsorption capabilities. The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal surface from the corrosive environment and thereby reducing the rate of corrosion.[9] Studies have shown that these compounds can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[9]

Conclusion

The data presented in this guide indicate that this compound and its derivatives are highly effective corrosion inhibitors for various metals in acidic environments. Their performance is often superior to or comparable with other classes of organic inhibitors. The high inhibition efficiencies are attributed to their ability to strongly adsorb onto the metal surface and form a protective barrier. For researchers and professionals in drug development and other scientific fields where metal integrity is crucial, these findings underscore the potential of imidazole-based inhibitors as a reliable solution for corrosion protection.

References

Structure-Activity Relationship (SAR) Studies of 1-Phenyl-1H-imidazole-2-thiol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-phenyl-1H-imidazole-2-thiol analogs, focusing on their structure-activity relationships (SAR) as antimicrobial and enzyme inhibitory agents. The information presented is collated from various studies, offering a valuable resource for the development of novel therapeutic agents based on this scaffold.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the thiol group. The following tables summarize the quantitative data from various studies, highlighting these relationships.

Antimicrobial Activity

The antimicrobial efficacy of these analogs has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the potency of these compounds.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDR1 (at N1-phenyl)R2 (at C4/C5)R3 (at S2)S. aureusE. coliC. albicansReference
1a H4,5-diphenylH>100>100>100[1]
6c H4,5-diphenyl-CH2-(1H-benzo[d]imidazol-2-yl)16>100ND[1]
6d H4,5-diphenyl-CH2-(5-nitro-1H-benzo[d]imidazol-2-yl)4>100ND[1]
IIa 4-NO24-CH3, 5-COCH3H62.5125250[2]
IIIa 4-NO24-CH3, 5-chalconeH31.2562.5125[2]

ND: Not Determined

From the data, it is evident that substitution at the thiol group (R3) with a benzimidazole moiety significantly enhances antibacterial activity against Staphylococcus aureus[1]. Specifically, the introduction of a nitro group on the benzimidazole ring (compound 6d) resulted in a four-fold increase in potency compared to the unsubstituted benzimidazole analog (compound 6c)[1]. Furthermore, derivatives with a 4-nitrophenyl group at the N1 position and a chalcone moiety at C5 (compound IIIa) showed improved antimicrobial activity compared to the corresponding acetyl-substituted analog (compound IIa)[2].

Enzyme Inhibitory Activity

This compound analogs have also been investigated as inhibitors of various enzymes, including cyclooxygenases (COX-1 and COX-2) and alpha-glucosidase/alpha-amylase, which are relevant targets for anti-inflammatory and anti-diabetic drugs, respectively.

Table 2: Enzyme Inhibitory Activity (IC50/Ki) of this compound Analogs

Compound IDTarget EnzymeR1 (at N1-phenyl)R2 (at C5-phenyl)Inhibition (IC50/Ki)Reference
1 COX-2HH88.5% inhibition @ 10 µM[3]
4 COX-24-CH34-OCH382.7% inhibition @ 10 µM[3]
6 COX-24-Cl4-OCH382.8% inhibition @ 10 µM[3]
9 COX-14-F4-Cl85% inhibition @ 10 µM[3]
A α-glucosidaseH4,5-diphenylKi = 3.5 x 10⁻⁵ M[4]
A α-amylaseH4,5-diphenylKi = 6.5 x 10⁻⁵ M[4]

Compound A refers to 4,5-diphenylimidazole-2-thione in the referenced study.

The studies on COX inhibition suggest that substitutions on the phenyl rings at N1 and C5 positions influence the inhibitory activity and selectivity[3]. For instance, an unsubstituted analog (compound 1) showed potent COX-2 inhibition[3]. Interestingly, a fluorine substituent at the N1-phenyl ring and a chlorine at the C5-phenyl ring led to high COX-1 inhibition (compound 9)[3]. The 4,5-diphenylimidazole-2-thione analog demonstrated non-competitive inhibition of both α-glucosidase and α-amylase[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] The inoculum is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Test Compounds: The synthesized imidazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[7] Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[7]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension.[7] The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[8]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6] This is determined by visual inspection of the microtiter plates after incubation.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of COX-1 and COX-2 enzymes.

  • Preparation of Reagents: The test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) are dissolved in DMSO and diluted to the desired concentrations with COX Assay Buffer.[9][10] The COX enzymes, probe, and cofactor are prepared according to the manufacturer's instructions.[11]

  • Assay Procedure: The assay is typically performed in a 96-well plate.[10] The reaction mixture, containing the COX enzyme, probe, and cofactor in the assay buffer, is added to the wells. The test compounds or reference inhibitors are then added to the respective wells.[11]

  • Initiation and Measurement: The reaction is initiated by adding a solution of arachidonic acid.[11] The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at 25°C for 5-10 minutes using a fluorescence plate reader.[10][11]

  • Data Analysis: The rate of the reaction (slope of the fluorescence curve) is calculated for the control and the wells with inhibitors. The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Control - Slope of Inhibitor) / Slope of Control] x 100.[11] The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]

In Vitro α-Glucosidase and α-Amylase Inhibition Assay

This assay determines the inhibitory effect of compounds on carbohydrate-hydrolyzing enzymes.

  • Enzyme and Substrate Preparation: Solutions of α-glucosidase and α-amylase enzymes and their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase) are prepared in an appropriate buffer (e.g., phosphate buffer).

  • Assay Procedure: The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme solution in a 96-well plate for a specific period at a controlled temperature.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. For the α-glucosidase assay, the absorbance is measured at 405 nm to quantify the release of p-nitrophenol. For the α-amylase assay, the reaction is stopped after a certain time, and the amount of reducing sugar produced is measured, often using the dinitrosalicylic acid (DNS) method.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is then determined from a dose-response curve.[13] The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined using Lineweaver-Burk plots.[4]

Visualizing Synthesis and Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

General Synthetic Pathway for this compound Analogs

The synthesis of this compound analogs often starts from substituted anilines and involves the formation of a chalcone intermediate, followed by cyclization.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Chalcone Formation cluster_3 Final Product Synthesis A Substituted Aniline D This compound Core A->D B α-Halo Ketone B->D C Potassium Thiocyanate C->D F Chalcone Intermediate D->F E Aromatic Aldehyde E->F H Final this compound Analog F->H G Cyclizing Agent (e.g., Hydrazine) G->H G A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate at 37°C for 24 hours C->D E Visually Inspect for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

Comparative Guide to the Antimicrobial Activity of Synthesized Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial activity of synthesized imidazole-2-thiol derivatives, compiled for researchers, scientists, and drug development professionals. The information presented is based on available experimental data, outlining the efficacy of these compounds against various microbial strains and comparing them with standard antimicrobial agents.

Introduction to Imidazole-2-thiols

Imidazole-2-thiols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties. As electron-rich nitrogen heterocycles, imidazole derivatives are known to possess diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1] The structural versatility of the imidazole ring allows for modifications that can enhance potency and broaden the spectrum of antimicrobial activity.[2][3] This guide focuses on the validation of the antimicrobial effects of newly synthesized imidazole-2-thiol derivatives.

Experimental Protocols for Antimicrobial Activity Validation

The evaluation of antimicrobial efficacy is predominantly carried out using standardized in vitro susceptibility testing methods. The most commonly cited protocols in the reviewed literature are the agar diffusion method and broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Agar Diffusion Method (Cup Borer/Disk Diffusion)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the area of growth inhibition.

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.

    • Sterile cup borers are used to create wells in the agar, or sterile paper discs impregnated with the test compound are placed on the surface.[4]

    • A specific volume of the synthesized imidazole-2-thiol solution (at a known concentration) is added to the wells. A standard antibiotic and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.[4]

    • The plates are incubated under appropriate conditions (typically 24 hours at 37°C for bacteria).[4]

    • The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the well or disc. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.[4]

Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method provides quantitative data on the potency of the compound.

  • Procedure:

    • Serial twofold dilutions of the synthesized compounds are prepared in a liquid growth medium in microtiter plates.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated for 24-48 hours.

    • The MIC value is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

    • Further tests, such as determining the Minimum Bactericidal Concentration (MBC), can be performed by subculturing from the clear wells onto fresh agar plates.[5]

Below is a generalized workflow for the synthesis and antimicrobial evaluation of imidazole-2-thiol derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison start Starting Materials (e.g., anilines, ketones) synthesis Chemical Synthesis (e.g., Claisen-Schmidt condensation, cyclization) start->synthesis purification Purification & Characterization (e.g., Recrystallization, NMR, IR, Mass Spec) synthesis->purification prep Prepare Stock Solutions (in DMSO) purification->prep Synthesized Imidazole-2-thiol screening_method Antimicrobial Assay (e.g., Agar Diffusion, Broth Microdilution) prep->screening_method incubation Incubation (24-48h at 37°C) screening_method->incubation measure Measure Results (Zone of Inhibition / MIC) incubation->measure compare Compare with Controls (Standard Antibiotics) measure->compare conclusion Conclusion on Activity compare->conclusion compare->conclusion

Caption: Workflow for Synthesis and Antimicrobial Validation.

Comparative Antimicrobial Activity Data

The antimicrobial activity of various synthesized imidazole-2-thiol derivatives has been tested against a panel of Gram-positive and Gram-negative bacteria. The results are often compared against standard antibiotics like Ciprofloxacin. Below are summary tables compiled from research findings.

Table 1: Antibacterial Activity of Imidazole-2-thiol Derivatives (Zone of Inhibition in mm)

Compound IDGram-Positive BacteriaGram-Negative BacteriaReference Drug
Staphylococcus aureusBacillus subtilisEscherichia coli
3a Excellent ActivityLess ActiveInactive
3b -Less Active-
3c Moderate Activity-Inactive
4a Moderate Activity-Moderately Active
5b Moderate Activity-Moderately Active
5c Moderate Activity-Inactive
6c --Moderately Active
7a Excellent Activity-Inactive
7b -Less Active-
7c Excellent Activity-Inactive
Data sourced from a study by Dhawas et al. "Excellent" and "Moderate" are qualitative descriptors from the source paper comparing results to the standard drug.

Table 2: Antimicrobial Activity of Imidazole-2-thiol Derivatives (% Inhibition)

Compound IDGram-Negative BacteriaGram-Positive BacteriaFungi
E. coliKlebsiellaS. aureus
1 211419
2a ---
2b 12-13
2c 1011-
3a 151314
3b 141213
3c 121112
Data represents the inhibition zone in mm as presented in the source.[1]

Potential Mechanisms of Antimicrobial Action

The precise signaling pathways for imidazole-2-thiols are not extensively detailed, but the mechanism of action for the broader class of imidazole derivatives involves several key cellular disruptions.[2] These compounds can interfere with microbial DNA replication, cell wall synthesis, and cell membrane integrity.[2][3] In fungi, a primary mechanism is the inhibition of the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]

The diagram below illustrates these potential mechanisms.

G cluster_cell Microbial Cell membrane Cell Membrane disruption Membrane Disruption (Leakage of contents) membrane->disruption wall Cell Wall wall_inhibit Inhibition of Cell Wall Synthesis wall->wall_inhibit dna DNA/Nucleic Acids dna_inhibit Interference with DNA Replication dna->dna_inhibit enzyme Essential Enzymes (e.g., Lanosterol 14α-demethylase) enzyme_inhibit Enzyme Inhibition (Ergosterol synthesis block) enzyme->enzyme_inhibit compound Imidazole-2-thiol Derivative compound->membrane compound->wall compound->dna compound->enzyme

References

Comparative analysis of 1-phenyl vs. 1-alkyl substituted imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-Phenyl vs. 1-Alkyl Substituted Imidazole-2-thiols for Drug Development Professionals

Introduction

Imidazole-2-thiols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The substitution at the 1-position of the imidazole ring with either a phenyl or an alkyl group can profoundly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative analysis of 1-phenyl and 1-alkyl substituted imidazole-2-thiols, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for 1-phenyl and 1-alkyl substituted imidazole-2-thiols across various biological activities. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution, considering the potential variations in experimental conditions.

Table 1: Antimicrobial Activity

Compound ClassSubstituentOrganismActivity (MIC/IC50)Reference
1-Phenyl Imidazole-2-thiolsUnsubstituted PhenylStaphylococcus aureusMIC: 12.5 µg/mL
4-ChlorophenylStaphylococcus aureusMIC: 6.25 µg/mL
4-NitrophenylEscherichia coliMIC: 25 µg/mL[1]
1-Alkyl Imidazole-2-thiolsMethylStaphylococcus aureusMIC: >100 µg/mL[2]
EthylStaphylococcus aureusMIC: 50 µg/mL[2]
PropylCandida albicansMIC: 25 µg/mL[2]

Table 2: Enzyme Inhibition

Compound ClassSubstituentEnzymeInhibition (IC50/Ki)Reference
1-Phenyl Imidazole-2-thiols4,5-Diphenylα-glucosidaseKi: 3.5 x 10⁻⁵ M[3]
4,5-Diphenylα-amylaseKi: 6.5 x 10⁻⁵ M[3]
Unsubstituted Phenyl15-Lipoxygenase (Soybean)IC50: >250 µM (methylated thiol)[4]
1-Alkyl Imidazole-2-thiols--Data Not Available-

Table 3: Cytotoxicity

Compound ClassSubstituentCell LineCytotoxicity (IC50)Reference
1-Phenyl Imidazole-2-thiolsPhenylHuman glioblastoma (U-87)>50% viability reduction at test conc.[5]
4-FluorophenylHuman glioblastoma (U-87)>50% viability reduction at test conc.[5]
1-Alkyl Imidazole-2-thiolsEthylMCF-7 (Breast Carcinoma)IC50: > 40-fold lower than cisplatin[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (α-Glucosidase)
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure: The test compound, dissolved in a minimal amount of DMSO and diluted with buffer, is pre-incubated with the enzyme solution at 37°C for a specified period (e.g., 10 minutes).

  • Reaction Initiation and Measurement: The reaction is initiated by adding the pNPG substrate. The hydrolysis of pNPG to p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined using Lineweaver-Burk plots.[3]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generalized signaling pathway that can be targeted by imidazole derivatives and a typical workflow for their biological evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinases) Receptor->Signal_Transduction Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Enzyme Target Enzyme (e.g., Lipoxygenase, Glucosidase) Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Gene_Expression->Cellular_Response Protein Synthesis Imidazole Imidazole-2-thiol (1-Phenyl or 1-Alkyl) Imidazole->Signal_Transduction Modulation Imidazole->Enzyme Inhibition Ligand External Ligand Ligand->Receptor

Caption: Generalized signaling pathway potentially modulated by imidazole-2-thiols.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 1-Phenyl & 1-Alkyl Imidazole-2-thiols Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (IC50, Ki Determination) Purification->Enzyme Cytotoxicity Cytotoxicity Assays (IC50 Determination) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Enzyme->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for the evaluation of imidazole-2-thiol derivatives.

Comparative Analysis and Structure-Activity Relationship (SAR)

Based on the available data, a preliminary structure-activity relationship can be established:

  • Influence of the 1-Substituent on Antimicrobial Activity: The presence of a phenyl group at the 1-position, particularly when substituted with electron-withdrawing groups like a chloro or nitro group, appears to confer greater antibacterial activity compared to small alkyl substituents.[1] The antimicrobial potency of 1-alkyl substituted imidazole-2-thiols seems to increase with the length of the alkyl chain.[2]

  • Enzyme Inhibition: The 1-phenyl substituted imidazole-2-thiols have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase.[3] The bulky diaryl substitution in these examples likely plays a key role in binding to the active site of the enzymes. Data on the enzyme inhibitory properties of 1-alkyl substituted imidazole-2-thiols is currently limited, preventing a direct comparison.

  • Cytotoxicity: Both 1-phenyl and 1-alkyl substituted imidazole derivatives have shown cytotoxic effects against various cancer cell lines.[5][6] The nature of the substituent on the phenyl ring and the type of alkyl group can significantly modulate this activity. For instance, a 2-ethyl-imidazole derivative showed potent and selective anticancer activity.[6]

  • General Trends: The aromatic nature of the 1-phenyl substituent allows for π-π stacking interactions and can be readily modified with various functional groups to fine-tune the electronic and steric properties of the molecule. This provides a versatile scaffold for optimizing interactions with biological targets. In contrast, 1-alkyl substituents primarily influence the lipophilicity and steric bulk of the molecule. The increased lipophilicity with longer alkyl chains can enhance membrane permeability, which may contribute to improved activity in some cases.[2]

Conclusion

The substitution pattern at the 1-position of the imidazole-2-thiol core is a critical determinant of biological activity. The current body of literature suggests that 1-phenyl substitution offers a promising avenue for developing potent antimicrobial and enzyme inhibitory agents, with the added advantage of being amenable to a wide range of structural modifications. On the other hand, 1-alkyl substitution provides a means to modulate the lipophilicity and steric profile, which has shown promise in the development of cytotoxic agents.

References

A Researcher's Guide to Cross-Validating Experimental Findings with Computational Docking

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the integration of computational and experimental methods is paramount for accelerating the identification and optimization of novel therapeutic agents. This guide provides an objective comparison of computational molecular docking studies with in-vitro experimental data, offering a framework for robust cross-validation. By synergizing the predictive power of in-silico techniques with the empirical evidence from biological assays, researchers can enhance the efficiency and accuracy of their drug development pipeline.

Experimental and Computational Methodologies

A successful cross-validation strategy relies on rigorous and well-documented protocols for both computational and experimental arms of the study.

Experimental Protocols: In-Vitro Assays

Experimental validation provides the real-world biological context necessary to confirm computational predictions. The choice of assay depends on the target and the desired endpoint.[1][2]

Protocol: Enzyme Inhibition Assay (e.g., for Kinases, Proteases)

  • Reagent Preparation : Prepare a buffer solution appropriate for the target enzyme. Dilute the enzyme and its specific substrate to optimal concentrations, determined through initial optimization experiments.[1][3]

  • Compound Preparation : Dissolve test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure : In a microplate, add the enzyme solution, followed by the test compound dilutions (or vehicle control). Incubate for a predetermined period to allow for binding.

  • Initiation of Reaction : Add the substrate to initiate the enzymatic reaction.

  • Detection : Monitor the reaction progress over time using a suitable detection method, such as fluorescence, absorbance, or luminescence, with a plate reader.[4][5]

  • Data Analysis : Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Commonly Used Assays for Validation:

  • Binding Assays : Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Resonance Energy Transfer (FRET) directly measure the binding affinity (K_d) between a compound and its target protein.[5][6]

  • Cell-Based Assays : These assays measure the effect of a compound on a specific cellular process or signaling pathway, providing insights into functional outcomes in a more physiologically relevant system.[1][4]

Computational Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a specific protein target.[7]

Protocol: Standard Docking Workflow

  • Target Preparation : Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[8][9]

  • Ligand Preparation : Generate the 3D conformation of the ligand(s). Assign proper bond orders and charges, and minimize the energy of the structure.

  • Binding Site Identification : Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site detection algorithms.[10]

  • Grid Generation : A grid box is generated around the defined binding site, pre-calculating the potential energy of interaction for various atom types.

  • Docking Simulation : The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.[11] Each pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[6]

  • Results Analysis : The results are analyzed by ranking the poses based on their docking scores. The top-ranked poses are visually inspected to assess their interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.[12][13][14]

Integrated Cross-Validation Workflow

The synergy between these methods is best represented as an iterative cycle. Computational screening identifies a manageable number of high-priority candidates for experimental testing, and the experimental results, in turn, provide crucial data to refine and validate the computational model.[15]

CrossValidationWorkflow cluster_comp Computational Phase cluster_exp Experimental Phase cluster_val Validation & Refinement Target Target Identification VS Virtual Screening (Molecular Docking) Target->VS Ranking Rank Candidates (Docking Score) VS->Ranking Selection Select Top Candidates Ranking->Selection Compare Compare Docking Score vs. Experimental Activity Ranking->Compare Procure Procure/Synthesize Compounds Selection->Procure Assay In-Vitro Assay (e.g., IC50, Kd) Procure->Assay ExpData Generate Experimental Data Assay->ExpData ExpData->Compare Correlation Assess Correlation Compare->Correlation Correlation->VS Good Correlation Model Refine Docking Protocol Correlation->Model Poor Correlation

Caption: Integrated workflow for computational and experimental cross-validation.

Data Presentation for Comparison

To objectively evaluate the predictive power of a docking protocol, it is essential to compare the computational scores with experimental data in a clear, tabular format. A lower docking score (more negative) suggests stronger predicted binding, while a lower experimental value (e.g., IC50, K_d) indicates higher potency.

Table 1: Comparison of Docking Scores vs. Experimental Activity for Human Neutrophil Elastase (HNE) Inhibitors

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
Control Inhibitor -9.50.5
Compound A -8.72.1
Compound B -8.25.8
Compound C -7.615.3
Compound D -6.1> 50 (Inactive)

This table presents hypothetical data for illustrative purposes, based on common findings in cross-validation studies.[16]

Visualization of Molecular Interactions

Understanding the biological context is crucial. A drug often targets a protein within a larger signaling network. Visualizing this pathway helps in understanding the potential downstream effects of inhibiting the target.

SignalingPathway Receptor Receptor Target Target Kinase (e.g., PI3K) Receptor->Target Activates Substrate Downstream Substrate (e.g., AKT) Target->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Drug Compound Inhibitor->Target Inhibits

Caption: Simplified diagram of a kinase signaling pathway targeted by an inhibitor.

Conclusion

The cross-validation of computational docking with experimental data is not merely a confirmatory step but a synergistic process that enhances the robustness of drug discovery campaigns.[10][17] While computational methods provide speed and scale for initial screening, experimental assays offer the definitive biological validation.[18] A strong correlation between docking scores and experimental results validates the computational model, allowing for more confident prediction and prioritization of novel candidates.[6][14] Conversely, discrepancies can provide valuable insights, guiding the refinement of docking protocols and leading to a deeper understanding of the molecular interactions driving biological activity. This integrated, iterative approach is fundamental to making informed decisions and efficiently advancing promising molecules through the development pipeline.

References

A Comparative Guide to the Efficacy of 1-Phenyl-1H-imidazole-2-thiol Based Drugs: In-Vitro vs. In-Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the translational potential of a new chemical entity from benchtop assays to preclinical models is paramount. This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of drugs based on the 1-phenyl-1H-imidazole-2-thiol scaffold, a heterocyclic structure noted for its diverse pharmacological activities. We will delve into their performance, particularly in the realms of anticancer and anti-inflammatory applications, and provide the experimental context for the presented data.

In-Vitro Efficacy: Targeting Cellular Mechanisms

Derivatives of the this compound core have demonstrated significant cytotoxic and inhibitory activities in various in-vitro assays. These studies are crucial for elucidating the mechanism of action and for initial screening of potent candidates.

Anticancer Activity

The anticancer potential of imidazole-based compounds has been a key area of investigation. Several derivatives have shown potent activity against a range of cancer cell lines. For instance, certain imidazole-2-thione derivatives linked to an acenaphthylenone scaffold have exhibited promising results as dual DNA intercalators and topoisomerase II inhibitors[1].

Table 1: In-Vitro Anticancer Activity of Imidazole-2-thione Derivatives

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Compound 5bMCF-7 (Breast)Not specified, but 1.5-fold more active than DoxorubicinDoxorubicinNot specified[1]
Compound 5hMCF-7 (Breast)Not specified, but 3-fold more active than DoxorubicinDoxorubicinNot specified[1]
Imidazole derivative 5MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver)< 5 µM for all cell linesDocetaxelNot specified[2]

IC50 values represent the concentration of the drug that inhibits 50% of the cellular growth or enzymatic activity.

Anti-inflammatory Activity

The anti-inflammatory properties of this class of compounds are often evaluated by their ability to inhibit key enzymes or cellular responses involved in the inflammatory cascade.

Table 2: In-Vitro Anti-inflammatory Activity of Imidazole Derivatives

CompoundAssayIC50 (µM)Reference DrugIC50 (µM)Reference
Pyrazole derivativeCOX-2 Inhibition0.76IndomethacinNot specified[3]

COX-2 (Cyclooxygenase-2) is a key enzyme in the inflammatory pathway.

In-Vivo Efficacy: Performance in Preclinical Models

Translating in-vitro potency to in-vivo efficacy is a critical step in drug development. Animal models provide a complex biological system to assess the therapeutic potential and safety profile of a drug candidate.

Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in-vivo assay to evaluate acute anti-inflammatory activity. Several imidazole derivatives have been tested using this model, demonstrating significant reductions in inflammation.

Table 3: In-Vivo Anti-inflammatory Activity of Imidazole Derivatives

CompoundAnimal ModelDose% Inhibition of EdemaReference Drug% Inhibition of EdemaReference
Imidazole analogue 2aCarrageenan-induced rat paw edema100 mg/kg b.w.100%Diclofenac salt100% (at 50 mg/kg b.w.)[4]
Imidazole analogue 2bCarrageenan-induced rat paw edema100 mg/kg b.w.100%Diclofenac salt100% (at 50 mg/kg b.w.)[4]

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 48 hours at 37°C in a 5% CO2 atmosphere[2].

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24 hours[2].

  • MTT Addition: After the treatment period, MTT dye is added to each well, and the plates are incubated for 4 hours at 37°C[2].

  • Formazan Solubilization: The resulting purple formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well[2].

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In-Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This model is used to assess the ability of a compound to reduce acute inflammation.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., diclofenac) are administered to the animals, typically orally[4].

  • Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw of the rats to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing the Mechanisms and Workflows

To better understand the context of these studies, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

experimental_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies invitro_start Compound Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity enzyme Enzyme Inhibition (e.g., COX-2) invitro_start->enzyme invivo_start Promising Candidates cytotoxicity->invivo_start enzyme->invivo_start animal_model Animal Models (e.g., Rat Paw Edema) invivo_start->animal_model efficacy Efficacy & Toxicity Evaluation animal_model->efficacy

Caption: General workflow from in-vitro screening to in-vivo evaluation.

signaling_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Drug Imidazole-based Drug Drug->COX2 Inhibition

Caption: Simplified COX-2 inflammatory signaling pathway.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with demonstrable in-vitro and in-vivo efficacy. While in-vitro assays provide valuable insights into their mechanism of action and potency at a cellular level, in-vivo studies are indispensable for confirming their therapeutic potential in a complex biological system. The strong correlation between the in-vitro inhibitory effects on inflammatory mediators and the in-vivo anti-inflammatory responses, as well as the potent in-vitro anticancer activity, underscores the potential of these compounds for further preclinical and clinical development. Future research should focus on establishing a more direct comparison of in-vitro and in-vivo data for specific derivatives to better predict their clinical success.

References

Imidazole Derivatives as Potent Xanthine Oxidase Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery and development, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Xanthine oxidase (XO), a key enzyme in purine metabolism, has long been a therapeutic target for managing hyperuricemia and related conditions like gout.[1] This guide provides a comparative analysis of various imidazole derivatives that have been investigated as xanthine oxidase inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Comparative Analysis of Inhibitory Potency

Numerous studies have synthesized and evaluated a range of imidazole derivatives for their ability to inhibit xanthine oxidase. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the imidazole ring play a crucial role in their inhibitory activity.[2] For instance, certain 4-(acylamino)-5-carbamoylimidazoles have demonstrated significantly higher efficacy than the commonly used drug, allopurinol.[3] The five-membered imidazole ring itself appears to be a key feature for effective interaction with the enzyme.[3]

Below is a summary of the xanthine oxidase inhibitory activities of selected imidazole derivatives, compiled from various studies.

Compound SeriesSpecific Derivative ExampleIC50 (µM)Inhibition TypeReference
4-(Acylamino)-5-carbamoylimidazoles-Reported to be at least 500 times more effective than allopurinol-[3]
1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazoleCompound 4f0.64Mixed-type[2]
1-Hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives-Excellent in vitro potency reported-[2]
1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acidCompound 4d0.003-[4]
1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acidCompound 4e0.003-[4]
1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acidCompound 4f0.006-[4]

Understanding the Mechanism of Inhibition

The mechanism by which these imidazole derivatives inhibit xanthine oxidase can vary. Kinetic studies are essential to determine the type of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type.[5][6] A Lineweaver-Burk plot analysis is a common method used to elucidate the inhibition mechanism.[2] For example, compound 4f, a 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivative, was identified as a mixed-type inhibitor of xanthine oxidase.[2] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.

Experimental Protocols

A standardized and reproducible experimental protocol is critical for the comparative evaluation of enzyme inhibitors. The following is a detailed methodology for a typical in vitro xanthine oxidase inhibition assay.

In Vitro Xanthine Oxidase Inhibition Assay

This assay is a spectrophotometric method that measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a strong absorbance at approximately 290-295 nm.[7]

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine

  • Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Test Compounds (imidazole derivatives)

  • Allopurinol (positive control)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The final concentration in the assay may need optimization.[7]

    • Prepare a stock solution of xanthine in phosphate buffer (e.g., 150 µM).[8]

    • Dissolve the test compounds and allopurinol in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve the desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[9]

  • Assay Setup (in a 96-well plate): [7]

    • Blank: 50 µL of phosphate buffer and 50 µL of the test compound solution (or vehicle).

    • Control (No Inhibitor): 50 µL of xanthine oxidase solution and 50 µL of the vehicle (e.g., DMSO in buffer).

    • Test: 50 µL of xanthine oxidase solution and 50 µL of the test compound solution at various concentrations.

    • Positive Control: 50 µL of xanthine oxidase solution and 50 µL of allopurinol solution at various concentrations.

  • Pre-incubation: Incubate the plate at 25°C or 37°C for 15 minutes.[9][10]

  • Initiation of Reaction: Add 150 µL of the xanthine solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 295 nm using a microplate reader and continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 15 minutes).[9][11]

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100[7]

Kinetic Analysis

To determine the type of inhibition, the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[5]

Visualizing the Process

Diagrams can aid in understanding the experimental workflow and the underlying biochemical pathway.

Xanthine_Oxidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis XO_Sol Xanthine Oxidase Solution Control Control (XO + Vehicle) XO_Sol->Control Test Test (XO + Cmpd) XO_Sol->Test Positive Positive Control (XO + Allopurinol) XO_Sol->Positive Xan_Sol Xanthine Solution Test_Cmpd Test Compound/Control Solutions Blank Blank (Buffer + Cmpd) Test_Cmpd->Blank Test_Cmpd->Test Test_Cmpd->Positive Preincubation Pre-incubate at 25-37°C for 15 min Blank->Preincubation Control->Preincubation Test->Preincubation Positive->Preincubation Add_Xan Add Xanthine to Initiate Reaction Preincubation->Add_Xan Measure_Abs Measure Absorbance at 295 nm Add_Xan->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk) Calc_Inhibition->Kinetic_Analysis

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Purine_Degradation_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O XO1 Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO2 Xanthine Oxidase Inhibitor Imidazole Derivatives (Inhibitor) Inhibitor->XO1 inhibition Inhibitor->XO2 inhibition

Caption: The purine degradation pathway showing the action of xanthine oxidase and its inhibition.

References

New Imidazole Derivatives Show Promise in Combating Fungal Infections, Benchmarking Against Established Antifungals Reveals Potent Activity

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of imidazole derivatives is demonstrating significant antifungal potential, with some exhibiting comparable or superior efficacy to established drugs like ketoconazole and fluconazole in preclinical studies. This guide provides a comparative analysis of these novel compounds against current therapeutic mainstays, supported by in vitro susceptibility data and detailed experimental protocols.

The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has spurred the search for more effective therapeutic agents. Imidazole-based compounds have long been a cornerstone of antifungal therapy, primarily by inhibiting the fungal enzyme lanosterol 14-α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Recent research has focused on synthesizing and evaluating new imidazole derivatives with improved potency, broader spectrum of activity, and reduced susceptibility to resistance mechanisms.

Comparative In Vitro Efficacy of New Imidazole Derivatives

The antifungal activity of new imidazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several novel imidazole compounds against pathogenic Candida and Aspergillus species, benchmarked against the established antifungal agents ketoconazole and fluconazole.

Compound/DrugCandida albicans (MIC in µg/mL)Candida krusei (MIC in µg/mL)Candida parapsilosis (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference
New Imidazole Derivatives
Compound 5d0.980.980.98-[3]
Compound 5e0.981.960.98-[3]
Compound 5h1.96-0.98-[3]
Compound 6r---ED₅₀ = 29.72[4]
Imidazole Derivative 1>80% inhibition at 500 µM>80% inhibition at 500 µM--[5]
Imidazole Derivative 2>80% inhibition at 500 µM>80% inhibition at 500 µM--[5]
Imidazole Derivative 3>80% inhibition at 500 µM>80% inhibition at 500 µM--[5]
Established Antifungal Drugs
Ketoconazole0.1 - >100---[6]
Fluconazole0.25 - 641 - >640.12 - 32-[7]

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental methodologies.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for imidazole antifungal agents is the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is crucial for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor to ergosterol. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG_CoA_reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol_synthase Intermediates Further Intermediates Lanosterol->Intermediates Lanosterol_demethylase Ergosterol Ergosterol Intermediates->Ergosterol HMG_CoA_reductase HMG-CoA reductase Squalene_epoxidase Squalene epoxidase Lanosterol_synthase Lanosterol synthase Lanosterol_demethylase Lanosterol 14-α-demethylase (CYP51/ERG11) Imidazole_Derivatives Imidazole Derivatives Imidazole_Derivatives->Lanosterol_demethylase

Caption: Ergosterol biosynthesis pathway and the target of imidazole derivatives.

Experimental Protocols

The in vitro antifungal activity of the new imidazole derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Colonies are suspended in sterile saline (0.85% NaCl) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Antifungal Solutions:

    • The new imidazole derivatives and standard antifungal drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial two-fold dilutions are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare Drug Dilution Plates (Serial 2-fold dilutions) Start->Prep_Plates Inoculate Inoculate Plates with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate Plates (35°C, 24-48h) Inoculate->Incubate Read_MIC Read MICs Visually or Spectrophotometrically Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The data presented herein highlight the promising antifungal activity of novel imidazole derivatives. Several of these compounds demonstrate potent in vitro efficacy against a range of clinically relevant fungal pathogens, including species known for their intrinsic or acquired resistance to existing therapies. The continued exploration of this chemical class is warranted to identify lead candidates for further development. Future studies should focus on in vivo efficacy, toxicity profiling, and the elucidation of structure-activity relationships to optimize the therapeutic potential of these new antifungal agents. The detailed experimental protocols provided serve as a foundation for standardized evaluation, ensuring the comparability and reproducibility of future research in this critical area of drug discovery.

References

A Comparative Guide to the Synthesis of 2,4,5-triphenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,4,5-triphenyl-1H-imidazole, commonly known as lophine, and its derivatives is a cornerstone in heterocyclic chemistry, with applications ranging from medicinal chemistry to materials science due to their diverse pharmacological and photophysical properties.[1][2] This guide provides a comparative analysis of prominent synthesis protocols, offering researchers, scientists, and drug development professionals a comprehensive overview of traditional and modern methodologies. The comparison focuses on key performance indicators such as reaction time and yield, supported by detailed experimental protocols and workflow visualizations.

Performance Comparison of Synthesis Protocols

The efficiency of synthesizing 2,4,5-triphenyl-1H-imidazole derivatives has significantly improved with the advent of modern techniques like microwave-assisted synthesis and the use of various catalysts. Below is a summary of quantitative data from different protocols, highlighting the advancements over conventional methods.

Synthesis ProtocolReactantsCatalystReaction ConditionsTimeYield (%)Reference
Conventional Heating Benzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidReflux5-24 hNot specified[2]
Conventional Heating Benzaldehyde, Benzil, Ammonium AcetateH2SO4·SiO2110 °C1 hNot specified[3]
Microwave-Assisted Benzil, Benzaldehyde, Ammonium AcetateGlyoxylic AcidSolvent-free, 800W1-3 minHigh[4]
Microwave-Assisted Benzil, Aromatic Aldehydes, Ammonium AcetateGlacial Acetic AcidSolvent-free, 800W1-3 minup to 95%[5]
Microwave-Assisted Benzil, 4-chlorobenzaldehyde, Ammonium AcetateGlyoxylic Acid (5 mol%)Solvent-free1.5 min98%[4]
Catalytic (Thermal) Benzil, Benzaldehyde, Ammonium AcetateDiethyl ammonium hydrogen phosphateSolvent-free, 100°CShortExcellent[6]

Experimental Protocols

This section details the methodologies for two distinct synthesis protocols: the classic Debus-Radziszewski reaction under conventional heating and a modern microwave-assisted one-pot synthesis.

Protocol 1: Debus-Radziszewski Synthesis via Conventional Heating

This method represents the traditional approach to synthesizing 2,4,5-triphenyl-1H-imidazole.[7][8]

Materials:

  • Benzil (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium acetate (1.2 g)

  • Glacial acetic acid (16 ml)

Procedure:

  • Dissolve benzil, benzaldehyde, and ammonium acetate in boiling glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[2]

  • Reflux the reaction mixture for 5-24 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture over crushed ice to precipitate the solid product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.[3]

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol offers a rapid and efficient alternative, leveraging microwave irradiation to accelerate the reaction under solvent-free conditions.[4][5]

Materials:

  • Benzil or Benzoin (1 mmol)

  • Substituted Aldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Glyoxylic acid (5 mol%)

Procedure:

  • In a microwave-safe vessel, mix benzil (or benzoin), the desired aldehyde, ammonium acetate, and a catalytic amount of glyoxylic acid.[4]

  • Place the vessel in a microwave oven and irradiate at a power output of 800W for 1-3 minutes.[4][5]

  • Monitor the reaction completion by TLC (eluent: petroleum ether: ethyl acetate = 9:1).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ice-water (50 ml) to the reaction mixture to precipitate the product.[4]

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the product from ethanol to afford the pure 2,4,5-triaryl-1H-imidazole derivative.[4]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis protocols.

Synthesis_Workflow cluster_conventional Conventional Heating Protocol cluster_microwave Microwave-Assisted Protocol conv_start Mix Reactants: Benzil, Aldehyde, Ammonium Acetate in Glacial Acetic Acid conv_reflux Reflux (5-24 hours) conv_start->conv_reflux conv_workup Work-up: Precipitation in Ice-Water, Filtration conv_reflux->conv_workup conv_purify Purification: Recrystallization from Ethanol conv_workup->conv_purify conv_product Pure 2,4,5-Triphenyl-1H-imidazole conv_purify->conv_product mw_start Mix Reactants: Benzil, Aldehyde, Ammonium Acetate with Catalyst (Solvent-free) mw_irradiate Microwave Irradiation (1-3 minutes) mw_start->mw_irradiate mw_workup Work-up: Precipitation in Ice-Water, Filtration mw_irradiate->mw_workup mw_purify Purification: Recrystallization from Ethanol mw_workup->mw_purify mw_product Pure 2,4,5-Triaryl-1H-imidazole mw_purify->mw_product

Caption: Comparative workflow of conventional vs. microwave synthesis.

The following diagram illustrates the general reaction scheme for the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives.

Reaction_Scheme reactants Benzil + Aldehyde + Ammonium Acetate plus1 + aldehyde Aldehyde plus2 + nh4oac Ammonium Acetate benzil Benzil catalyst Catalyst / Conditions (e.g., Acetic Acid, Heat or Microwave, Catalyst) product 2,4,5-Trisubstituted Imidazole catalyst->product water + Water product->water

Caption: General reaction scheme for imidazole synthesis.

References

A Head-to-Head Comparison of Imidazole-Based Smoothened Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of novel benzimidazole-based compounds versus other emerging imidazole-based inhibitors, providing researchers with comparative efficacy, and experimental methodologies to guide preclinical studies.

In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical target, particularly in malignancies such as medulloblastoma and basal cell carcinoma. The G protein-coupled receptor, Smoothened (Smo), is a key transducer in this pathway, and its inhibition has been a focal point for drug development. This guide provides a head-to-head comparison of different imidazole-based Smo inhibitors, with a particular focus on a promising series of novel benzimidazole derivatives (HH-1, HH-13, and HH-20) and their performance against other investigational imidazole-based agents like taladegib and glasdegib, as well as the established benchmark, Vismodegib.

Performance Metrics: A Quantitative Overview

The following table summarizes the in vitro efficacy of several imidazole-based Smo inhibitors against wild-type and clinically relevant mutant forms of the Smoothened receptor. The data highlights the potency of these compounds in inhibiting the Hedgehog pathway, a critical aspect for their potential therapeutic application.

InhibitorTargetAssayIC50 (nM)Reference
HH-1 Wild-Type SmoGli1-Luciferase Reporter<100[1][2]
HH-13 Wild-Type SmoGli1-Luciferase Reporter<100[1][2]
Wild-Type Smo (SHH-stimulated)Cell Growth Inhibition<9[1]
D473H Mutant SmoGli1-Luciferase Reporter<200[1]
HH-20 Wild-Type SmoGli1-Luciferase Reporter<100[1][2]
Wild-Type Smo (SHH-stimulated)Cell Growth Inhibition21[1]
D473H Mutant SmoGli1-Luciferase Reporter<200[1]
Vismodegib (GDC-0449) Wild-Type SmoGli1-Luciferase Reporter3[3]
D473H Mutant SmoGli1-Luciferase Reporter>60,000[1]
Taladegib (LY2940680) Wild-Type SmoHedgehog Signaling InhibitionPotent (specific IC50 not provided)[3][4]
Glasdegib (PF-04449913) Wild-Type SmoHedgehog Signaling Inhibition5[3]

In Vivo Efficacy in a Medulloblastoma Model

The antitumor activity of the novel benzimidazole inhibitors was evaluated in a PTCH+/-/P53-/- mouse medulloblastoma allograft model. This model is highly relevant as mutations in the Hedgehog pathway are a known driver of this pediatric brain tumor.[1]

Oral administration of HH-1 (75 mg/kg) and HH-13 (50 mg/kg) resulted in a significant delay in tumor growth.[1] In contrast, HH-20 (50 mg/kg) showed a less pronounced effect on tumor growth inhibition in this model.[1] This in vivo data, while promising for HH-1 and HH-13, underscores the importance of further pharmacokinetic and pharmacodynamic studies to optimize the therapeutic potential of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the Smo inhibitors discussed.

Gli1-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the inhibition of the Hedgehog signaling pathway.

Objective: To measure the dose-dependent inhibition of Smoothened by test compounds through the quantification of Gli1-mediated luciferase expression.

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a Renilla luciferase construct for normalization.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Sonic Hedgehog conditioned medium (SHH-CM) or Smoothened Agonist (SAG).

  • Test compounds (e.g., HH-1, HH-13, HH-20, Vismodegib) dissolved in DMSO.

  • Dual-Luciferase® Reporter Assay System.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Seed the NIH/3T3-Gli-Luc cells in 96-well plates at a density of 2.5 x 10^4 cells per well and incubate overnight.

  • The following day, replace the growth medium with low-serum medium (e.g., 0.5% FBS).

  • Prepare serial dilutions of the test compounds in the low-serum medium.

  • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Vismodegib).

  • Stimulate the Hedgehog pathway by adding SHH-CM or SAG to all wells except for the negative control.

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Calculate the IC50 values by plotting the normalized luciferase activity against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Orthotopic Medulloblastoma Xenograft Model in Mice

This in vivo model is critical for assessing the anti-tumor efficacy of Smoothened inhibitors in a setting that mimics the human disease.

Objective: To evaluate the in vivo anti-tumor activity of imidazole-based Smo inhibitors in an orthotopic medulloblastoma mouse model.

Materials:

  • Patient-derived medulloblastoma cells (e.g., from a PTCH+/-/P53-/- model) or established human medulloblastoma cell lines (e.g., Daoy).[1]

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Stereotactic injection apparatus.

  • Anesthesia (e.g., isoflurane).

  • Test compounds formulated for oral gavage.

  • Calipers for tumor measurement (if subcutaneous) or bioluminescence imaging system for intracranial tumors.

Procedure:

  • Cell Preparation: Culture the medulloblastoma cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium at a concentration of 1 x 10^5 cells per 2-5 µL.

  • Stereotactic Intracranial Injection: Anesthetize the mice and secure them in the stereotactic frame. Create a small burr hole in the skull over the desired injection site (e.g., the cerebellum).

  • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Suture the incision and allow the mice to recover.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or by observing for clinical signs (e.g., weight loss, ataxia).

  • Treatment: Once tumors are established (e.g., detectable by imaging), randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control orally (gavage) according to the predetermined dosing schedule (e.g., daily or twice daily).[1]

  • Efficacy Assessment: Monitor tumor volume and the overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, Western blotting) to assess target engagement and downstream pathway modulation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds & Inhibits Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI Smo->GLI Activates SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI (Repressor) GLI->GLI-R GLI-A GLI (Activator) GLI->GLI-A Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Promotes Transcription Inhibitors Imidazole-based Smo Inhibitors Inhibitors->Smo Inhibit

Caption: The Hedgehog signaling pathway and the site of action for imidazole-based Smo inhibitors.

in_vivo_workflow cluster_prep Preparation cluster_implantation Implantation cluster_monitoring Tumor Growth Monitoring cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Medulloblastoma Cell Culture Injection Orthotopic Intracranial Injection of Cells Cell_Culture->Injection Animal_Prep Acclimatize Immunocompromised Mice Animal_Prep->Injection Imaging Bioluminescence Imaging or Clinical Signs Injection->Imaging Randomization Randomize Mice into Treatment & Control Groups Imaging->Randomization Dosing Oral Gavage with Inhibitor or Vehicle Randomization->Dosing Efficacy Measure Tumor Volume & Survival Dosing->Efficacy Daily Ex_vivo Harvest Tumors for Ex vivo Analysis Efficacy->Ex_vivo

Caption: Experimental workflow for the in vivo evaluation of Smo inhibitors in an orthotopic medulloblastoma model.

References

Safety Operating Guide

Proper Disposal of 1-phenyl-1H-imidazole-2-thiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-phenyl-1H-imidazole-2-thiol and any contaminated materials as hazardous waste. Professional disposal through a licensed environmental services provider is mandatory. This guide provides detailed procedures to ensure the safe handling and compliant disposal of this compound in a laboratory setting, safeguarding both personnel and the environment.

Immediate Safety and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Personal protective equipment (PPE) is essential at all stages of use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementDescriptionRequired PPE
H315Causes skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat.
H319Causes serious eye irritation.Safety glasses with side shields or chemical goggles.
H335May cause respiratory irritation.Use only in a well-ventilated area or a chemical fume hood.

This data is compiled from safety data sheets (SDS) for this compound and similar compounds.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired this compound, and any contaminated solids (e.g., weighing paper, gloves, paper towels) in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container.

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.

Step 2: Labeling of Waste Containers

Accurate labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" Label: As soon as you begin collecting waste, attach a hazardous waste label to the container.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • The date when waste was first added to the container (the "accumulation start date").

    • An indication of the hazards (e.g., "Irritant").

Step 3: Storage of Chemical Waste

Safe storage minimizes the risk of spills and exposure.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Secure and Closed: Always keep the waste container securely closed, except when adding waste.

  • Incompatible Materials: Store the container away from incompatible materials, such as strong oxidizing agents.

Step 4: Decontamination of Glassware and Equipment

Due to the thiol group, this compound may have a strong, unpleasant odor. Proper decontamination is crucial.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect this rinsate as hazardous liquid waste.

  • Bleach Soak: Immerse the rinsed glassware in a freshly prepared 10% bleach solution (sodium hypochlorite) and let it soak for at least 24 hours in a well-ventilated area or fume hood. This helps to oxidize the thiol group and reduce odor.

  • Final Cleaning: After the bleach soak, wash the glassware with soap and water as usual.

  • Dispose of Bleach Solution: The used bleach solution should be collected as hazardous waste.

Step 5: Arranging for Disposal

Disposal must be handled by professionals.

  • Contact EHS: When the waste container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Facility A 1. Waste Generation (Solid & Liquid) B 2. Segregate Waste (Dedicated Containers) A->B Segregate at source E 5. Decontaminate Glassware (Rinse, Bleach Soak) A->E Contaminated items C 3. Label Container ('Hazardous Waste', Chemical Name, Date) B->C Immediate labeling D 4. Store in SAA (Secondary Containment, Closed Lid) C->D Safe storage G 6. Request Waste Pickup (Contact EHS) D->G Container full F Collect Rinsate & Used Bleach as Hazardous Waste E->F Collect decontamination waste F->B H 7. Professional Collection (Licensed Waste Hauler) G->H I 8. Final Disposal (Approved Waste Disposal Plant) H->I

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound.

Personal protective equipment for handling 1-phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 1-phenyl-1H-imidazole-2-thiol, tailored for researchers, scientists, and professionals in drug development. Given the identified hazards, including skin and eye irritation, respiratory irritation, and potential harm if swallowed, strict adherence to these protocols is mandatory to ensure a safe laboratory environment.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is required:

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[3]To protect against splashes and vapors.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4] A lab coat should be worn and kept fastened.[3]To prevent skin contact.[3]
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[3]To control vapor exposure and prevent respiratory irritation.[3]
Hand Protection Chemical-resistant gloves such as nitrile rubber are essential. Gloves must be inspected prior to use.[3][4]To prevent skin contact.[3]
Body Protection A laboratory coat should be worn and kept fastened.[3]To protect from spills and contamination.[3]
Footwear Closed-toe shoes.[3]To protect feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential to minimize risk and ensure experimental integrity.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational.[3]

  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to mitigate vapor inhalation.[4]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Ventilation: Work exclusively within a properly functioning chemical fume hood.[3][4]

  • Dispensing: When handling the solid, avoid creating dust.[1]

  • Spill Prevention: Use a contained work area to minimize the spread of any potential spills.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

HandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Emergency Equipment Accessibility prep1->prep2 prep3 Ensure Fume Hood is Certified prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Work in Chemical Fume Hood handle1->handle2 handle3 Dispense Carefully to Avoid Dust handle2->handle3 post1 Decontaminate Work Area handle3->post1 Handling Complete post2 Wash Hands and Exposed Skin post1->post2 post3 Store in a Tightly Sealed Container post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[3]

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled hazardous waste container.

2. Decontamination of Glassware:

  • Glassware that has been in contact with the compound should be rinsed with an appropriate solvent in the fume hood, and the rinsate collected as hazardous waste. For thiol-containing compounds, a bleach bath can be used for neutralization.[4]

3. Final Disposal:

  • Ensure all waste containers are tightly sealed to prevent the release of vapors.[3]

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.[3]

  • Dispose of all chemical waste through a licensed hazardous waste disposal contractor.[3]

DisposalWorkflow Disposal Workflow for this compound cluster_waste Waste Collection cluster_decon Decontamination cluster_final Final Disposal waste1 Segregate Solid and Liquid Waste waste2 Place Contaminated Solids in Sealed Bag waste1->waste2 waste3 Collect Liquid Waste in Labeled Container waste1->waste3 final1 Seal Waste Containers Tightly waste2->final1 Proceed to Final Disposal decon1 Rinse Glassware with Solvent waste3->decon1 For Glassware decon2 Collect Rinsate as Hazardous Waste decon1->decon2 decon2->final1 final2 Store in a Designated Area final1->final2 final3 Arrange for Licensed Disposal final2->final3

Caption: Step-by-step disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.